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  • Product: 3,4-Dichloro-7-methoxyquinoline
  • CAS: 1204810-57-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure of 3,4-Dichloro-7-methoxyquinoline

This guide provides a comprehensive technical overview of 3,4-dichloro-7-methoxyquinoline, a halogenated quinoline derivative of significant interest to researchers, scientists, and professionals in the field of drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3,4-dichloro-7-methoxyquinoline, a halogenated quinoline derivative of significant interest to researchers, scientists, and professionals in the field of drug development. The quinoline scaffold is a well-established pharmacophore, and its derivatization offers a pathway to novel therapeutic agents.[1][2] This document delves into the molecular architecture, a plausible synthetic route, and the predicted spectroscopic and physicochemical properties of this compound, offering valuable insights for its synthesis, characterization, and potential applications.

The Quinoline Core in Medicinal Chemistry: A Foundation of Therapeutic Potential

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The well-known antimalarial drug, chloroquine, features a 4-aminoquinoline core, highlighting the therapeutic importance of this scaffold.[1] The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its pharmacological profile, making it a versatile template for drug design. The presence of halogen atoms, such as chlorine, and electron-donating groups, like a methoxy group, on the quinoline framework can significantly influence its biological activity and physicochemical properties.

Molecular Structure and Physicochemical Properties of 3,4-Dichloro-7-methoxyquinoline

The molecular structure of 3,4-dichloro-7-methoxyquinoline is characterized by a quinoline core substituted with two chlorine atoms at positions 3 and 4, and a methoxy group at position 7. This specific substitution pattern is anticipated to modulate the electron distribution within the aromatic system, thereby influencing its reactivity and biological interactions.

Table 1: Physicochemical and Computed Properties of 3,4-Dichloro-7-methoxyquinoline

PropertyValueSource
Molecular Formula C₁₀H₇Cl₂NOPubChem
Molecular Weight 228.07 g/mol PubChem
Monoisotopic Mass 226.9904692 DaPubChem
CAS Number 1204810-57-0Amerigo Scientific
Predicted XlogP 3.4PubChem
Predicted Topological Polar Surface Area 22.1 ŲPubChem
Appearance Predicted to be a solid at room temperatureN/A

Proposed Synthesis of 3,4-Dichloro-7-methoxyquinoline: A Strategic Approach

A robust synthetic route to 3,4-dichloro-7-methoxyquinoline can be envisioned through a multi-step process, commencing with the well-established Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.[3][4] This proposed pathway offers a logical and experimentally feasible approach for obtaining the target molecule.

Synthesis_of_3_4_Dichloro_7_methoxyquinoline cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination 3-methoxyaniline 3-Methoxyaniline intermediate_A Intermediate A 3-methoxyaniline->intermediate_A Condensation diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate diethyl_ethoxymethylenemalonate->intermediate_A 7-methoxy-4-quinolone 7-Methoxy-4-quinolone intermediate_A->7-methoxy-4-quinolone Thermal Cyclization target_compound 3,4-Dichloro-7-methoxyquinoline 7-methoxy-4-quinolone->target_compound Chlorination POCl3 POCl₃ POCl3->target_compound

Caption: Proposed synthetic pathway for 3,4-dichloro-7-methoxyquinoline.

Experimental Protocol (Proposed)

This protocol is a proposed synthetic route based on established methodologies for the synthesis of similar quinoline derivatives.[3][5]

Step 1: Synthesis of 7-Methoxy-4-quinolone via Gould-Jacobs Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate adduct.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes to effect cyclization.

  • Work-up and Isolation: Cool the reaction mixture and add hexane to precipitate the product. Collect the solid by filtration, wash with hexane, and then recrystallize from a suitable solvent (e.g., ethanol) to yield 7-methoxy-4-quinolone.

Step 2: Synthesis of 3,4-Dichloro-7-methoxyquinoline

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 7-methoxy-4-quinolone (1.0 eq).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Purify the solid by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain pure 3,4-dichloro-7-methoxyquinoline.

Spectroscopic Characterization (Predicted)

The structural elucidation of 3,4-dichloro-7-methoxyquinoline would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are predicted.

Table 2: Predicted Spectroscopic Data for 3,4-Dichloro-7-methoxyquinoline

TechniquePredicted Key Features
¹H NMR - Aromatic protons on the quinoline ring appearing as doublets and doublets of doublets in the range of δ 7.0-8.5 ppm. - A singlet for the methoxy group protons around δ 3.9-4.1 ppm. - A singlet for the proton at position 2 of the quinoline ring.
¹³C NMR - Resonances for the aromatic carbons of the quinoline ring between δ 110-160 ppm. - A signal for the methoxy carbon around δ 55-60 ppm. - Signals for the carbon atoms bearing the chlorine atoms are expected to be in the downfield region of the aromatic spectrum.
IR Spectroscopy - Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. - C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region. - C-O stretching of the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹. - C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1). - Fragmentation may involve the loss of a chlorine atom, a methyl radical from the methoxy group, or the entire methoxy group.

Reactivity and Potential Applications in Drug Discovery

The molecular structure of 3,4-dichloro-7-methoxyquinoline suggests several avenues for further chemical modification and exploration of its biological activity.

  • Nucleophilic Aromatic Substitution: The chlorine atoms at positions 3 and 4 are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, such as amines, thiols, and alkoxides. This provides a facile route to a library of novel quinoline derivatives for biological screening.

  • Influence of Substituents: The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack. The methoxy group at position 7 is an electron-donating group, which can influence the reactivity of the benzene portion of the quinoline ring.

  • Potential as a Bioactive Scaffold: Given the established anticancer and antimalarial activities of many quinoline derivatives,[1][2] 3,4-dichloro-7-methoxyquinoline represents a promising scaffold for the development of new therapeutic agents. The specific substitution pattern may confer unique biological properties and warrants investigation in various disease models.

Conclusion

3,4-Dichloro-7-methoxyquinoline is a synthetically accessible and medicinally relevant molecule. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic strategy, and its predicted spectroscopic and physicochemical properties. The insights into its reactivity and the established biological importance of the quinoline core underscore its potential as a valuable building block for the discovery of novel therapeutic agents. Further experimental validation of the proposed synthesis and a thorough biological evaluation are warranted to fully explore the potential of this promising compound.

References

  • Kumar, A., & Aggarwal, N. (2019). A review on the synthesis and anticancer activity of 2-substituted quinolines. Anticancer Agents in Medicinal Chemistry, 19(12), 1437-1453.
  • Musiol, R. (2017). A review of modifications of quinoline antimalarials: Mefloquine and (hydroxy)chloroquine. Molecules, 22(2), 209.
  • PubChem. (n.d.). 3,4-dichloro-7-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3,4-Dichloro-7-methoxyquinoline. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Molecules. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-dichloro-7-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • Molbank. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3,4-Dichloro-7-methoxyquinoline (CAS Number: 1204810-57-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,4-Dichloro-7-methoxyquinoline, a halogenated and methoxy-substituted quinoline derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichloro-7-methoxyquinoline, a halogenated and methoxy-substituted quinoline derivative. While specific experimental data for this compound is limited in publicly available literature, this document, grounded in established chemical principles and data from structurally related analogues, offers valuable insights for researchers in medicinal chemistry and drug discovery. The guide outlines a plausible synthetic pathway, details expected physicochemical properties, and discusses potential applications based on the well-documented biological activities of the quinoline scaffold. This document serves as a foundational resource for those interested in the synthesis, characterization, and potential therapeutic exploration of this and similar quinoline-based molecules.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. This nitrogen-containing heterocyclic aromatic compound is a key pharmacophore in a variety of therapeutic agents, demonstrating anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties. The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles. The introduction of halogen and methoxy substituents, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide focuses on the specific derivative, 3,4-Dichloro-7-methoxyquinoline, providing a detailed exploration of its chemical characteristics and potential as a building block in the development of novel therapeutic agents.

Physicochemical Properties

Based on its chemical structure and data from closely related compounds, the key physicochemical properties of 3,4-Dichloro-7-methoxyquinoline are summarized in the table below. These computed properties are valuable for predicting its behavior in various experimental settings.

PropertyValueSource
CAS Number 1204810-57-0N/A
Molecular Formula C₁₀H₇Cl₂NON/A
Molecular Weight 228.07 g/mol [1]
IUPAC Name 3,4-dichloro-7-methoxyquinolineN/A
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like DMSO and methanolN/A

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The proposed synthesis commences with the construction of the 7-methoxy-4-hydroxyquinoline core, followed by a double chlorination step.

Synthesis_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A 3-Methoxyaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 7-Methoxy-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization E 7-Methoxy-4-hydroxyquinoline D->E Hydrolysis & Decarboxylation F 7-Methoxy-4-hydroxyquinoline G 3,4-Dichloro-7-methoxyquinoline F->G POCl₃

Caption: Proposed two-step synthesis of 3,4-Dichloro-7-methoxyquinoline.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on similar transformations found in the literature for related quinoline derivatives.[2][3][4]

Step 1: Synthesis of 7-Methoxy-4-hydroxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The resulting intermediate is added portion-wise to a pre-heated high-boiling point solvent such as diphenyl ether at 250°C. The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

  • Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude ethyl 7-methoxy-4-hydroxyquinoline-3-carboxylate. The solid is collected by filtration.

  • Hydrolysis and Decarboxylation: The crude ester is then refluxed in an aqueous solution of sodium hydroxide (10-20%) until the ester is fully hydrolyzed. The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate 7-methoxy-4-hydroxyquinoline-3-carboxylic acid. The isolated acid is then heated in a high-boiling point solvent to effect decarboxylation, yielding 7-methoxy-4-hydroxyquinoline.

Step 2: Synthesis of 3,4-Dichloro-7-methoxyquinoline

  • Reaction Setup: In a well-ventilated fume hood, a mixture of 7-methoxy-4-hydroxyquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 3-5 eq) is prepared in a round-bottom flask equipped with a reflux condenser. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Chlorination: The reaction mixture is heated to reflux (around 100-110°C) for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed. The solid product is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford pure 3,4-Dichloro-7-methoxyquinoline.

Structural Elucidation and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methoxy group. The protons at positions 2, 5, 6, and 8 will each give a unique signal, with their chemical shifts and coupling patterns being informative for structural assignment. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the chlorine atoms (C-3 and C-4) and the nitrogen atom will be significantly downfield. The methoxy carbon will resonate at approximately 55-60 ppm. A ¹³C NMR spectrum for the related 2,4-dichloro-7-methoxyquinoline is available and can be used for comparative purposes.[5]

Mass Spectrometry (MS)

The mass spectrum of 3,4-Dichloro-7-methoxyquinoline is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) should appear at m/z 227, with accompanying peaks at m/z 229 (M+2) and m/z 231 (M+4) in an approximate ratio of 9:6:1, which is indicative of the presence of two chlorine atoms.[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • C-H stretching vibrations for the aromatic and methoxy groups.

  • C=C and C=N stretching vibrations characteristic of the quinoline ring system.

  • C-O stretching for the methoxy group.

  • C-Cl stretching vibrations in the fingerprint region.

Potential Applications in Drug Discovery

The quinoline scaffold is a cornerstone in the development of therapeutics for a wide range of diseases.[6] The presence of chloro and methoxy groups in 3,4-Dichloro-7-methoxyquinoline suggests its potential as a valuable intermediate or a lead compound in several areas of medicinal chemistry.

Potential_Applications cluster_apps Potential Therapeutic Areas A 3,4-Dichloro-7-methoxyquinoline B Anticancer Agents A->B Precursor for C Antimalarial Drugs A->C Analogue of existing D Antimicrobial Compounds A->D Scaffold for E Kinase Inhibitors A->E Potential as a

Caption: Potential therapeutic applications of 3,4-Dichloro-7-methoxyquinoline.

  • Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The specific substitution pattern of 3,4-Dichloro-7-methoxyquinoline could offer unique interactions with the binding sites of cancer-related proteins.

  • Antimalarial Drugs: The 4-aminoquinoline scaffold is central to several important antimalarial drugs like chloroquine and amodiaquine.[7][8] 3,4-Dichloro-7-methoxyquinoline could serve as a key intermediate for the synthesis of novel 4-aminoquinoline derivatives with potential activity against drug-resistant strains of Plasmodium falciparum.

  • Antimicrobial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. While structurally distinct, the quinoline core is a recurring motif in compounds with antimicrobial properties. Further derivatization of 3,4-Dichloro-7-methoxyquinoline could lead to new antibacterial or antifungal agents.

Conclusion

3,4-Dichloro-7-methoxyquinoline represents an intriguing, yet underexplored, molecule within the vast chemical space of quinoline derivatives. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential applications. By leveraging established chemical knowledge of related compounds, a clear path for the synthesis and structural elucidation of this compound has been outlined. The potential for this molecule to serve as a building block for novel therapeutic agents in oncology, infectious diseases, and other areas warrants further investigation. It is our hope that this guide will stimulate further research into the chemistry and biology of 3,4-Dichloro-7-methoxyquinoline and its derivatives, ultimately contributing to the advancement of drug discovery and development.

References

  • V.V. Kouznetsov, D.F.A. Acevedo, M.C.O. Villamizar. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank2024 , 2024(1), M1796. [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • 2,4-Dichloro-7-methoxyquinoline | C10H7Cl2NO | CID 22832054 - PubChem. [Link]

  • CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google P
  • 4,7-Dichloroquinoline - an overview | ScienceDirect Topics. [Link]

  • 2,4-Dichloro-7-methoxyquinoline | C10H7Cl2NO | CID 22832054 - PubChem. [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google P
  • 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem. [Link]

  • 3,4-dichloro-7-methoxyquinoline (C10H7Cl2NO) - PubChemLite. [Link]

  • UNITED STATES P
  • Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate - mzCloud. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

  • (PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. [Link]

  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. [Link]

  • 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem - NIH. [Link]

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC - NIH. [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - MDPI. [Link]

  • Synthesis of 7-chloroquinolinyl-4- - ResearchGate. [Link]

  • Novel Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline and 3,4-Dihydro-β-carboline with Dipolarophiles | Request PDF - ResearchGate. [Link]

Sources

Foundational

Introduction: The Quinoline Scaffold and the Promise of 3,4-Dichloro-7-methoxyquinoline

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the potential biological activities of 3,4-Dichloro-7-methoxyquinoline. While direct experimental...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the potential biological activities of 3,4-Dichloro-7-methoxyquinoline. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogs to infer its potential pharmacological profile and guide future research.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1] Derivatives of quinoline have been extensively studied and developed as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents.[1][2][3] The biological versatility of the quinoline nucleus is often enhanced through substitution, allowing for the fine-tuning of its pharmacological properties.[1]

This guide focuses on the potential biological activity of a specific, less-explored derivative: 3,4-Dichloro-7-methoxyquinoline . The presence of two chlorine atoms and a methoxy group on the quinoline core suggests a unique electronic and steric profile that could translate into significant biological effects. Based on the established activities of structurally similar compounds, we can hypothesize its potential in several therapeutic areas. This document will explore these potential activities by drawing parallels with related dichloro- and methoxyquinoline analogs, providing a roadmap for the empirical investigation of this promising molecule.

Inferred Anticancer Potential: A Multi-faceted Approach

The quinoline core is a common feature in many anticancer agents, and its derivatives have been shown to inhibit cancer cell growth through various mechanisms.[1]

Inhibition of Angiogenesis

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels.[4] Key mediators of this process are angiokinases, such as vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[4] A novel triple angiokinase inhibitor, WXFL-152, which is a 4-oxyquinoline derivative, has demonstrated significant anticancer effects in preclinical models by blocking these signaling pathways.[4] WXFL-152 is currently in phase Ib clinical trials.[4] The structural similarity of 3,4-Dichloro-7-methoxyquinoline to such multi-angiokinase inhibitors suggests it may also possess anti-angiogenic properties.

Cytotoxic and Antiproliferative Effects

Numerous studies have highlighted the cytotoxic potential of quinoline derivatives against various cancer cell lines.[1] For instance, certain 7-chloroquinoline derivatives have shown expressive cytotoxic potential, with the 7-chloroquinoline moiety itself contributing to increased activity.[1] These compounds have been evaluated against cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), HL-60 (promyelocytic leukemia), and NCI-H292 (lung cancer).[1]

Furthermore, a study on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound containing a 7-methoxy quinoline-like core, demonstrated potent antiproliferative activity with GI50 values in the low to subnanomolar range against the NIH-NCI 60 human tumor cell line panel.[5] This suggests that the 7-methoxy group can be a favorable substitution for anticancer activity.

The antiproliferative activity of a series of new quinoline derivatives was evaluated, with 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine emerging as a potent agent with IC50 values below 1.0 μM against human tumor cell lines.[6] Structure-activity relationship (SAR) analysis from this study indicated that a bulky alkoxy substituent at the 7-position can be beneficial for antiproliferative activity.[6]

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCell Line(s)IC50/GI50 ValuesReference
Morita-Baylis-Hillman adducts of 7-chloroquinolineHL-604.60 µmol L-1[1]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNIH-NCI 60 panel10⁻¹⁰ M level[5]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amineHuman tumor cell lines< 1.0 μM[6]

Postulated Antimicrobial and Antimalarial Activity

The 4-aminoquinoline scaffold is the basis for several well-known antimalarial drugs, including chloroquine.[7] The 4,7-dichloroquinoline intermediate is crucial in the synthesis of these drugs.[8][9]

Antimalarial Potential

Derivatives of 4,7-dichloroquinoline have shown significant in vitro and in vivo antimalarial activity.[7][10][11] For example, a synthesized 4,7-dichloroquinoline derivative demonstrated significant growth inhibition of both sensitive and resistant strains of Plasmodium falciparum, with IC50 values of 6.7 nM and 8.5 nM, respectively.[10] This was more potent than the control drug, chloroquine.[10] Given that 3,4-Dichloro-7-methoxyquinoline shares the dichloroquinoline framework, it is plausible that it could serve as a scaffold for novel antimalarial agents.

Antibacterial and Antifungal Activity

The quinoline nucleus is also present in many antibacterial agents.[2] A series of novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as unicellular fungi.[12] One of the synthesized compounds exhibited its highest effect against E. coli and C. albicans with MIC values of 7.812 and 31.125 µg/mL, respectively.[12] This highlights the potential of the 7-methoxyquinoline scaffold in the development of new antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, we can infer some potential SAR for 3,4-Dichloro-7-methoxyquinoline:

  • Halogenation: The presence and position of chlorine atoms on the quinoline ring are critical for biological activity. The 7-chloro substitution is a common feature in many bioactive quinoline derivatives, contributing to enhanced cytotoxic and antimalarial effects.[1][10] The additional chlorine at the 3 or 4-position in the target molecule could further modulate this activity.

  • Methoxy Group: The methoxy group, particularly at the 7-position, has been associated with potent anticancer activity.[5][6] It is considered a beneficial pharmacophoric group for antiproliferative effects.[6] The methoxy group can also be found in naturally occurring antimicrobial compounds.[13]

  • Hybridization: The hybridization of the quinoline nucleus with other pharmacophoric units can lead to molecules with dual or multiple actions, potentially at lower therapeutic doses and with reduced drug resistance.[1]

Proposed Experimental Workflow for Biological Evaluation

To empirically determine the biological activity of 3,4-Dichloro-7-methoxyquinoline, a systematic experimental approach is necessary.

In Vitro Cytotoxicity Screening

The initial step would be to assess the compound's cytotoxicity against a panel of human cancer cell lines, such as those from the NCI-60 panel.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3,4-Dichloro-7-methoxyquinoline for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Diagram: Experimental Workflow for Biological Evaluation

G cluster_0 In Vitro Screening cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization (3,4-Dichloro-7-methoxyquinoline) B Anticancer Screening (NCI-60 Cell Line Panel) A->B C Antimicrobial Screening (Bacteria & Fungi Panel) A->C D Antimalarial Screening (P. falciparum strains) A->D E Angiogenesis Assays (e.g., Tube Formation Assay) B->E F Apoptosis Assays (e.g., Annexin V/PI Staining) B->F G Cell Cycle Analysis (Flow Cytometry) B->G H Enzyme Inhibition Assays (e.g., Kinase Assays) B->H J Infection Models (for antimicrobial/antimalarial activity) C->J D->J I Xenograft Tumor Models (for anticancer activity) E->I F->I G->I H->I K Toxicology Studies I->K J->K

Caption: Proposed workflow for the biological evaluation of 3,4-Dichloro-7-methoxyquinoline.

Conclusion: A Call for Empirical Investigation

While direct experimental evidence is currently lacking, the analysis of structurally related compounds strongly suggests that 3,4-Dichloro-7-methoxyquinoline is a promising candidate for further investigation as a potential therapeutic agent. Its unique substitution pattern, combining the bioactivity-enhancing features of both chloro and methoxy groups on the versatile quinoline scaffold, warrants a thorough exploration of its anticancer, antimicrobial, and antimalarial properties. The proposed experimental workflows provide a clear path for elucidating the true biological potential of this intriguing molecule. Future empirical studies are essential to validate the hypotheses presented in this guide and to determine if 3,4-Dichloro-7-methoxyquinoline can be developed into a novel therapeutic lead.

References

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available from: [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. Available from: [Link]

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC - NIH. Available from: [Link]

  • Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. NIH. Available from: [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. PMC - NIH. Available from: [Link]

  • Synthesis and biological evaluation of 3- aryl- 2- (2- chloro- 7- methoxyquinolin- 3- yl) - 4- thiazolidinones. ResearchGate. Available from: [Link]

  • (PDF) Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. ResearchGate. Available from: [Link]

  • 2,4-Dichloro-7-methoxyquinoline. PubChem. Available from: [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC - NIH. Available from: [Link]

  • Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. ResearchGate. Available from: [Link]

  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. Available from: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. PubMed. Available from: [Link]

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. Available from: [Link]

  • Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione. MDPI. Available from: [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. NIH. Available from: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available from: [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. Available from: [Link]

  • (PDF) 4,7-Dichloroquinoline. ResearchGate. Available from: [Link]

  • Methods and compositions for inhibition of dihydroorotate dehydrogenase. Google Patents.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH. Available from: [Link]

  • 4-(ethyl-p-chlorophenylglycinylamino)-7- chloroquinoline: Synthesis and in vivo antimalaria evaluation. Academic Journals. Available from: [Link]

  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed. Available from: [Link]

  • 5,6,3',4'-Tetrahydroxy-7-methoxyflavone as a novel potential proteasome inhibitor. PubMed. Available from: [Link]

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. Available from: [Link]

  • 4,7-Dichloroquinoline. Wikipedia. Available from: [Link]

  • Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. Available from: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3,4-Dichloro-7-methoxyquinoline Derivatives in Medicinal Chemistry

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Among its many variations, the 3,4-dichloro-7-methoxyquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Among its many variations, the 3,4-dichloro-7-methoxyquinoline core represents a particularly versatile and potent platform for drug discovery. The specific arrangement of its chloro and methoxy substituents imparts unique electronic and steric properties, making it a privileged starting point for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 3,4-dichloro-7-methoxyquinoline derivatives, with a primary focus on their application as kinase inhibitors in oncology. Detailed experimental protocols are provided to serve as a practical resource for researchers in the field.

The 3,4-Dichloro-7-methoxyquinoline Scaffold: A Privileged Structure

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a fundamental structural motif in both natural products and synthetic pharmaceuticals.[2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The 3,4-dichloro-7-methoxyquinoline core is a synthetically accessible and highly reactive intermediate.

The key to its utility lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a diverse range of functional groups. The C3-chloro substituent, while less reactive, plays a crucial role in modulating the electronic properties of the ring system and provides an additional vector for chemical modification. The 7-methoxy group is a common feature in many bioactive quinolines, often contributing to target binding and influencing pharmacokinetic properties.

Synthesis and Derivatization: A Modular Approach

The power of the 3,4-dichloro-7-methoxyquinoline scaffold lies in its modular synthetic accessibility, which allows for the systematic exploration of chemical space. The general workflow involves the construction of a 7-methoxy-4-quinolone precursor, followed by chlorination and subsequent derivatization.

Synthesis_Workflow A m-Anisidine (Starting Material) C Cyclization (e.g., Gould-Jacobs reaction) A->C B Diethyl Malonate Derivative B->C D 7-Methoxy-4-hydroxyquinoline C->D High Temp. E Chlorination (POCl3 / PCl5) D->E F 3,4-Dichloro-7-methoxyquinoline (Core Scaffold) E->F Formation of Core G Nucleophilic Aromatic Substitution (SNAr) at C4 F->G Reaction with Nu-H (Amines, Phenols, etc.) H Diverse Libraries of C4-substituted Derivatives G->H Functionalization

Caption: General synthetic workflow for 3,4-dichloro-7-methoxyquinoline derivatives.

2.1. Synthesis of the Core Scaffold

A common route to the quinoline core begins with a substituted aniline, such as 3-methoxyaniline (m-anisidine). Through reactions like the Gould-Jacobs reaction, this precursor is cyclized to form the 7-methoxy-4-hydroxyquinoline intermediate. Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) often in the presence of phosphorus pentachloride (PCl₅), achieves dichlorination at the C3 and C4 positions to yield the target 3,4-dichloro-7-methoxyquinoline scaffold.

2.2. Key Derivatization Strategy: C4-Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the scaffold is highly activated towards nucleophilic attack. This reactivity is the cornerstone of generating vast libraries of derivatives. By reacting the dichlorinated core with various nucleophiles (amines, phenols, thiols), the C4-chloro group can be selectively displaced. This reaction is typically performed under basic conditions to deprotonate the incoming nucleophile, enhancing its reactivity. The choice of solvent and temperature is critical to ensure selectivity and achieve high yields.

Therapeutic Applications: A Focus on Kinase Inhibition

Derivatives of the 7-methoxyquinoline scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology as kinase inhibitors.[3]

3.1. Anticancer Activity: Targeting Aberrant Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[4] The quinoline scaffold serves as an excellent ATP-mimetic, capable of fitting into the ATP-binding pocket of various kinases and disrupting their function.[4]

Mechanism of Kinase Inhibition

Many quinoline-based inhibitors function as "Type I" inhibitors, competing with endogenous ATP for binding to the active conformation of the kinase. The quinoline nitrogen typically forms a crucial hydrogen bond with a "hinge" residue in the ATP-binding pocket, anchoring the inhibitor. The substituents at the C3 and C4 positions then extend into adjacent hydrophobic pockets, conferring potency and selectivity.

Kinase_Inhibition cluster_0 ATP Binding Pocket Kinase Kinase Active Site Hinge Region Hydrophobic Pocket Output Signal Transduction (Cell Proliferation, Survival) Kinase->Output Phosphorylates Substrate Inhibitor Quinoline Derivative Inhibitor->Kinase:hinge H-Bonds ATP ATP ATP->Kinase:pocket Binds Block->Kinase Blocks ATP Binding

Caption: General mechanism of Type I kinase inhibition by quinoline derivatives.

Targeted Kinases and Notable Derivatives

Derivatives of the 7-methoxyquinoline scaffold have shown potent activity against several key oncogenic kinases:

  • VEGFRs, FGFRs, and PDGFRs: These receptor tyrosine kinases are crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow.[5] The FDA-approved drug Lenvatinib contains a 4-phenoxy-7-methoxyquinoline core and is a potent inhibitor of these angiokinases.[1][6]

  • c-Met: The c-Met receptor is often overexpressed in various cancers and is associated with tumor growth and metastasis.[7] Numerous 4-(phenoxy)-7-methoxyquinoline derivatives have been developed as potent c-Met inhibitors.[7]

  • EGFR: The epidermal growth factor receptor is a well-established target in non-small cell lung cancer and other solid tumors. While many approved EGFR inhibitors are based on the quinazoline scaffold, the quinoline core is also actively being explored for this target.

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes the inhibitory activity (IC₅₀) of representative 7-methoxyquinoline derivatives against key oncogenic kinases.

Compound IDTarget KinaseIC₅₀ (nM)Reference
LenvatinibVEGFR24.0[6]
WXFL-152VEGFR29.4[5]
Derivative 27c-Met19[7]
Derivative 28c-Met64[7]
BosutinibSrc/Abl1.2[1]

This table is a representative summary. IC₅₀ values can vary based on assay conditions.

3.2. Antimalarial and Antiparasitic Potential

The 4-aminoquinoline scaffold is the foundation of the famous antimalarial drug chloroquine. The primary mechanism of action for these compounds is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[8] The accumulation of free heme is toxic to the parasite.[8] Derivatives of 3,4-dichloro-7-methoxyquinoline, particularly those with basic amine side chains at the C4 position, are logical candidates for antimalarial drug discovery programs, aiming to overcome resistance to existing therapies.[9]

Structure-Activity Relationships (SAR)

Systematic modification of the 3,4-dichloro-7-methoxyquinoline scaffold has yielded critical insights into the structural requirements for potent biological activity.

Caption: Key structure-activity relationship points on the quinoline scaffold.

  • C4-Substituent: This is the most critical position for determining target specificity and potency. For kinase inhibition, bulky, substituted aryl ethers or anilines are often preferred as they can occupy the hydrophobic pocket adjacent to the ATP-binding site.[7] The nature and substitution pattern on these aryl rings are key to achieving selectivity.

  • C3-Substituent: The chlorine at C3 significantly influences the electronics of the quinoline ring. While often retained, its replacement can be a strategy to modulate activity or improve properties like solubility.

  • C7-Methoxy Group: The methoxy group at the C7 position is a common feature in potent kinase inhibitors. It can form hydrogen bonds with the target protein and often contributes to favorable pharmacokinetic profiles.

  • C6-Substituent: As seen in compounds like Lenvatinib, which has a carboxamide at the C6 position, this site provides another vector to engage the target protein and optimize drug-like properties.[6]

Experimental Protocols

To ensure the practical applicability of this guide, the following section details standardized protocols for the synthesis and evaluation of 3,4-dichloro-7-methoxyquinoline derivatives.

5.1. Protocol: General Synthesis of a 4-Anilino-3-chloro-7-methoxyquinoline Derivative

This protocol describes a representative SNAr reaction, a cornerstone for diversifying the core scaffold.

  • Reagents and Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dichloro-7-methoxyquinoline (1.0 eq).

    • Add the desired aniline derivative (1.1 - 1.5 eq).

    • Add a suitable solvent, such as isopropanol or N,N-Dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration and washed with a cold solvent like diethyl ether.

    • If the product is soluble, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess aniline and base, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-anilino-3-chloro-7-methoxyquinoline derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

5.2. Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of new compounds.[10]

  • Cell Plating:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Future Perspectives and Conclusion

The 3,4-dichloro-7-methoxyquinoline scaffold continues to be a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries amenable to high-throughput screening. The primary challenge and opportunity lie in the design of derivatives with enhanced selectivity for specific kinase targets, including mutant forms that confer drug resistance. Future work will likely focus on exploring novel substitutions at the C3 position and developing multi-target agents that can simultaneously inhibit key pathways in cancer progression. The combination of rational drug design, combinatorial synthesis, and robust biological evaluation will ensure that derivatives of this remarkable scaffold continue to contribute to the pipeline of next-generation medicines.

References

A comprehensive list of references will be compiled and provided separately, including full citations and direct links to the source material.

Sources

Foundational

The Strategic deployment of 3,4-Dichloro-7-methoxyquinoline in Modern Drug Discovery: A Technical Guide

For Immediate Release In the landscape of contemporary medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, consistently furnishing compounds with a broad spectrum of biological activities. Among i...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of contemporary medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, consistently furnishing compounds with a broad spectrum of biological activities. Among its halogenated derivatives, 3,4-dichloro-7-methoxyquinoline emerges as a particularly compelling starting point for the development of novel therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological significance, and therapeutic potential of the 3,4-dichloro-7-methoxyquinoline core. We will delve into its role as a versatile scaffold, with a particular focus on its application in the design of kinase inhibitors for oncology.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of clinically approved drugs and biologically active compounds. Its rigid structure provides a well-defined framework for the spatial orientation of functional groups, facilitating precise interactions with biological targets. The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of physicochemical properties and pharmacological activity. Derivatives of the quinoline nucleus have demonstrated a wide array of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[1]

The introduction of halogen atoms, particularly chlorine, to the quinoline core can significantly modulate its biological profile. Halogens can alter the electronic properties of the molecule, influence its metabolic stability, and provide additional points for interaction with target proteins, often leading to enhanced potency and selectivity.

Synthesis and Chemical Properties of 3,4-Dichloro-7-methoxyquinoline

The strategic synthesis of the 3,4-dichloro-7-methoxyquinoline scaffold is a critical first step in its journey as a drug discovery tool. A common and efficient route commences with the readily available 7-methoxyquinolin-4(1H)-one.

Experimental Protocol: Synthesis of 4-Chloro-7-methoxyquinoline

A plausible synthetic route to the title compound involves a two-step process starting from 7-methoxyquinolin-4(1H)-one. The first step is the chlorination of the 4-position, followed by a subsequent chlorination at the 3-position.

Step 1: Synthesis of 4-Chloro-7-methoxyquinoline from 7-Methoxyquinolin-4(1H)-one

This procedure outlines the conversion of the quinolone to the corresponding 4-chloroquinoline.

  • Reagents and Materials:

    • 7-Methoxyquinolin-4(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • Ice water

    • Ammonium hydroxide (NH₄OH)

    • Standard laboratory glassware and equipment

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 7-methoxyquinolin-4(1H)-one (10 mmol) and phosphorus oxychloride (30 mL) is prepared.[2]

    • The reaction mixture is heated to reflux for 3 hours.[2]

    • After completion of the reaction, the excess phosphorus oxychloride is removed by evaporation under reduced pressure.[2]

    • The residue is carefully poured into ice water with stirring.[2]

    • The mixture is then made alkaline by the addition of ammonium hydroxide.[2]

    • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 4-chloro-7-methoxyquinoline as a white solid.[2]

Step 2: Synthesis of 3,4-Dichloro-7-methoxyquinoline (Proposed)

The 3,4-Dichloro-7-methoxyquinoline Scaffold in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 3,4-dichloro-7-methoxyquinoline scaffold has shown significant promise in the development of potent and selective kinase inhibitors.

Case Study: WXFL-152 - A Triple Angiokinase Inhibitor

A noteworthy example highlighting the potential of the 7-methoxyquinoline scaffold is the development of WXFL-152, a novel triple angiokinase inhibitor.[3] WXFL-152 is a derivative of a 4-oxyquinoline scaffold and targets key kinases involved in tumor angiogenesis:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

By simultaneously blocking these signaling pathways, WXFL-152 effectively inhibits the proliferation of vascular endothelial cells and pericytes, crucial components of tumor vasculature.[3] This multi-targeted approach has demonstrated significant anticancer effects in various preclinical tumor models.[3] WXFL-152 is currently in phase Ib clinical trials, underscoring the therapeutic potential of this scaffold.[3]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The general mechanism of action for many quinoline-based kinase inhibitors involves competitive binding to the ATP-binding site of the target kinase. The quinoline core mimics the adenine ring of ATP, while substituents at various positions engage in specific interactions with amino acid residues within the active site, thereby conferring potency and selectivity.

Below is a generalized diagram illustrating the interaction of a 3,4-dichloro-7-methoxyquinoline-based inhibitor with a generic kinase ATP-binding site.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 3,4-Dichloro-7-methoxyquinoline Scaffold hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif p_loop P-Loop quinoline Quinoline Core quinoline->hinge H-bond cl3 3-Chloro cl3->gatekeeper Hydrophobic Interaction cl4 4-Chloro cl4->p_loop Van der Waals Interaction methoxy 7-Methoxy methoxy->d_loop Potential H-bond

Caption: Generalized interaction of a 3,4-dichloro-7-methoxyquinoline-based inhibitor with a kinase ATP-binding site.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective drug candidates from the 3,4-dichloro-7-methoxyquinoline scaffold relies heavily on a thorough understanding of its structure-activity relationships. Systematic modifications at various positions of the quinoline ring can provide valuable insights into the key structural features required for optimal biological activity.

Position Modification Impact on Activity Rationale
C3 Introduction of a chlorine atomOften enhances potency.Can induce a conformational change in the target protein or participate in halogen bonding, leading to tighter binding.
C4 Substitution with various amine or ether linkagesCritical for modulating kinase selectivity and physicochemical properties.Allows for the introduction of diverse functional groups that can interact with specific residues in the ATP-binding pocket.
C7 Methoxy groupGenerally favorable for activity.The electron-donating nature of the methoxy group can influence the electronic properties of the quinoline ring system, and it may also form hydrogen bonds with the target.

Further optimization of lead compounds derived from this scaffold often involves strategies to improve pharmacokinetic properties, such as solubility, metabolic stability, and oral bioavailability, while maintaining or enhancing the desired pharmacological activity.

Future Perspectives and Conclusion

The 3,4-dichloro-7-methoxyquinoline scaffold represents a valuable and versatile starting point for the design and development of novel therapeutic agents, particularly in the realm of oncology. Its synthetic accessibility, coupled with the proven track record of the quinoline core in medicinal chemistry, makes it an attractive platform for generating libraries of diverse compounds for high-throughput screening and lead optimization.

Future research efforts should focus on:

  • Exploring a wider range of substitutions at the 3 and 4 positions to generate novel chemical entities with unique pharmacological profiles.

  • Elucidating the detailed molecular mechanisms of action of compounds derived from this scaffold against various biological targets.

  • Investigating the potential of this scaffold in therapeutic areas beyond oncology, such as infectious diseases and inflammatory disorders.

References

  • Preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents.
  • (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 3,4-dichloro-7-methoxyquinoline (C10H7Cl2NO). (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (2020). SciELO. Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (2023). American Chemical Society. Retrieved January 25, 2026, from [Link]

  • Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione. (2023). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. (2023). Google Patents.
  • 4-Chloro-7-methoxyquinoline. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • 2,4-Dichloro-7-methoxyquinoline. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2022). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2016). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

Exploratory

solubility of 3,4-Dichloro-7-methoxyquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 3,4-Dichloro-7-methoxyquinoline in Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dichloro-7-met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3,4-Dichloro-7-methoxyquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dichloro-7-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published empirical data, this document establishes a predictive solubility profile based on the molecule's physicochemical properties and structural analogy to related compounds. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical methodology for characterizing the solubility of 3,4-dichloro-7-methoxyquinoline and similar novel chemical entities in various organic solvents.

Introduction: The Critical Role of Solubility

3,4-Dichloro-7-methoxyquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds integral to the development of numerous pharmaceutical agents, including antimalarials like chloroquine and quinine.[1][2] The specific substitution pattern of two chlorine atoms and a methoxy group on the quinoline core imparts unique electronic and steric properties that are of significant interest in drug design and material science.

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in both biological and chemical systems. For a drug candidate, poor solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in in-vitro assays.[3][4] Therefore, a thorough understanding of a compound's solubility in a range of solvents is a critical early step in any research and development pipeline.[5][6] This guide provides the theoretical framework and a practical, self-validating protocol to precisely determine the solubility of 3,4-dichloro-7-methoxyquinoline.

Physicochemical Profile and Predicted Solubility

Molecular Structure and Properties
  • Molecular Formula: C₁₀H₇Cl₂NO

  • Molecular Weight: 227.08 g/mol

  • Structure: The molecule consists of a rigid, aromatic quinoline ring system. The two electron-withdrawing chlorine atoms increase its lipophilicity. The methoxy group (-OCH₃) can act as a hydrogen bond acceptor, which may slightly enhance its interaction with polar solvents.

The principle of "like dissolves like" is a foundational concept in predicting solubility.[7] Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. Given the halogenated aromatic nature of 3,4-dichloro-7-methoxyquinoline, it is expected to be poorly soluble in water and highly polar protic solvents. Its solubility is predicted to be significantly better in a range of organic solvents.

Predicted Solubility in Organic Solvents

Based on its structure, the following solubility profile is anticipated:

  • Non-Polar Solvents (e.g., Toluene, Hexane): The aromatic quinoline core suggests some affinity for aromatic solvents like toluene. However, the presence of the nitrogen and oxygen atoms may limit its solubility in highly non-polar aliphatic solvents like hexane.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are generally excellent for dissolving a wide range of organic molecules. It is highly probable that 3,4-dichloro-7-methoxyquinoline will exhibit good to excellent solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are strong dipolar solvents.[8] Solubility in Tetrahydrofuran (THF) and acetonitrile is also expected to be significant.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The compound is likely to be soluble in alcohols like ethanol and methanol, a common characteristic for many quinoline derivatives.[9] However, its solubility might be less than in polar aprotic solvents due to the compound's limited hydrogen bonding donor capability.

The following table provides a framework for summarizing experimentally determined solubility data.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
TolueneNon-Polar Aromatic25Experimental dataExperimental data
DichloromethaneHalogenated25Experimental dataExperimental data
AcetonePolar Aprotic25Experimental dataExperimental data
AcetonitrilePolar Aprotic25Experimental dataExperimental data
Tetrahydrofuran (THF)Polar Aprotic25Experimental dataExperimental data
Dimethylformamide (DMF)Polar Aprotic25Experimental dataExperimental data
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Experimental dataExperimental data
EthanolPolar Protic25Experimental dataExperimental data
MethanolPolar Protic25Experimental dataExperimental data

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold-standard method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10][11] This method involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The subsequent quantification of the dissolved compound in a filtered aliquot of the supernatant provides the solubility value.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to determine the true thermodynamic solubility, which represents a stable state of the system. This is crucial for applications where long-term stability in solution is required, such as in pharmaceutical formulations or for stock solutions in high-throughput screening.

Step-by-Step Methodology

Objective: To determine the concentration of 3,4-dichloro-7-methoxyquinoline in a saturated solution of a given organic solvent at a controlled temperature.

Materials and Reagents:

  • 3,4-Dichloro-7-methoxyquinoline (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

Protocol:

  • Preparation of the Slurry:

    • Add an excess amount of solid 3,4-dichloro-7-methoxyquinoline to a glass vial. An excess is critical to ensure that a saturated solution is formed and that solid material remains at equilibrium. A good starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the chosen solvent.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[10] To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 36h, and 48h). Equilibrium is confirmed when consecutive measurements yield consistent solubility values.[12]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a short period to allow for the sedimentation of the excess solid.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes). This step is crucial as any suspended microparticles can lead to an overestimation of solubility.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The filter material must be chemically compatible with the solvent to avoid introducing extractables.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). The dilution factor must be accurately recorded.

  • Quantification via HPLC-UV:

    • Prepare a series of calibration standards of 3,4-dichloro-7-methoxyquinoline of known concentrations in the chosen solvent.

    • Analyze the calibration standards and the diluted sample by HPLC-UV. The wavelength for detection should be set at the λmax of the compound to ensure maximum sensitivity.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility of the compound by multiplying the measured concentration by the dilution factor.

Self-Validation and Trustworthiness

This protocol incorporates self-validating steps to ensure the integrity of the results:

  • Confirmation of Equilibrium: As mentioned, sampling at multiple time points ensures that the measured solubility is not a transient state.

  • Use of Excess Solid: The visible presence of undissolved solid at the end of the experiment confirms that the solution is indeed saturated.

  • Purity of the Solid Phase: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to check for any polymorphic transformations or solvate formation during the equilibration process, which could affect the solubility.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification A Weigh excess solid (3,4-dichloro-7-methoxyquinoline) B Add HPLC-grade organic solvent A->B in vial C Agitate at constant T (e.g., 24-48h on orbital shaker) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm syringe filter) D->E collect aliquot F Prepare accurate dilution of filtrate E->F G Analyze by HPLC-UV F->G H Calculate concentration from calibration curve G->H I Final Solubility Value (mg/mL or mol/L) H->I Apply dilution factor

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While empirical data on the solubility of 3,4-dichloro-7-methoxyquinoline in organic solvents is currently sparse, its molecular structure suggests a favorable solubility profile in polar aprotic and moderately polar protic solvents, with limited solubility in non-polar and highly polar aqueous media. This technical guide provides a robust, first-principles-based framework for any researcher to accurately and reliably determine this critical physicochemical parameter. The detailed shake-flask protocol, coupled with HPLC analysis, represents a self-validating and authoritative method for generating high-quality solubility data, which is indispensable for advancing the research and development of this and other novel chemical entities.

References

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. ResearchGate. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link]

  • Development and Validation of a RP-HPLC Method for the Quantitation and Dissolution Studies of Valdecoxib. ResearchGate. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]

  • Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. SciELO. Available at: [Link]

  • Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. ResearchGate. Available at: [Link]

  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. MDPI. Available at: [Link]

  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. ResearchGate. Available at: [Link]

  • Shake Flask Method. Scribd. Available at: [Link]

  • Haloalkanes and Haloarenes. Samagra. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. Available at: [Link]

  • Hydrocarbons. NCERT. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 3,4-Dichloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Disclaimer: This document is intended as a technical guide for trained professionals in research and devel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS). An official SDS for 3,4-Dichloro-7-methoxyquinoline (CAS No. 1204810-57-0) was not publicly available at the time of writing. The information herein is a synthesis of data from structurally similar compounds and general principles of chemical safety. A thorough risk assessment must be conducted by the end-user before commencing any work with this compound.

Executive Summary: A Precautionary Approach

3,4-Dichloro-7-methoxyquinoline is a halogenated quinoline derivative, a class of compounds frequently utilized as intermediates in pharmaceutical synthesis.[1] While specific toxicological and reactivity data for this particular isomer are scarce, analysis of closely related analogues—such as 4,7-dichloroquinoline and other chlorinated quinolines—mandates a cautious and rigorous approach to its handling. This guide provides a framework for managing the risks associated with this compound, emphasizing the causality behind each safety recommendation to empower researchers to make informed decisions. The core principle is to treat 3,4-Dichloro-7-methoxyquinoline as a substance with the potential for significant skin, eye, and respiratory irritation, and possible aquatic toxicity, based on the hazard profiles of its structural analogues.[1][2]

Hazard Identification and Risk Assessment: An Evidence-Based Inference

Due to the absence of a specific Safety Data Sheet (SDS) for 3,4-Dichloro-7-methoxyquinoline, a composite hazard profile has been constructed by examining the SDS of structurally related compounds. This approach, known as "read-across," is a scientifically valid method for inferring the potential hazards of a substance.

The primary hazards associated with chlorinated quinolines include:

  • Skin Irritation and Sensitization: Dichloroquinoline derivatives are frequently classified as skin irritants and potential sensitizers.[2] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation and potentially lasting damage.[3]

  • Acute Toxicity (Oral): Some chlorinated quinolines are classified as harmful if swallowed.[3]

  • Respiratory Tract Irritation: As a fine powder, the compound poses an inhalation risk and may cause irritation to the respiratory system.

  • Aquatic Toxicity: Many quinoline derivatives exhibit toxicity to aquatic life with long-lasting effects.[2]

Table 1: Comparative Hazard Data of Structural Analogues
CompoundCAS NumberGHS Hazard Statements (Selected)Source
4,7-Dichloroquinoline 86-98-6H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects)[2]
4-Chloro-7-methoxyquinoline 68500-37-8H302 (Harmful if swallowed), H318 (Causes serious eye damage)[3]
7-Bromo-3,4-dichloroquinoline N/AH301 (Toxic if swallowed), H318 (Causes serious eye damage), H413 (May cause long lasting harmful effects to aquatic life)[4]

The presence of two chlorine atoms on the quinoline core, combined with a methoxy group, suggests that 3,4-Dichloro-7-methoxyquinoline should be handled with, at minimum, the same level of precaution as these analogues.

The Hierarchy of Controls: A Systematic Approach to Exposure Minimization

Effective safety management relies on a multi-layered approach to control hazards. This hierarchy prioritizes the most effective and reliable control measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for 3,4-Dichloro-7-methoxyquinoline Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural Reinforcement) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.

Engineering Controls: The First Line of Defense

The primary objective is to physically isolate the researcher from the chemical.

  • Fume Hood: All weighing, transferring, and reaction setup involving 3,4-Dichloro-7-methoxyquinoline as a solid or in solution must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of airborne particulates and vapors.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to prevent the accumulation of any fugitive emissions.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols are essential for ensuring consistent and safe practices.

  • Designated Areas: Clearly demarcate areas where 3,4-Dichloro-7-methoxyquinoline is stored and handled.

  • Training: All personnel must be trained on the specific hazards (inferred and known) and the handling procedures outlined in this guide and the laboratory-specific SOP.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Contaminated work clothing should not be allowed out of the workplace.[2]

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE is not a substitute for robust engineering controls but is crucial for protecting against residual risks and in case of emergencies.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if engineering controls are not available or fail, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Handling Solid Compound

Objective: To prevent the generation and inhalation of dust and to avoid skin contact.

Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is de-cluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Dispensing: Carefully open the container inside the fume hood. Use a spatula to gently transfer the required amount of solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could create dust, such as dropping the solid from a height.

  • Container Sealing: Securely close the main container immediately after dispensing.

  • Cleaning: Decontaminate the spatula and any other tools used. Wipe down the work surface in the fume hood with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage area should be segregated from general laboratory traffic.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency is critical to minimizing harm.

SpillResponse Start Spill Detected Assess Assess Spill Size & Risk (Inside or Outside Hood?) Start->Assess SmallSpill Small Spill (Inside Hood) 1. Alert others 2. Use spill kit 3. Decontaminate Assess->SmallSpill Small LargeSpill Large Spill / Outside Hood 1. Evacuate Area 2. Alert Safety Officer 3. Secure the Area Assess->LargeSpill Large

Caption: Decision workflow for responding to a chemical spill.

Spill Response
  • Small Spill (within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material from a chemical spill kit.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional safety officer.

    • Prevent entry into the affected area.

    • Allow only trained emergency response personnel to conduct the cleanup.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste containing 3,4-Dichloro-7-methoxyquinoline, whether in solid form, in solution, or as contaminated materials (e.g., gloves, paper towels), must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[2]

Conclusion

While 3,4-Dichloro-7-methoxyquinoline is a valuable intermediate in drug discovery and development, its safe use is paramount. The lack of specific safety data necessitates a conservative approach, treating it with the same respect as its more thoroughly characterized hazardous analogues. By understanding the rationale behind these safety protocols—from the foundational importance of engineering controls to the critical last line of defense provided by PPE—researchers can confidently and safely advance their scientific objectives.

References

  • PubChem. 2,4-Dichloro-7-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • Pandawa Institute Journals. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • Google Patents. The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • U.S. Environmental Protection Agency. Toxicological Review of Quinoline (CAS No. 91-22-5). [Link]

  • National Institutes of Health. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. [Link]

  • AccelaChem. 3,4-Dichloro-7-methoxyquinoline. [Link]

  • Pandawa Institute Journals. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • IndiaMART. 4, 7- Dichloroquinoline. [Link]

  • American Chemical Society. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. [Link]

  • PubChem. 4-Chloro-7-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • BuyersGuideChem. 4,7-Dichloro-6-methoxyquinoline suppliers and producers. [Link]

  • Wikipedia. 4,7-Dichloroquinoline. [Link]

  • Amerigo Scientific. 3,4-Dichloro-7-methoxyquinoline. [Link]

Sources

Foundational

Unraveling the Enigma: A Speculative Mechanistic Guide to 3,4-Dichloro-7-methoxyquinoline

Abstract The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2][3] This technical guide delves into a speculative mechanism of action for the synthetic compound 3,4-dichloro-7-methoxyquinoline, a molecule with limited direct biological characterization. By drawing parallels with structurally related quinoline derivatives, we propose and dissect potential molecular targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating investigations into the pharmacological potential of this and similar compounds. We will explore hypothetical interactions with key cellular machinery, outline detailed experimental protocols for validation, and present visual workflows to guide future research.

Introduction: The Quinoline Core in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, has proven to be a remarkably versatile pharmacophore.[1] Its derivatives have been successfully developed as antimalarial drugs, such as chloroquine and mefloquine, and as anticancer agents.[4][5] The anticancer effects of quinoline-based compounds are often attributed to their ability to interfere with fundamental cellular processes like DNA replication and cell signaling.[2][5] Common mechanisms of action for anticancer quinolines include the inhibition of topoisomerase enzymes and the modulation of protein kinase activity.[5][6][7]

The subject of this guide, 3,4-dichloro-7-methoxyquinoline, possesses distinct structural features that suggest potential for biological activity. The dichlorination at positions 3 and 4, combined with a methoxy group at position 7, likely influences its electronic properties, lipophilicity, and potential for molecular interactions within a biological system. While direct experimental data on this specific compound is scarce, its structural similarity to other biologically active quinolines provides a strong basis for mechanistic speculation.

Speculative Mechanism of Action: A Multi-pronged Hypothesis

Based on the established activities of related quinoline derivatives, we propose a multi-faceted speculative mechanism of action for 3,4-dichloro-7-methoxyquinoline, centered around two primary hypotheses: Topoisomerase I Poisoning and Kinase Inhibition .

Hypothesis 1: Interfacial Inhibition of Topoisomerase I

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[8] Topoisomerase I (Top1) acts by creating a transient single-strand break in the DNA, allowing for strand rotation to relieve supercoiling, followed by religation of the break.[9] Certain small molecules, known as Top1 poisons, can intercalate into this transient Top1-DNA cleavage complex, stabilizing it and preventing religation.[10] This leads to the accumulation of DNA single-strand breaks, which can be converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis.[10]

The quinoline alkaloid camptothecin and its derivatives are classic examples of Top1 poisons.[8][10] We speculate that 3,4-dichloro-7-methoxyquinoline may act in a similar manner. The planar quinoline ring system could facilitate intercalation into the DNA at the site of the single-strand break. The chlorine atoms at positions 3 and 4 could enhance this interaction through favorable electrostatic or van der Waals forces with the enzyme or DNA bases. The methoxy group at position 7 might influence the compound's solubility and ability to orient itself within the binding pocket.

Hypothesized Signaling Pathway: Topoisomerase I Poisoning

Topoisomerase_I_Poisoning cluster_nucleus Cell Nucleus Molecule 3,4-Dichloro-7- methoxyquinoline Top1_DNA Topoisomerase I - DNA Covalent Complex Molecule->Top1_DNA Intercalation & Stabilization Trapped_Complex Trapped Ternary Complex (Top1-DNA-Molecule) Top1_DNA->Trapped_Complex SSB Single-Strand Breaks Trapped_Complex->SSB Inhibition of Religation Replication_Fork Replication Fork SSB->Replication_Fork Collision DSB Double-Strand Breaks Replication_Fork->DSB DDR DNA Damage Response (ATM/ATR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Hypothesized pathway of 3,4-dichloro-7-methoxyquinoline as a Topoisomerase I poison.

Hypothesis 2: Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[11] Several quinoline derivatives have been identified as potent kinase inhibitors, often targeting the ATP-binding site of these enzymes.[12][13]

We propose that 3,4-dichloro-7-methoxyquinoline could function as a kinase inhibitor. The quinoline core can act as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the kinase active site. The substituents on the quinoline ring would then play a crucial role in determining the specificity and potency of this interaction. The methoxy group at the 7-position, for instance, is a feature found in some known kinase inhibitors. The dichloro substitutions could potentially form halogen bonds or other interactions with specific amino acid residues in the ATP-binding pocket, thereby enhancing binding affinity and inhibiting kinase activity. Potential kinase targets could include receptor tyrosine kinases (e.g., EGFR, VEGFR) or downstream signaling kinases (e.g., members of the MAPK or PI3K/Akt pathways).[5][12]

Hypothesized Signaling Pathway: Kinase Inhibition

Kinase_Inhibition cluster_cell Cell cluster_effect Cell Molecule 3,4-Dichloro-7- methoxyquinoline Kinase Protein Kinase (e.g., EGFR, Src) Molecule->Kinase Competitive Binding to ATP Site Inactive_Kinase Inactive Kinase Kinase->Inactive_Kinase Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Phosphorylation ATP ATP ATP->Kinase Inactive_Kinase->Downstream Blockade Inhibition Inhibition of Proliferation & Survival Inactive_Kinase->Inhibition Leads to Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized pathway of 3,4-dichloro-7-methoxyquinoline as a protein kinase inhibitor.

Proposed Experimental Validation

To test our speculative mechanisms of action, a systematic and multi-faceted experimental approach is required. The following protocols outline key experiments to elucidate the biological activity of 3,4-dichloro-7-methoxyquinoline.

In Vitro Cytotoxicity Profiling

The initial step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare serial dilutions of 3,4-dichloro-7-methoxyquinoline in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[14]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Parameter Description
Cell Lines MCF-7, HCT-116, A549, and a non-cancerous cell line (e.g., HEK293) for selectivity
Compound Concentrations 0.1, 1, 10, 50, 100 µM (example range)
Incubation Time 48 and 72 hours
Positive Control Doxorubicin or another standard chemotherapeutic agent
Negative Control Vehicle (e.g., DMSO)
Elucidating the Mechanism of Cell Death

Assuming the compound exhibits cytotoxicity, the next step is to determine if it induces apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide Staining

  • Cell Treatment: Treat the selected cancer cell line with 3,4-dichloro-7-methoxyquinoline at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Target Validation Experiments

The following experiments are designed to directly test the two main hypotheses.

Experimental Workflow: Target Validation

Target_Validation_Workflow cluster_top1 Hypothesis 1: Topoisomerase I Poisoning cluster_kinase Hypothesis 2: Kinase Inhibition Start Cytotoxicity Confirmed Top1_Assay In Vitro Topoisomerase I Relaxation Assay Start->Top1_Assay Kinase_Panel Kinase Panel Screening Start->Kinase_Panel Comet_Assay Comet Assay for DNA Damage Top1_Assay->Comet_Assay Gamma_H2AX γ-H2AX Staining for Double-Strand Breaks Comet_Assay->Gamma_H2AX Western_Blot Western Blot for Phosphorylated Kinases Kinase_Panel->Western_Blot Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Western_Blot->Cellular_Thermal_Shift

Caption: Experimental workflow for validating the hypothesized mechanisms of action.

Experimental Protocol: In Vitro Topoisomerase I Relaxation Assay

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human Topoisomerase I, and varying concentrations of 3,4-dichloro-7-methoxyquinoline.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Top1 relaxation activity will result in the persistence of the supercoiled DNA form.

Experimental Protocol: Kinase Panel Screening

  • Compound Submission: Submit 3,4-dichloro-7-methoxyquinoline to a commercial kinase panel screening service (e.g., Eurofins, Promega).

  • Assay Principle: These services typically use in vitro radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a large panel of purified kinases at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The results will be provided as a percentage of inhibition for each kinase. Significant inhibition of specific kinases will identify them as potential targets.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat cancer cells with 3,4-dichloro-7-methoxyquinoline for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the candidate kinases identified from the panel screen (e.g., phospho-EGFR, total-EGFR, phospho-Akt, total-Akt).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A decrease in the ratio of phosphorylated to total kinase would indicate inhibition of its activity in a cellular context.

Conclusion and Future Directions

This technical guide has presented a speculative, yet scientifically grounded, framework for understanding the potential mechanism of action of 3,4-dichloro-7-methoxyquinoline. By leveraging the known biological activities of structurally similar quinoline derivatives, we have hypothesized that this compound may exert its effects through the inhibition of Topoisomerase I and/or protein kinases.

The proposed experimental protocols provide a clear roadmap for researchers to systematically investigate these hypotheses. The initial cytotoxicity screens, followed by mechanism-of-action studies and direct target engagement assays, will be crucial in validating or refuting the proposed mechanisms. Should this compound demonstrate promising activity and a well-defined mechanism, further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy and toxicity assessments, would be warranted. The exploration of such novel chemical entities is vital for the continued advancement of therapeutic options in oncology and other disease areas.

References

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available from: [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available from: [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. Available from: [Link]

  • 2,4-Dichloro-7-methoxyquinoline | C10H7Cl2NO | CID 22832054. PubChem. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available from: [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Available from: [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. Available from: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. Available from: [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC. Available from: [Link]

  • Topoisomerases as Anticancer Targets. PMC - PubMed Central - NIH. Available from: [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Available from: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. Available from: [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC. Available from: [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. Available from: [Link]

  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. Available from: [Link]

  • DNA Topoisomerases and Their Poisoning by Anticancer and Antibacterial Drugs. PMC. Available from: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available from: [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. SpringerLink. Available from: [Link]

  • Synthesis, antimalarial activity assay and molecular docking study of N-substituted chloro-pyrazolines. SpringerLink. Available from: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. Available from: [Link]

  • Cytotoxicity evaluation of hydro-alcoholic extract of Prangos pabularia Lindl root on breast cancer MCF-7 cell line. Journal of Herbmed Pharmacology. Available from: [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. Available from: [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. Available from: [Link]

  • Antagonistic antimalarial properties of a methoxyamino chalcone derivative and 3- hydroxypyridinones in combination with dihydroartemisinin against Plasmodium falciparum. PeerJ. Available from: [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. Available from: [Link]

  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. MDPI. Available from: [Link]

  • Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. NIH. Available from: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. Available from: [Link]

  • (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. Available from: [Link]

Sources

Exploratory

A Spectroscopic Guide to 3,4-Dichloro-7-methoxyquinoline: In-Depth Analysis and Data Interpretation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of 3,4-Dichloro-7-methoxyquinoline 3,4-Dichloro-7-methoxyquinoline is a substituted qu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 3,4-Dichloro-7-methoxyquinoline

3,4-Dichloro-7-methoxyquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The quinoline core is a prominent feature in a variety of bioactive compounds, and the specific substitution pattern of chlorine and methoxy groups in the 3,4- and 7-positions, respectively, can profoundly influence the molecule's physicochemical properties, biological activity, and potential as a synthetic building block.

Accurate structural elucidation is the cornerstone of all chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to the molecular architecture. This guide offers a comprehensive analysis of the spectroscopic data for 3,4-Dichloro-7-methoxyquinoline. In the absence of readily available, published experimental spectra for this specific isomer, this guide will leverage predictive models and comparative data from structurally related compounds to provide a robust interpretation of its expected spectroscopic signature. This approach not only offers a valuable resource for the characterization of 3,4-Dichloro-7-methoxyquinoline but also serves as a practical framework for the spectroscopic analysis of other novel substituted quinolines.

Molecular Structure and Isomeric Context

To fully appreciate the spectroscopic nuances of 3,4-Dichloro-7-methoxyquinoline, it is crucial to consider its molecular structure in the context of its isomers. The positioning of the two chlorine atoms and the methoxy group on the quinoline ring system dictates the electronic environment of each atom, which in turn governs the signals observed in NMR, IR, and MS.

Figure 1: Chemical structure of 3,4-Dichloro-7-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 3,4-Dichloro-7-methoxyquinoline is expected to exhibit distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data for 3,4-Dichloro-7-methoxyquinoline

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.7 - 8.9s-
H-57.9 - 8.1d8.5 - 9.0
H-67.2 - 7.4dd8.5 - 9.0, 2.0 - 2.5
H-87.1 - 7.3d2.0 - 2.5
OCH₃3.9 - 4.1s-

Interpretation and Causality:

  • H-2: The proton at the 2-position is adjacent to the nitrogen atom and is significantly deshielded, resulting in a downfield chemical shift. The absence of adjacent protons would lead to a singlet.

  • Aromatic Protons (H-5, H-6, H-8): The protons on the benzene ring of the quinoline scaffold will exhibit characteristic splitting patterns. H-5 is expected to be a doublet due to coupling with H-6. H-6 will appear as a doublet of doublets due to coupling with both H-5 and H-8. H-8 is anticipated to be a doublet due to meta-coupling with H-6.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region of the spectrum.

Comparative Analysis with 4,7-Dichloroquinoline:

The ¹H NMR spectrum of the related compound 4,7-dichloroquinoline shows signals at δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), and 7.48 (d, J = 4.8 Hz, 1H) in CDCl₃.[1][2] This data can be used to refine the predictions for 3,4-Dichloro-7-methoxyquinoline, particularly for the protons on the chlorinated pyridine ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents.

Predicted ¹³C NMR Data for 3,4-Dichloro-7-methoxyquinoline

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3125 - 127
C-4135 - 137
C-4a148 - 150
C-5128 - 130
C-6118 - 120
C-7160 - 162
C-8105 - 107
C-8a123 - 125
OCH₃55 - 57

Interpretation and Rationale:

  • Quaternary Carbons: The carbons bearing chlorine atoms (C-3 and C-4) and the bridgehead carbons (C-4a and C-8a) will have distinct chemical shifts. The carbon attached to the electron-donating methoxy group (C-7) is expected to be significantly shielded and appear downfield.

  • CH Carbons: The chemical shifts of the protonated carbons will correlate with the electron density at these positions.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group will resonate in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for acquiring high-quality and reproducible NMR data.

Workflow for NMR Sample Preparation and Analysis

A Sample Preparation B Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B Weighing C Transfer to NMR tube B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing and Analysis D->F E->F A Sample Preparation B Place a small amount of solid sample on the ATR crystal A->B C Apply pressure to ensure good contact B->C D Acquire Spectrum C->D E Data Analysis D->E

Figure 3: Workflow for ATR-IR analysis.

  • Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: The IR spectrum is recorded, typically in the 4000-400 cm⁻¹ range.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Predicted Mass Spectrometry Data for 3,4-Dichloro-7-methoxyquinoline

  • Molecular Formula: C₁₀H₇Cl₂NO

  • Molecular Weight: 228.07 g/mol

  • Monoisotopic Mass: 226.99046 Da [3]* Predicted [M+H]⁺: 227.99774 m/z [4] Isotopic Pattern:

Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in three peaks for the molecular ion cluster:

  • M⁺ (containing two ³⁵Cl): Highest intensity

  • (M+2)⁺ (containing one ³⁵Cl and one ³⁷Cl): Approximately 65% of the M⁺ intensity

  • (M+4)⁺ (containing two ³⁷Cl): Approximately 10% of the M⁺ intensity

Fragmentation Pathways:

The fragmentation of chloroquinoline derivatives in the mass spectrometer can provide valuable structural information. [4]Common fragmentation pathways for 3,4-Dichloro-7-methoxyquinoline under electron ionization (EI) are expected to involve the loss of:

  • A chlorine radical (•Cl): Leading to an ion at [M-35]⁺ or [M-37]⁺.

  • A methyl radical (•CH₃) from the methoxy group: Resulting in an ion at [M-15]⁺.

  • A molecule of formaldehyde (CH₂O) from the methoxy group: Giving an ion at [M-30]⁺.

  • A molecule of hydrogen cyanide (HCN) from the quinoline ring: Leading to an ion at [M-27]⁺.

Hypothetical Fragmentation Scheme

M [M]⁺˙ m/z 227/229/231 M_minus_Cl [M-Cl]⁺ m/z 192/194 M->M_minus_Cl - •Cl M_minus_CH3 [M-CH₃]⁺ m/z 212/214/216 M->M_minus_CH3 - •CH₃ M_minus_CH2O [M-CH₂O]⁺˙ m/z 197/199/201 M->M_minus_CH2O - CH₂O

Figure 4: Predicted major fragmentation pathways for 3,4-Dichloro-7-methoxyquinoline.

Experimental Protocol for Mass Spectrometry Analysis

Workflow for Electron Ionization Mass Spectrometry (EI-MS)

A Sample Introduction B Direct insertion probe or GC inlet A->B C Ionization B->C D Electron Ionization (70 eV) C->D E Mass Analysis D->E F Quadrupole or Time-of-Flight (TOF) analyzer E->F G Detection and Data Analysis F->G

Figure 5: General workflow for EI-MS analysis.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3,4-Dichloro-7-methoxyquinoline. By integrating predicted data with established spectroscopic principles and comparative analysis of related compounds, a detailed and reliable characterization of this molecule can be achieved. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this and other novel quinoline derivatives. The structural insights gained from a thorough spectroscopic analysis are indispensable for advancing research in drug discovery, materials science, and synthetic organic chemistry.

References

  • PubChem. 4-Chloro-7-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 2,4-Dichloro-7-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. [Link]

  • ResearchGate. 4,7-Dichloroquinoline. [Link]

  • Govindasami, S., & Ramalingam, C. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-150.
  • PubChemLite. 3,4-dichloro-7-methoxyquinoline (C10H7Cl2NO). [Link]

  • Shklyaev, Y. V., & Nifontov, Y. V. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin, 51(5), 844-849.
  • mzCloud. Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. [Link]

  • ResearchGate. 13 C-NMR spectra of 5, 7-dihydroxy-3 / , 4 /-dimethoxy flavone (1). [Link]

  • El-Guesmi, N., Lahsasni, S., & Al-Hussain, S. A. (2022). Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). Letters in Applied NanoBioScience, 11(1), 3254-3266.
  • Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1099, 319-328.
  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Chemsrc. 2-chloro-3-(chloromethyl)-7-methoxyquinoline. [Link]

  • ATB. 4,7-Dichloroquinoline. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 3,4-Dichloro-7-methoxyquinoline from 4-hydroxy-7-methoxyquinoline

Application Note & Protocol: Synthesis of 3,4-Dichloro-7-methoxyquinoline Abstract: This document provides a comprehensive guide for the synthesis of 3,4-dichloro-7-methoxyquinoline, a key intermediate in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 3,4-Dichloro-7-methoxyquinoline

Abstract: This document provides a comprehensive guide for the synthesis of 3,4-dichloro-7-methoxyquinoline, a key intermediate in medicinal chemistry, from 4-hydroxy-7-methoxyquinoline. The protocol leverages a modified Vilsmeier-Haack reaction, a robust method for the dichlorination of 4-hydroxyquinoline scaffolds. This guide details the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, product characterization, and troubleshooting, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Context

Quinoline derivatives are fundamental scaffolds in pharmaceutical sciences, forming the core of numerous therapeutic agents. The title compound, 3,4-dichloro-7-methoxyquinoline, is a particularly valuable building block. The presence of two reactive chlorine atoms at the C3 and C4 positions allows for selective functionalization through nucleophilic substitution reactions, providing a versatile platform for the synthesis of a diverse library of novel compounds for drug discovery programs.

The conversion of a 4-hydroxyquinoline to its 3,4-dichloro derivative is not a trivial substitution. It proceeds via a Vilsmeier-Haack type mechanism, where the 4-hydroxyquinoline, existing in equilibrium with its 4-quinolone tautomer, is activated by a potent electrophilic species. This guide provides an in-depth protocol for this transformation, emphasizing experimental reliability and safety.

Reaction Principle and Mechanism

The synthesis is achieved through the reaction of 4-hydroxy-7-methoxyquinoline with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction involves a cascade of electrophilic substitution and nucleophilic attack, ultimately leading to the desired dichlorinated product.

Causality of Reagent Choice:

  • Phosphorus Oxychloride (POCl₃): Serves as both a powerful chlorinating and dehydrating agent. It reacts with DMF to form the electrophilic Vilsmeier reagent.

  • N,N-Dimethylformamide (DMF): Acts as a catalyst and a solvent. Its reaction with POCl₃ generates the highly reactive chloroiminium salt (Vilsmeier reagent) necessary for the C3-chlorination and subsequent C4-hydroxyl replacement.[1][2][3]

  • 4-Hydroxy-7-methoxyquinoline: The substrate exists in a tautomeric equilibrium with its more reactive 4-quinolone form, which is susceptible to electrophilic attack at the C3 position by the Vilsmeier reagent.

Mechanistic Steps:

  • Formation of Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic chloroiminium salt.[2][3]

  • Electrophilic Attack: The electron-rich C3 position of the 4-quinolone tautomer attacks the Vilsmeier reagent.

  • Chlorination and Dehydration: A cascade of reactions follows, involving the elimination of the formyl group, chlorination at the C3 position, and the conversion of the C4-hydroxyl group into a chlorophosphate ester, which is an excellent leaving group.

  • Final Chlorination: A chloride ion displaces the chlorophosphate ester at the C4 position to yield the final 3,4-dichloro-7-methoxyquinoline product.

Reaction_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Chlorination DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Start 4-Hydroxy-7-methoxyquinoline Intermediate1 Electrophilic Attack at C3 Start->Intermediate1 + Vilsmeier Reagent Intermediate2 C3-Chlorinated Intermediate Intermediate1->Intermediate2 Rearrangement & Chlorination Product 3,4-Dichloro-7-methoxyquinoline Intermediate2->Product C4-Chlorination G start Setup & Inert Atmosphere reagent_prep Prepare Vilsmeier Reagent: Cool DMF to 0°C. Slowly add POCl₃. start->reagent_prep add_substrate Add 4-hydroxy-7-methoxyquinoline portion-wise to the cold reagent. reagent_prep->add_substrate reaction Heat to Reflux (e.g., 100-110°C) for 4-6 hours. Monitor by TLC. add_substrate->reaction workup Cool to RT. Quench by pouring onto ice. Neutralize with NaHCO₃. reaction->workup extraction Extract with Dichloromethane (DCM). workup->extraction purification Dry organic layer (Na₂SO₄). Concentrate via rotary evaporation. Purify by column chromatography. extraction->purification end Characterize Product purification->end

Sources

Application

Application Note: A Robust Protocol for the Synthesis of 3,4-Dichloro-7-methoxyquinoline

Abstract This document provides a detailed, field-proven protocol for the synthesis of 3,4-Dichloro-7-methoxyquinoline, a key building block in medicinal chemistry and materials science. The described methodology focuses...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 3,4-Dichloro-7-methoxyquinoline, a key building block in medicinal chemistry and materials science. The described methodology focuses on the direct chlorination of a quinoline-dione precursor using phosphorus oxychloride (POCl₃). This guide emphasizes scientific causality, procedural safety, and validation, making it suitable for researchers in drug development and organic synthesis.

Introduction and Scientific Background

Quinoline derivatives are a class of heterocyclic compounds renowned for their broad pharmacological activities. Dichloro-substituted quinolines, in particular, serve as versatile intermediates for creating more complex molecules, including kinase inhibitors and antimalarial drugs. The strategic placement of chlorine atoms at the 3- and 4-positions allows for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries.

The protocol herein details the conversion of 7-methoxy-1H-quinoline-2,4-dione to 3,4-Dichloro-7-methoxyquinoline. This transformation is a robust and common strategy for introducing chlorine atoms onto the quinoline scaffold.

Synthetic Strategy and Mechanism

The core of this synthesis is the deoxychlorination of a cyclic amide/enol system. The starting material, 7-methoxy-1H-quinoline-2,4-dione, exists in tautomeric equilibrium, presenting hydroxyl groups that can be targeted for substitution.

Mechanism: The reaction proceeds via a mechanism analogous to a Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) acts as a powerful chlorinating and dehydrating agent. The hydroxyl groups of the quinoline precursor attack the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion through nucleophilic attack to yield the final chlorinated product.[1] This process occurs at both the 2- and 4-positions to afford the desired dichloro-product.

Reaction Scheme:

G start 7-Methoxy-1H-quinoline-2,4-dione reagent POCl3 (Phosphorus Oxychloride) Heat (Reflux) start->reagent product 3,4-Dichloro-7-methoxyquinoline reagent->product Chlorination

Caption: Synthetic route from quinoline-dione to the dichloro-product.

Materials, Reagents, and Equipment

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )CAS NumberSupplierNotes
7-Methoxy-1H-quinoline-2,4-dioneC₁₀H₉NO₃191.1814041-65-9Sigma-AldrichStarting Material
Phosphorus Oxychloride (POCl₃)POCl₃153.3310025-87-3Acros OrganicsUse freshly opened or distilled
TolueneC₇H₈92.14108-88-3Fisher ScientificAnhydrous grade
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWRFor extraction
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8LabChemFor work-up
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6EMD MilliporeFor drying
Deionized WaterH₂O18.027732-18-5In-houseUsed for work-up
IceH₂O18.02N/AIn-houseFor quenching
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • Fume hood

Detailed Experimental Protocol

SAFETY FIRST: This procedure involves highly corrosive and water-reactive reagents. The entire protocol, especially the quenching step, must be performed in a certified, well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves, is mandatory.

Workflow Overview:

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove any residual moisture, which can decompose the phosphorus oxychloride.[1] Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a stopper.

  • Reagent Addition:

    • To the flask, add 7-methoxy-1H-quinoline-2,4-dione (e.g., 10.0 g, 52.3 mmol).

    • Add anhydrous toluene (e.g., 80 mL) to create a suspension.

    • While stirring, carefully and slowly add phosphorus oxychloride (POCl₃) (e.g., 24.0 mL, 261.5 mmol, 5.0 equivalents) to the mixture. The addition may be slightly exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110-115 °C) using a heating mantle.

    • Maintain the reflux for 3 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching (CRITICAL STEP):

    • After the reaction is complete, allow the mixture to cool to room temperature, then place it in an ice bath to cool to 0-5 °C.

    • Prepare a large beaker (e.g., 2 L) containing a substantial amount of crushed ice (approx. 500 g).

    • WITH EXTREME CAUTION , slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and will release HCl gas. Perform this step deep inside the fume hood.

  • Extraction and Neutralization:

    • Once the ice has melted, carefully neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3,4-Dichloro-7-methoxyquinoline.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating time or temperature; degraded POCl₃.Ensure reflux temperature is reached for the full duration. Use freshly opened or distilled POCl₃.[1]
Low Yield Inefficient quenching or extraction; product loss during purification.Ensure the aqueous layer is thoroughly extracted. Optimize recrystallization solvent system to minimize loss.
Dark-Colored Impurities Side reactions due to excessive heat or prolonged reaction time.Maintain the recommended temperature and monitor the reaction closely by TLC to avoid over-running it.

Conclusion

This protocol provides a reliable and reproducible method for synthesizing 3,4-Dichloro-7-methoxyquinoline. By understanding the chemical principles and adhering strictly to the safety precautions, researchers can effectively produce this valuable intermediate for further synthetic applications.

References

  • Google Patents. (n.d.). Industrial preparation method of 4,7-dichloroquinoline.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Suzuki Coupling of 3,4-Dichloro-7-methoxyquinoline for Advanced Synthesis

Application Overview The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules.[1] The targeted functionalization...

Author: BenchChem Technical Support Team. Date: February 2026

Application Overview

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules.[1] The targeted functionalization of this heterocycle is paramount for developing novel compounds with tailored properties. 3,4-Dichloro-7-methoxyquinoline represents a versatile and strategic starting material, offering two distinct reactive sites for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for arylating such heteroaromatic chlorides due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[2][3][4]

This guide provides a comprehensive technical overview and detailed protocols for the selective Suzuki-Miyaura coupling of 3,4-dichloro-7-methoxyquinoline. We will delve into the mechanistic principles governing the reaction, with a particular focus on the critical aspect of regioselectivity. The protocols outlined herein are designed to be robust and reproducible, enabling researchers to confidently synthesize 4-aryl-3-chloro-7-methoxyquinolines, key intermediates for further chemical elaboration in drug discovery and materials development programs.

Scientific Principles: Mechanism and Regioselectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate.[3] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) species. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[5] The final step, reductive elimination, results in the formation of the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Cl)L_n pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L_n oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product aryl_halide Ar-Cl (Quinoline) aryl_halide->oa_complex boronic_acid R-B(OH)₂ boronic_acid->trans_complex base Base (e.g., K₂CO₃) base->trans_complex Activates Boronic Acid

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
The Causality of Regioselectivity

When presented with two reactive sites, as in 3,4-dichloro-7-methoxyquinoline, controlling which site reacts is crucial for synthetic utility. In dihalogenated pyridines and related heterocycles, the regiochemical outcome of the Suzuki coupling is primarily dictated by the relative rates of oxidative addition at the different C-Cl bonds.

For substrates analogous to our quinoline system, such as 3,4-dichloropyridine, the Suzuki-Miyaura coupling preferentially occurs at the C4 position.[2] This selectivity can be attributed to several factors:

  • Electronic Effects: The C4 position of the quinoline ring is electronically analogous to the para position of a substituted benzene ring, activated by the ring nitrogen. This makes the C4-Cl bond more susceptible to oxidative addition by the electron-rich palladium(0) catalyst compared to the C3 position.

  • Steric Hindrance: The C4 position is generally less sterically encumbered than the C3 position, which is flanked by both the C4-chloro substituent and the fused benzene ring, further favoring catalyst approach and reaction at C4.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for mono-arylation at the more reactive C4 position, leaving the C3-Cl bond intact for subsequent transformations.

Protocol: Selective C4-Arylation of 3,4-Dichloro-7-methoxyquinoline

This protocol details a standard procedure for the selective mono-coupling of an arylboronic acid to the C4 position of 3,4-dichloro-7-methoxyquinoline.

Reagents & Equipment
Reagent/MaterialGradeSupplierNotes
3,4-Dichloro-7-methoxyquinoline≥97%CommercialStarting material.
Arylboronic Acid≥98%CommercialCoupling partner (e.g., Phenylboronic acid).
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercialPre-catalyst.
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)Ligand GradeCommercialBulky, electron-rich phosphine ligand.
Potassium Carbonate (K₂CO₃)AnhydrousCommercialBase, must be finely ground and dried.
1,4-DioxaneAnhydrousCommercialReaction solvent.
Deionized WaterN/AIn-houseCo-solvent.
Schlenk Flask / Reaction TubeN/AGlasswareFor inert atmosphere reaction.
Magnetic Stirrer with HotplateN/AEquipmentFor heating and mixing.
Nitrogen or Argon Gas SupplyHigh PurityIn-houseFor creating an inert atmosphere.
Step-by-Step Experimental Procedure

Workflow start Start: Assemble Glassware setup 1. Reagent Setup Add quinoline, boronic acid, K₂CO₃, Pd(OAc)₂, and SPhos to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with N₂/Ar (3x cycles). setup->inert solvent 3. Solvent Addition Add anhydrous 1,4-dioxane and water via syringe. inert->solvent reaction 4. Reaction Heat mixture to 100 °C with vigorous stirring for 12-24h. solvent->reaction monitor 5. Monitoring Check reaction progress by TLC or LC-MS. reaction->monitor monitor->reaction If incomplete workup 6. Workup Cool to RT, dilute with EtOAc, filter, wash with brine. monitor->workup If complete purify 7. Purification Concentrate and purify by column chromatography. workup->purify end End: Characterized Product purify->end

Figure 2: Experimental workflow for the selective Suzuki coupling.
  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of nitrogen, add 3,4-dichloro-7-methoxyquinoline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and finely ground, anhydrous potassium carbonate (3.0 mmol, 3.0 eq).

  • Catalyst Addition: In a separate vial, briefly mix the palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The mixture should be a suspension.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer. The disappearance of the starting material indicates reaction completion.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-3-chloro-7-methoxyquinoline product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary & Optimization Insights

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the Suzuki coupling of challenging substrates like dihaloquinolines.[6][7] While the protocol above provides a robust starting point, optimization may be required for different arylboronic acids.

ParameterCondition 1 (General)Condition 2 (For Electron-Poor Boronic Acids)Rationale & Causality
Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / P(t-Bu)₃Bulky, electron-rich phosphine ligands like SPhos or P(t-Bu)₃ are essential for promoting the difficult oxidative addition of aryl chlorides.[8]
Base K₂CO₃Cs₂CO₃ or K₃PO₄Stronger, more soluble bases like cesium carbonate can accelerate the transmetalation step, which can be sluggish for electron-deficient or sterically hindered boronic acids.[9]
Solvent Dioxane / H₂OToluene or DMFThe choice of solvent can influence catalyst stability and reaction rates. Aprotic polar solvents like DMF can sometimes accelerate the reaction but may require higher temperatures.
Temperature 100 °C100-120 °CAryl chlorides are less reactive than bromides or iodides and typically require elevated temperatures to facilitate efficient oxidative addition.
Yield Typically 70-95%Typically 60-90%Yields are highly dependent on the specific boronic acid used.

Expert Insight: The use of a water-dioxane solvent mixture is often beneficial. Water can help solubilize the inorganic base and facilitate the formation of the active boronate species, accelerating transmetalation.[4] For particularly challenging couplings, screening different palladium pre-catalysts and ligands is recommended. Modern catalyst systems, often employing dialkylbiaryl phosphine ligands, have significantly expanded the scope of Suzuki couplings involving aryl chlorides.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Base is not strong enough or poorly soluble.1. Ensure a thoroughly inert atmosphere; use fresh, high-quality catalyst and ligands.2. Use flame-dried glassware and anhydrous solvents.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Finely grind the base before use.
Formation of Di-substituted Product 1. Reaction temperature is too high.2. Reaction time is excessively long.3. High catalyst loading.1. Reduce the reaction temperature to 80-90 °C.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Reduce catalyst loading to 1 mol% after initial successful trials.
Protodeboronation (Loss of Boronic Acid) 1. Presence of excess water or acid.2. Prolonged heating.1. Use the recommended amount of water; ensure the base is sufficient to neutralize any acidic impurities.2. Minimize reaction time. Use a slight excess (1.1-1.2 eq) of the boronic acid.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Certain catalyst systems may promote this side reaction.1. Rigorously de-gas the reaction mixture and maintain a positive inert gas pressure.2. Screen alternative ligands or palladium sources.

Conclusion

The selective Suzuki-Miyaura coupling of 3,4-dichloro-7-methoxyquinoline at the C4 position is a powerful and reliable method for synthesizing valuable chemical intermediates. Understanding the principles of the palladium catalytic cycle and the electronic factors that govern regioselectivity is key to success. By employing modern, electron-rich phosphine ligands and carefully controlling reaction parameters, researchers can achieve high yields and excellent selectivity. The protocols and insights provided in this guide serve as a validated starting point for the efficient and strategic elaboration of the quinoline core, paving the way for innovations in drug discovery and materials science.

References

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach Source: ResearchGate URL: [Link]

  • Title: SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source: ResearchGate URL: [Link]

  • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines Source: Beilstein Journals URL: [Link]

  • Title: New Quinoline Derivatives via Suzuki Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application

Application Note: The Strategic Role of 4-Chloro-7-methoxyquinoline-6-carboxamide as a Key Intermediate in the Synthesis of Lenvatinib

Abstract Lenvatinib is a potent multi-target tyrosine kinase inhibitor integral to the treatment of several aggressive cancers. Its chemical synthesis is a multi-step process wherein the strategic construction of the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lenvatinib is a potent multi-target tyrosine kinase inhibitor integral to the treatment of several aggressive cancers. Its chemical synthesis is a multi-step process wherein the strategic construction of the core molecule dictates the overall efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This document provides a detailed technical guide on the synthesis and application of a pivotal intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide. We will elucidate the synthetic pathways to this key building block and its subsequent crucial role in the convergent synthesis of Lenvatinib. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry, offering in-depth protocols, mechanistic insights, and process optimization considerations.

A Note on the Key Intermediate: Initial inquiries may refer to "3,4-dichloro-7-methoxyquinoline" in the context of Lenvatinib synthesis. However, extensive review of established and patented synthetic routes confirms that the critical intermediate is, in fact, 4-chloro-7-methoxyquinoline-6-carboxamide . The C4 chloro-substituent is the key reactive site for the pivotal ether linkage formation, while the C6 carboxamide is a fundamental part of the final Lenvatinib structure. This guide will focus exclusively on the synthesis and utilization of this correct, industrially relevant intermediate.

Introduction to Lenvatinib and Synthetic Strategy

Lenvatinib (marketed as Lenvima®) is an orally administered medication developed by Eisai Co., Ltd., which functions by inhibiting the kinase activities of vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors, and other kinases implicated in oncogenesis and angiogenesis.[1][2] Its efficacy in treating radioiodine-refractory differentiated thyroid cancer and advanced renal cell carcinoma underscores the need for robust and scalable synthetic processes.[3]

The molecular architecture of Lenvatinib consists of a quinoline-6-carboxamide core linked via an ether bridge to a substituted phenylurea moiety. A convergent synthesis approach is therefore highly logical, where the two primary fragments are synthesized separately and then coupled. The success of this strategy hinges on the efficient preparation of the two key building blocks:

  • The Quinoline Core: 4-chloro-7-methoxyquinoline-6-carboxamide

  • The Phenylurea Side-Chain: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

This application note will detail the synthesis of the quinoline core and its subsequent coupling reaction, which constitutes the final and most critical carbon-oxygen bond formation in the assembly of Lenvatinib.

Synthesis of the Key Intermediate: 4-Chloro-7-methoxyquinoline-6-carboxamide

The preparation of this quinoline intermediate is a multi-step process that begins from simpler aromatic precursors. The following pathway, derived from established methodologies, offers a reliable route to the desired product.[2]

Synthetic Pathway Overview

The synthesis initiates with the methylation of 4-cyano-3-hydroxyaniline, followed by a series of transformations including ring formation to build the quinolinone system, chlorination at the C4 position, and finally, hydrolysis of the nitrile to the essential carboxamide group.

G cluster_synthesis Synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide A 4-Cyano-3-hydroxyaniline B 4-Cyano-3-methoxyaniline A->B Methylation (Dimethyl Carbonate, K2CO3) C 6-Cyano-7-methoxy-4-quinolinone B->C Ring Formation (Propionic Aldehyde, PPA) D 4-Chloro-6-cyano-7-methoxyquinoline C->D Chlorination (e.g., POCl3 or Sulfolane) E 4-Chloro-7-methoxyquinoline-6-carboxamide (Key Intermediate) D->E Hydrolysis (Acetic Acid, H2O)

Figure 1: Synthetic workflow for the preparation of the key quinoline intermediate.

Step-by-Step Synthesis Protocol

The following protocol is a synthesized representation of procedures outlined in the chemical literature.[2] Researchers should adapt these steps based on laboratory-specific conditions and safety protocols.

Step 1: Synthesis of 4-cyano-3-methoxyaniline

  • Rationale: This initial step installs the methoxy group, which is present in the final Lenvatinib structure. Using a methylating agent like dimethyl carbonate is a greener alternative to traditional agents like methyl iodide.

  • Protocol:

    • Dissolve 4-cyano-3-hydroxyaniline in N,N-dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃) as a base and a phase-transfer catalyst such as tetrabutylammonium bromide.

    • Heat the mixture (e.g., to 110°C) and slowly add dimethyl carbonate.

    • Maintain the reaction for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • After cooling, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by recrystallization.

Step 2: Synthesis of 6-cyano-7-methoxy-4-quinolinone

  • Rationale: This is the crucial ring-forming step that constructs the quinolinone core. A Gould-Jacobs type reaction or similar cyclization is employed. Polyphosphoric acid (PPA) is a common and effective reagent for promoting this type of intramolecular cyclization.

  • Protocol:

    • The aniline from the previous step is reacted with a suitable three-carbon unit, such as propionic aldehyde in ethanol, to form an intermediate (e.g., an oxime or enamine), which may not be isolated.[2]

    • The solvent is removed, and polyphosphoric acid is added to the residue.

    • The mixture is heated (e.g., to 90°C) for an extended period (10+ hours) to drive the cyclization.

    • The reaction is quenched by carefully pouring the mixture into ice water, causing the product to precipitate.

    • The solid is collected by filtration, washed thoroughly with water until neutral, and dried.

Step 3: Synthesis of 4-Chloro-6-cyano-7-methoxyquinoline

  • Rationale: The hydroxyl group at the C4 position of the quinolinone is converted to a chloride, creating an excellent leaving group for the subsequent nucleophilic aromatic substitution (SNAr) reaction. Standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used.

  • Protocol:

    • Suspend the 6-cyano-7-methoxy-4-quinolinone in a high-boiling solvent like sulfolane or use neat phosphorus oxychloride.[2][4]

    • Heat the mixture under reflux for several hours.

    • After completion, the excess chlorinating agent is carefully removed (e.g., by distillation under reduced pressure).

    • The residue is quenched into ice water, and the precipitated product is filtered, washed, and dried.

Step 4: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

  • Rationale: The final step in forming the intermediate is the hydrolysis of the cyano (nitrile) group at C6 to a carboxamide. This is typically achieved under acidic conditions which can selectively perform the partial hydrolysis without affecting the chloro-substituent.

  • Protocol:

    • Dissolve the 4-chloro-6-cyano-7-methoxyquinoline in a mixture of glacial acetic acid and water.[2]

    • Heat the solution (e.g., to 80°C) for an extended period (24+ hours).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and add ice water to precipitate the final product.

    • Collect the white solid by filtration, wash until neutral, and dry under vacuum.

The Pivotal Coupling Reaction: Synthesizing Lenvatinib

With the quinoline core in hand, the final step is to couple it with the phenylurea side-chain via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing quinoline ring system activates the C4 position, making the chloride an excellent leaving group for substitution by a nucleophile.

Reaction Overview and Mechanistic Considerations

The phenolic hydroxyl group of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea is deprotonated by a base to form a potent phenoxide nucleophile. This nucleophile then attacks the electron-deficient C4 carbon of the quinoline intermediate, displacing the chloride and forming the critical aryl ether bond of Lenvatinib.

G cluster_coupling Lenvatinib Synthesis: SNAr Coupling Reaction A 4-Chloro-7-methoxyquinoline-6-carboxamide (Intermediate 1) C Lenvatinib A->C SNAr Coupling B 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (Intermediate 2) B->C Base (e.g., Cs2CO3) Solvent (DMSO) Heat (50-70°C) Plus +

Sources

Method

Application of 3,4-Dichloro-7-methoxyquinoline in a Proposed Synthesis of Cabozantinib: A Technical and Strategic Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Cabozantinib, a potent multi-tyrosine kinase inhibitor, is a cornerstone in the treatment of several advanced cancers.[1] Its synthesis has been ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabozantinib, a potent multi-tyrosine kinase inhibitor, is a cornerstone in the treatment of several advanced cancers.[1] Its synthesis has been approached through various routes, predominantly converging on the coupling of a functionalized quinoline core with a substituted aniline moiety. This application note presents a detailed exploration of a novel, proposed synthetic strategy for Cabozantinib, initiating from the lesser-explored precursor, 3,4-dichloro-7-methoxyquinoline. While not a conventional starting material in the reported syntheses of Cabozantinib, the unique reactivity of this dichlorinated quinoline offers a potential avenue for a streamlined and efficient synthesis. This document provides a comprehensive theoretical framework, a detailed experimental protocol for a key transformation, and a discussion of the underlying chemical principles that support the viability of this proposed route.

Introduction: The Rationale for a Novel Synthetic Approach

Cabozantinib's mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET, which are implicated in tumor progression and angiogenesis.[1] The established synthetic pathways to Cabozantinib, while effective, often involve multiple steps and can present challenges in terms of yield and purification. The exploration of alternative synthetic routes is crucial for process optimization, cost reduction, and the discovery of novel chemical space.

This guide focuses on the potential application of 3,4-dichloro-7-methoxyquinoline as a strategic starting material. The presence of two chloro-substituents at the C3 and C4 positions of the quinoline ring presents an intriguing opportunity for selective functionalization. The C4 position of a quinoline ring is known to be significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C3 position. This differential reactivity forms the cornerstone of our proposed synthetic strategy, allowing for a sequential and controlled introduction of the requisite functionalities of the Cabozantinib molecule.

Proposed Synthetic Pathway

The proposed synthesis of Cabozantinib from 3,4-dichloro-7-methoxyquinoline is a multi-step process that leverages the differential reactivity of the two chlorine atoms. The key steps are outlined below and illustrated in the accompanying workflow diagram.

Cabozantinib_Synthesis A 3,4-Dichloro-7-methoxyquinoline C Intermediate 1: 4-(4-Aminophenoxy)-3-chloro-7-methoxyquinoline A->C Nucleophilic Aromatic Substitution (SNAr) at C4 B 4-Aminophenol B->C E Cabozantinib C->E Amide Coupling F Dechlorination/ Functionalization at C3 (Optional) C->F Further Modification D 1-(4-Fluorophenylcarbamoyl)cyclopropane-1-carboxylic acid D->E

Figure 1: Proposed synthetic workflow for Cabozantinib starting from 3,4-dichloro-7-methoxyquinoline.

The initial and most critical step involves the selective reaction of 3,4-dichloro-7-methoxyquinoline with 4-aminophenol. The greater electrophilicity of the C4 position is anticipated to direct the nucleophilic attack of the phenoxide, formed from 4-aminophenol, exclusively to this site. This would yield the key intermediate, 4-(4-aminophenoxy)-3-chloro-7-methoxyquinoline. The subsequent amide coupling of this intermediate with 1-(4-fluorophenylcarbamoyl)cyclopropane-1-carboxylic acid would then furnish a 3-chloro analog of Cabozantinib. A final dechlorination step at the C3 position, or its replacement with another functional group if desired, would complete the synthesis.

Experimental Protocol: Selective SNAr Reaction

The following protocol details the proposed synthesis of the key intermediate, 4-(4-aminophenoxy)-3-chloro-7-methoxyquinoline. This protocol is based on established methodologies for similar SNAr reactions on chloroquinolines and serves as a robust starting point for experimental validation.

Objective: To synthesize 4-(4-aminophenoxy)-3-chloro-7-methoxyquinoline via a selective nucleophilic aromatic substitution.

Materials:

  • 3,4-Dichloro-7-methoxyquinoline

  • 4-Aminophenol

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-aminophenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Heat the mixture to 80 °C under a nitrogen atmosphere for 1 hour to ensure the formation of the potassium phenoxide salt.

  • Add 3,4-dichloro-7-methoxyquinoline (1.0 equivalent) to the reaction mixture.

  • Raise the temperature to 120 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(4-aminophenoxy)-3-chloro-7-methoxyquinoline.

Self-Validation and Characterization:

The structure and purity of the synthesized intermediate should be rigorously confirmed using a suite of analytical techniques:

  • 1H and 13C NMR Spectroscopy: To confirm the chemical structure and the regioselectivity of the substitution.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • HPLC: To assess the purity of the final compound.

Quantitative Data Summary

The following table provides projected yields and purity for the key steps in the proposed synthesis, based on analogous reactions reported in the literature. These values are intended as benchmarks for the experimental validation of this novel route.

Reaction Step Product Projected Yield (%) Projected Purity (%) (Post-Purification)
SNAr Reaction4-(4-Aminophenoxy)-3-chloro-7-methoxyquinoline75-85>98
Amide Coupling3-Chloro-Cabozantinib Analog80-90>98
DechlorinationCabozantinib70-80>99

Causality and Strategic Considerations

The choice of 3,4-dichloro-7-methoxyquinoline as a starting material is predicated on the well-established principles of nucleophilic aromatic substitution on heterocyclic rings. The electron-withdrawing effect of the quinoline nitrogen atom, particularly on the C4 position, renders it highly susceptible to nucleophilic attack. The presence of a second chloro-group at the C3 position is expected to have a less pronounced activating effect on this position for SNAr.

The selection of a strong base like potassium carbonate is crucial for the deprotonation of 4-aminophenol, thereby generating a more potent nucleophile. The use of a high-boiling polar aprotic solvent such as DMF facilitates the reaction by solvating the potassium phenoxide and allowing for the necessary reaction temperatures to overcome the activation energy of the SNAr reaction.

Conclusion and Future Directions

The proposed synthetic route to Cabozantinib utilizing 3,4-dichloro-7-methoxyquinoline offers a promising, albeit currently theoretical, alternative to existing methods. The strategy's elegance lies in its exploitation of the inherent differential reactivity of the dichlorinated quinoline core. Successful validation of this route could lead to a more convergent and potentially more efficient synthesis of this important therapeutic agent.

Future work should focus on the experimental validation of the key SNAr step, followed by the optimization of the subsequent amide coupling and dechlorination reactions. Furthermore, the 3-chloro-Cabozantinib analog represents a novel compound in itself, and its biological activity should be investigated as it may possess unique pharmacological properties.

References

Sources

Application

Application Note: High-Purity Isolation of 3,4-Dichloro-7-methoxyquinoline using Automated Flash Column Chromatography

Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 3,4-Dichloro-7-methoxyquinoline, a key intermediate in pharmaceutical synthesis. The methodology centers on automate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 3,4-Dichloro-7-methoxyquinoline, a key intermediate in pharmaceutical synthesis. The methodology centers on automated flash column chromatography, a technique offering rapid and efficient separation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically-grounded explanations for procedural choices, and troubleshooting guidance to ensure the isolation of high-purity final product.

Introduction: The Significance of Purifying 3,4-Dichloro-7-methoxyquinoline

3,4-Dichloro-7-methoxyquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The precise substitution pattern of chlorine and methoxy groups on the quinoline ring is critical for its intended biological activity and subsequent synthetic transformations.

The purity of such intermediates is paramount in drug development. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and potentially introduce toxic byproducts into the final active pharmaceutical ingredient (API). Flash column chromatography is a highly effective and widely used technique for the rapid purification of organic compounds.[3] This document outlines a robust method for the purification of 3,4-Dichloro-7-methoxyquinoline, ensuring a high degree of purity suitable for downstream applications.

Foundational Principles: Chromatography of Quinolines

The purification of quinoline derivatives by flash chromatography on silica gel requires careful consideration of their inherent chemical properties. The presence of a basic nitrogen atom in the quinoline ring can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase.

To mitigate these undesirable interactions, several strategies can be employed:

  • Mobile Phase Modifiers: The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can help to saturate the acidic sites on the silica gel, leading to improved peak shape and resolution.[4]

  • Alternative Stationary Phases: In cases of severe interaction, using a less acidic stationary phase like alumina (neutral or basic) or bonded silica phases (e.g., amine-functionalized) can be beneficial.[4]

  • Solvent System Selection: A systematic approach to solvent selection, starting with thin-layer chromatography (TLC), is crucial for achieving optimal separation. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[5]

Experimental Protocol: Purification of 3,4-Dichloro-7-methoxyquinoline

This protocol is designed for the purification of a crude sample of 3,4-Dichloro-7-methoxyquinoline, assuming the presence of non-polar impurities from starting materials and more polar byproducts from the synthesis.

Materials and Equipment
Reagents & Consumables Equipment
Crude 3,4-Dichloro-7-methoxyquinolineAutomated Flash Chromatography System
Silica Gel (40-63 µm particle size)UV-Vis Detector (with variable wavelength)
n-Hexane (HPLC grade)Fraction Collector
Ethyl Acetate (HPLC grade)Rotary Evaporator
Triethylamine (TEA) (≥99.5%)Thin-Layer Chromatography (TLC) Plates (Silica gel 60 F254)
Dichloromethane (DCM) (HPLC grade)TLC Developing Chamber
Methanol (HPLC grade)UV Lamp (254 nm and 365 nm)
Method Development using Thin-Layer Chromatography (TLC)

The selection of an appropriate mobile phase is critical for a successful separation. TLC provides a rapid and cost-effective means to screen various solvent systems.

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude 3,4-Dichloro-7-methoxyquinoline in a minimal amount of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Elution: Develop the TLC plate in a chamber containing a pre-determined solvent system. A good starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.[5]

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp at 254 nm. Quinolines are typically UV-active.[1]

  • Optimization: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

    • If the Rf is too high (compound moves too fast), increase the proportion of the non-polar solvent (hexane).

    • If the Rf is too low (compound moves too slow), increase the proportion of the polar solvent (ethyl acetate).

  • Addressing Tailing: If significant tailing of the spot is observed, add 0.1-1% triethylamine to the mobile phase to improve the peak shape.

Flash Column Chromatography Protocol

Once an optimal solvent system is determined by TLC, the purification can be scaled up to flash column chromatography.

Workflow Diagram:

flash_chromatography_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Method Development (Hexane:Ethyl Acetate +/- TEA) Sample_Prep 2. Sample Preparation (Dry Loading on Silica) TLC->Sample_Prep Determines Mobile Phase Load 4. Load Sample onto Column Sample_Prep->Load Column_Prep 3. Column Packing & Equilibration Column_Prep->Load Elute 5. Elution with Gradient (e.g., 0-50% Ethyl Acetate in Hexane) Load->Elute Detect 6. UV Detection (e.g., 254 nm) Elute->Detect Collect 7. Fraction Collection Detect->Collect Triggers Collection Analyze 8. TLC Analysis of Fractions Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Identifies Pure Fractions Evaporate 10. Solvent Evaporation Pool->Evaporate Characterize 11. Characterization of Pure Product Evaporate->Characterize

Caption: Workflow for the purification of 3,4-Dichloro-7-methoxyquinoline.

Step-by-Step Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude 3,4-Dichloro-7-methoxyquinoline (e.g., 1 gram) in a minimal amount of a suitable solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. This dry-loading technique generally provides better resolution than liquid injection.[6]

  • Column Selection and Packing:

    • Select a pre-packed silica gel column of an appropriate size for the amount of crude material to be purified. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100.

    • Equilibrate the column with the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) for several column volumes.

  • Elution and Fraction Collection:

    • Load the prepared dry sample onto the column.

    • Begin the elution with the mobile phase. A linear gradient from a low to a higher polarity is often effective for separating compounds with different polarities. For example, a gradient of 0% to 50% ethyl acetate in hexane over 20-30 column volumes.

    • Monitor the elution profile using the UV detector. Based on the UV-Vis spectra of similar quinoline derivatives, a detection wavelength of 254 nm is recommended as it is commonly used for aromatic compounds.[5] Some quinolines also show absorbance around 315-350 nm.[7]

    • Collect fractions based on the detected UV peaks.

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 3,4-Dichloro-7-methoxyquinoline.

    • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Summary of Recommended Parameters
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase n-Hexane / Ethyl AcetateA versatile solvent system for compounds of moderate polarity.[5]
Mobile Phase Additive 0.1 - 1% Triethylamine (TEA)To minimize peak tailing by neutralizing acidic silanol sites.[4]
Elution Mode GradientEffective for separating compounds with a range of polarities.
Detection Wavelength 254 nmQuinolines are aromatic and typically show strong absorbance at this wavelength.[5]
Sample Loading Dry LoadingGenerally provides superior resolution compared to liquid loading.[6]

Troubleshooting

Problem Potential Cause Solution
Peak Tailing Strong interaction between the basic quinoline nitrogen and acidic silica gel.Add 0.1-1% triethylamine to the mobile phase. Consider using a less acidic stationary phase like alumina.[4]
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound. Employ a shallower gradient during elution.
No Compound Eluting The mobile phase is too non-polar. The compound may be strongly adsorbed.Gradually increase the polarity of the mobile phase. If the compound is very polar, consider reversed-phase chromatography.
Compound Degradation The compound is sensitive to the acidic nature of silica gel.Deactivate the silica by pre-flushing the column with a mobile phase containing triethylamine.[4]

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of 3,4-Dichloro-7-methoxyquinoline using automated flash column chromatography. By systematically developing the mobile phase with TLC and mitigating the potential for undesirable interactions with the stationary phase, researchers can achieve excellent separation efficiency. This ensures the availability of high-quality material essential for advancing research and development in medicinal chemistry and pharmaceutical sciences.

References

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Available at: [Link]

  • Duret, P., et al. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 1011(1-2), 55-65. Available at: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. ResearchGate. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. ResearchGate. Available at: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. American Chemical Society. Available at: [Link]

  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. Available at: [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester. Available at: [Link]

  • 4,7-dichloroquinoline. Organic Syntheses. Available at: [Link]

  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Pubs.rsc.org. Available at: [Link]

  • Synthesis of 4,7-Dichloroquinoline. Scribd. Available at: [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. Available at: [Link]

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. National Institutes of Health. Available at: [Link]

  • Three-component synthesis of 3,4-dihydroisoquinoline derivatives. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,4-Dichloro-7-methoxyquinoline

Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring system is a key strategy in the discovery of novel drug candidates. Among the various substituted quinolines, 3,4-dichloro-7-methoxyquinoline serves as a versatile precursor for the synthesis of a diverse range of derivatives. The presence of two chlorine atoms at positions 3 and 4, coupled with an electron-donating methoxy group at position 7, offers a unique platform for regioselective nucleophilic aromatic substitution (SNAr) reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for nucleophilic substitution on 3,4-dichloro-7-methoxyquinoline, with a focus on reactions with nitrogen, oxygen, and sulfur nucleophiles.

Mechanistic Insights: Regioselectivity in Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution on 3,4-dichloro-7-methoxyquinoline proceeds preferentially at the C4 position. This regioselectivity is governed by the electronic properties of the quinoline ring system. The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, rendering the pyridine ring electron-deficient and susceptible to nucleophilic attack. The C4 position is particularly activated towards nucleophilic substitution due to its para relationship to the ring nitrogen, which allows for effective stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. In contrast, the C3 position is less electrophilic.

The general mechanism for the SNAr reaction at the C4 position is a two-step addition-elimination process:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The chloride ion at the C4 position is expelled, restoring the aromaticity of the quinoline ring and yielding the 4-substituted product.

SNAr_Mechanism

Protocols for Nucleophilic Substitution

The following protocols provide detailed, step-by-step methodologies for the reaction of 3,4-dichloro-7-methoxyquinoline with representative nitrogen, oxygen, and sulfur nucleophiles. These protocols are intended as a starting point and may require optimization depending on the specific nucleophile and desired scale.

Protocol 1: Substitution with Nitrogen Nucleophiles (Amination)

The introduction of an amino group at the C4 position of the quinoline ring is a common strategy in the synthesis of biologically active compounds. This protocol describes a general procedure for the amination of 3,4-dichloro-7-methoxyquinoline.

Rationale: The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the nucleophilic attack. A base is often employed to neutralize the HCl generated during the reaction, which can protonate the amine nucleophile and render it unreactive. Common solvents include polar aprotic solvents like DMF or DMSO, which can solvate the ionic intermediates.

Amination_Workflow

Experimental Protocol:

  • Materials:

    • 3,4-Dichloro-7-methoxyquinoline

    • Amine nucleophile (e.g., morpholine, aniline, or an aliphatic amine)

    • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (optional, as a base)

    • Dimethylformamide (DMF) or Ethanol (anhydrous)

    • Standard laboratory glassware and stirring apparatus

    • Thin-layer chromatography (TLC) plates and developing system

  • Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichloro-7-methoxyquinoline (1.0 eq). b. Add the amine nucleophile (1.1 - 2.0 eq). c. Add the solvent (e.g., DMF or ethanol) to achieve a suitable concentration (typically 0.1-0.5 M). d. If the amine salt is not used, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq). e. Heat the reaction mixture to a temperature between 80 °C and 130 °C. The optimal temperature will depend on the reactivity of the amine. f. Monitor the progress of the reaction by TLC until the starting material is consumed. g. Upon completion, cool the reaction mixture to room temperature. h. If DMF is used as the solvent, pour the reaction mixture into ice-water to precipitate the product. If ethanol is used, the solvent can be removed under reduced pressure. i. Collect the crude product by filtration and wash with water. j. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Table 1: Summary of Reaction Conditions for Amination

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF12024High
AnilineNoneEthanolReflux6-12Good
Aliphatic AminesEt₃NEthanol80-1004-8Good-High
Protocol 2: Substitution with Oxygen Nucleophiles (Alkoxylation/Aryloxylation)

The synthesis of 4-alkoxy or 4-aryloxy-3-chloro-7-methoxyquinolines can be achieved through the reaction with alcohols or phenols.

Rationale: The reaction with alcohols or phenols typically requires a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide. Stronger bases like sodium hydride (NaH) or sodium/potassium alkoxides are often used. The choice of solvent is crucial to ensure the solubility of the reactants and the intermediate salts.

dot digraph O-Nucleophile_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded", fontname="Arial", fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

} caption: "Workflow for O-nucleophile substitution."

Experimental Protocol:

  • Materials:

    • 3,4-Dichloro-7-methoxyquinoline

    • Alcohol or phenol nucleophile (e.g., methanol, phenol)

    • Sodium hydride (NaH) or Sodium methoxide (NaOMe)

    • Anhydrous solvent (e.g., THF, DMF)

    • Standard laboratory glassware and stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and the anhydrous solvent. b. Cool the solution in an ice bath and add the base (e.g., NaH, 1.2 eq) portion-wise. c. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide. d. Add a solution of 3,4-dichloro-7-methoxyquinoline (1.0 eq) in the same anhydrous solvent to the reaction mixture. e. Heat the reaction to reflux and monitor its progress by TLC. f. After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

Table 2: Summary of Reaction Conditions for O-Nucleophile Substitution

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaOMeMethanolReflux4-6Good
PhenolNaHDMF80-1008-12Good-High
Protocol 3: Substitution with Sulfur Nucleophiles (Thiolation)

The introduction of a sulfur-containing moiety at the C4 position can be accomplished using various thiol nucleophiles.

Rationale: Thiols are generally good nucleophiles and can react with 3,4-dichloro-7-methoxyquinoline under basic conditions. A base is used to generate the more nucleophilic thiolate anion. The reaction conditions are similar to those for oxygen nucleophiles, but care must be taken to avoid oxidation of the thiol to a disulfide.

dot digraph S-Nucleophile_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded", fontname="Arial", fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: "Workflow for S-nucleophile substitution."

Experimental Protocol:

  • Materials:

    • 3,4-Dichloro-7-methoxyquinoline

    • Thiol nucleophile (e.g., thiophenol, sodium thiomethoxide)

    • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

    • Ethanol or DMF

    • Standard laboratory glassware and stirring apparatus

  • Procedure: a. To a round-bottom flask, add the thiol (1.1 eq) and the solvent (e.g., ethanol). b. Add the base (e.g., NaOH, 1.1 eq) and stir the mixture for 15-30 minutes at room temperature to form the thiolate. c. Add 3,4-dichloro-7-methoxyquinoline (1.0 eq) to the reaction mixture. d. Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C) if necessary. e. Monitor the reaction progress by TLC. f. Upon completion, remove the solvent under reduced pressure or dilute the reaction mixture with water. g. Extract the product with an organic solvent. h. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. i. Purify the crude product by column chromatography.

Table 3: Summary of Reaction Conditions for S-Nucleophile Substitution

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaOHEthanolRoom Temp - 502-4High
Sodium Thiomethoxide-DMFRoom Temp1-2High

Conclusion

3,4-Dichloro-7-methoxyquinoline is a valuable and versatile building block for the synthesis of a wide array of functionalized quinoline derivatives. The preferential reactivity of the C4-chloro group towards nucleophilic aromatic substitution allows for the selective introduction of various nitrogen, oxygen, and sulfur-containing moieties. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with potential applications in drug discovery and materials science. Careful consideration of the nucleophile's reactivity, choice of solvent, base, and reaction temperature are paramount for achieving high yields and purity of the desired products.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.[Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.[Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC - PubMed Central.[Link]

  • Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.[Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.[Link]

Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 3,4-Dichloro-7-methoxyquinoline

Introduction: The Quinoline Scaffold in Kinase Inhibitor Discovery The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its rigid, planar structure and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Kinase Inhibitor Discovery

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its rigid, planar structure and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, make it an ideal framework for designing molecules that can fit into the ATP-binding pocket of kinases.[2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[4]

This guide provides a detailed overview of the synthesis of novel kinase inhibitors using 3,4-dichloro-7-methoxyquinoline as a versatile starting material. This compound offers two reactive chlorine atoms at the C3 and C4 positions, allowing for sequential and regioselective functionalization to generate a diverse library of potential kinase inhibitors. We will explore the underlying chemical principles, provide detailed experimental protocols for key transformations, and discuss the structure-activity relationships (SAR) that guide the rational design of these potent therapeutic agents.

Chemical Properties and Reactivity of 3,4-Dichloro-7-methoxyquinoline

The reactivity of the 3,4-dichloro-7-methoxyquinoline scaffold is governed by the electronic properties of the quinoline ring system. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents makes the carbon atoms at the C2 and C4 positions electrophilic and susceptible to nucleophilic attack. Generally, the C4 position is more activated towards nucleophilic aromatic substitution (SNAr) than the C3 position.[5][6] This differential reactivity is a key feature that can be exploited for the selective synthesis of 3,4-disubstituted quinolines.

The chlorine atoms also serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7][8] These powerful synthetic methods allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at the C3 and C4 positions, further expanding the chemical space that can be explored in the quest for novel kinase inhibitors.

Synthetic Strategy and Experimental Protocols

The general synthetic strategy for the preparation of novel kinase inhibitors from 3,4-dichloro-7-methoxyquinoline involves a two-step process:

  • Selective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The more reactive C4-chloro is first displaced by a suitable nucleophile, typically an aniline or a phenol derivative.

  • Palladium-Catalyzed Cross-Coupling at the C3 Position: The remaining C3-chloro is then functionalized using a Suzuki-Miyaura or Buchwald-Hartwig reaction to introduce further diversity.

This sequential approach allows for the controlled and predictable synthesis of a wide range of 3,4-disubstituted-7-methoxyquinoline derivatives.

Experimental Workflow

G start 3,4-Dichloro-7-methoxyquinoline snar Nucleophilic Aromatic Substitution (SNAr) with Ar-NH2 or Ar-OH start->snar intermediate 4-(Arylamino/Aryloxy)-3-chloro-7-methoxyquinoline snar->intermediate suzuki Suzuki-Miyaura Coupling with Ar'-B(OH)2 intermediate->suzuki buchwald Buchwald-Hartwig Amination with R2NH intermediate->buchwald product_suzuki 3-Aryl-4-(arylamino/aryloxy)-7-methoxyquinoline suzuki->product_suzuki product_buchwald 3-(Amino)-4-(arylamino/aryloxy)-7-methoxyquinoline buchwald->product_buchwald

Caption: General synthetic workflow for the diversification of 3,4-dichloro-7-methoxyquinoline.

Protocol 1: Synthesis of 4-(Arylamino)-3-chloro-7-methoxyquinoline via SNAr

This protocol describes the selective substitution of the C4-chloro group with an aniline derivative.

Materials and Reagents:

  • 3,4-Dichloro-7-methoxyquinoline

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol (IPA)

  • Pyridine hydrochloride (catalyst)

  • Petroleum ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloro-7-methoxyquinoline (1.0 eq), the substituted aniline (1.4 eq), and isopropanol.

  • Add a catalytic amount of pyridine hydrochloride.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add petroleum ether to precipitate the product.

  • Neutralize the mixture with a saturated solution of NaHCO₃.[9]

  • Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 4-(arylamino)-3-chloro-7-methoxyquinoline.

Causality: The greater electrophilicity of the C4 position, influenced by the quinoline nitrogen, directs the nucleophilic attack of the aniline to this site preferentially. The use of a protic solvent like isopropanol and an acid catalyst facilitates the reaction.

Protocol 2: Synthesis of 3-Aryl-4-(arylamino)-7-methoxyquinoline via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of the C3-chloro group with an arylboronic acid.

Materials and Reagents:

  • 4-(Arylamino)-3-chloro-7-methoxyquinoline (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or DME/ethanol)

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add the 4-(arylamino)-3-chloro-7-methoxyquinoline (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The palladium catalyst facilitates the cross-coupling reaction through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] The choice of ligand and base is crucial for the efficiency of the reaction and can be optimized for different substrates.

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized kinase inhibitors is highly dependent on the nature and position of the substituents on the quinoline core. The following SAR trends have been observed for related quinoline-based kinase inhibitors:

  • C4-Anilino/Phenoxy Group: This group often occupies the "hinge-binding" region of the kinase ATP pocket. Substituents on this aromatic ring can significantly impact potency and selectivity. For example, small electron-withdrawing groups can enhance activity.

  • C3-Substituent: The substituent at the C3 position generally points towards the solvent-exposed region of the ATP-binding site. This position is amenable to the introduction of larger and more diverse functional groups to improve physicochemical properties and target specific sub-pockets within the kinase.

  • C7-Methoxy Group: The methoxy group at the C7 position can contribute to binding through hydrogen bonding interactions with the kinase and can also influence the overall solubility and metabolic stability of the compound.[10]

Data Presentation: Inhibitory Activity of Representative Compounds

The following table summarizes the in vitro kinase inhibitory activity (IC₅₀) of a series of synthesized 4-oxyquinoline derivatives against key angiogenic kinases. This data is adapted from a study on related compounds and serves as a guide for the expected potency of inhibitors derived from 3,4-dichloro-7-methoxyquinoline.[1]

Compound IDR¹ (at C6)R² (at C7)R³ (on aniline)R⁴ (on aniline)VEGFR2 IC₅₀ (nM)FGFR1 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)
Lead Cmpd -CONH₂-OCH₃-NH-C(=S)NH-cyclopropylH9.4188.0143.0
A1 -CONHCH₃-OCH₃-NH-C(=S)NH-cyclopropylH20.1293.767.6
A2 -COOCH₃-OCH₃-NH-C(=S)NH-cyclopropylH28.12394.972.5
B2 -CONH₂-OCH₂CH₃-NH-C(=S)NH-cyclopropylH26.7216.456.9
C2 -CONH₂-OCH₃-NH-C(=S)N(CH₃)₂H78.663.0311.1
C34 -CONH₂-OCH₃-NH-C(=S)NH-phenylH63.670.463.1
D4 (WXFL-152) -CONH₂-OCH₃-NH-C(=S)NH-cyclopropyl2-F, 3-Cl7.069.031.0

Data adapted from Acta Pharmaceutica Sinica B, 2020, 10(8), 1453-1475.[1]

Signaling Pathway and Mechanism of Action

The synthesized kinase inhibitors are designed to target key kinases involved in cancer cell proliferation, survival, and angiogenesis. A representative signaling pathway is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 3,4-Disubstituted-7-methoxyquinoline Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified signaling pathway targeted by quinoline-based kinase inhibitors.

By binding to the ATP pocket of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, these inhibitors block the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This ultimately leads to the inhibition of cell proliferation, survival, and angiogenesis, which are critical for tumor growth and metastasis.

Best Practices and Troubleshooting

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. It is crucial to use degassed solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Purity of Reagents: The purity of the starting materials, catalysts, and solvents can significantly impact the reaction outcome. Use high-purity reagents and anhydrous solvents for best results.

  • Ligand Selection: The choice of phosphine ligand for Suzuki-Miyaura and Buchwald-Hartwig reactions is critical. For challenging couplings, consider using more advanced, sterically hindered biarylphosphine ligands.

  • Troubleshooting Low Yields: If low yields are observed in the cross-coupling step, consider screening different palladium catalysts, ligands, bases, and solvent systems. Increasing the reaction temperature or time may also improve the yield. In the SNAr step, a stronger base or a higher boiling point solvent might be necessary for less reactive anilines.

  • Purification: Column chromatography is generally required to purify the final products. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

References

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B. [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

  • 3-Chloro-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

  • Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. Chegg. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Synlett. [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank. [Link]

  • Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. YouTube. [Link]

  • Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chemical Society Reviews. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Spartan. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Selective functionalization synthesizes chemotherapeutic natural products. EurekAlert!. [Link]

Sources

Method

Application Notes and Protocols: Selective Chlorination of 7-Methoxyquinolin-4-one

Introduction: The Strategic Importance of Chlorinated Quinolones The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chlorinated Quinolones

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and antimalarial properties.[1] The introduction of a chlorine atom to the quinolone ring system is a critical synthetic transformation that can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological efficacy.[2][3] Specifically, 7-methoxyquinolin-4-one is a valuable starting material, and its chlorinated derivatives are key intermediates in the synthesis of novel bioactive compounds.[4] For instance, chlorinated quinolines are integral to the structure of several potent drugs, where the halogen atom can enhance binding affinity to biological targets or alter electronic properties to improve pharmacokinetic profiles.[5][6]

This technical guide provides a comprehensive overview of the experimental procedures for the selective chlorination of 7-methoxyquinolin-4-one. We will explore two primary synthetic routes: the conversion of the 4-oxo group to a 4-chloro substituent and the direct electrophilic chlorination of the aromatic ring. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to empower researchers in their synthetic endeavors.

PART 1: Conversion of 7-Methoxyquinolin-4-one to 4-Chloro-7-methoxyquinoline

This transformation is a crucial step for subsequent nucleophilic substitution reactions at the 4-position. The most robust and widely employed method for this conversion involves the use of phosphorus oxychloride (POCl₃).

Mechanism of Chlorination with Phosphorus Oxychloride

The reaction is believed to proceed through a mechanism analogous to a Vilsmeier-Haack reaction.[7] The hydroxyl group of the tautomeric 4-hydroxyquinoline form attacks the electrophilic phosphorus atom of POCl₃. This is followed by the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, leading to the formation of the desired 4-chloroquinoline product.[7]

G cluster_0 Mechanism of 4-Chloroquinoline Formation 7-MQ-OH 7-Methoxyquinolin-4-ol (Tautomer) Intermediate Phosphate Ester Intermediate 7-MQ-OH->Intermediate Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate Product 4-Chloro-7-methoxyquinoline Intermediate->Product Nucleophilic Substitution Byproduct PO₂Cl₂⁻ Intermediate->Byproduct Cl_ion Cl⁻ Cl_ion->Product

Caption: Proposed mechanism for the chlorination of 7-methoxyquinolin-4-one using POCl₃.

Detailed Experimental Protocol

Materials and Equipment:

  • 7-methoxyquinolin-4(1H)-one

  • Phosphorous oxychloride (POCl₃)

  • Ice water

  • Ammonium hydroxide (NH₄OH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine 10 mmol of 7-methoxyquinolin-4(1H)-one with 30 mL of phosphorous oxychloride in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[8]

  • Heating: Heat the reaction mixture to reflux and maintain for 3 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing ice water to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

  • Neutralization: Make the aqueous mixture alkaline by the slow addition of ammonium hydroxide. A precipitate will form.[8]

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.[8]

  • Washing and Drying: Wash the collected solid thoroughly with water and dry it in a vacuum oven to obtain the crude 4-chloro-7-methoxyquinoline.[8]

Data Presentation:

ReactantMolar Mass ( g/mol )Amount (mmol)
7-methoxyquinolin-4(1H)-one175.1810
Phosphorous oxychloride (POCl₃)153.33-
Product Molar Mass ( g/mol ) Expected Yield
4-Chloro-7-methoxyquinoline193.63[9]88%[8]

PART 2: Electrophilic Aromatic Chlorination of 7-Methoxyquinolin-4-one

For the introduction of a chlorine atom onto the aromatic rings of 7-methoxyquinolin-4-one, electrophilic chlorinating agents are employed. The position of chlorination is directed by the existing substituents. The methoxy group at the 7-position is an activating, ortho-para directing group, while the quinolinone system itself has specific electronic properties influencing substitution.

Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a versatile and easy-to-handle solid reagent for chlorination.[10] It can act as a source of electrophilic chlorine (Cl⁺), particularly for electron-rich aromatic systems.[11] The reaction with NCS is generally milder than using gaseous chlorine or sulfuryl chloride.[12]

Mechanism of Electrophilic Aromatic Chlorination with NCS

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich quinolone ring attacks the electrophilic chlorine atom of NCS. This forms a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity, yielding the chlorinated product.[11]

G cluster_1 Electrophilic Aromatic Chlorination with NCS Substrate 7-Methoxyquinolin-4-one Sigma_Complex Sigma Complex (Arenium Ion) Substrate->Sigma_Complex Electrophilic Attack NCS N-Chlorosuccinimide (NCS) NCS->Sigma_Complex Product Chloro-7-methoxyquinolin-4-one Sigma_Complex->Product Deprotonation Succinimide Succinimide Sigma_Complex->Succinimide

Caption: General mechanism for electrophilic aromatic chlorination using NCS.

Detailed Experimental Protocol

Materials and Equipment:

  • 7-methoxyquinolin-4-one

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 7-methoxyquinolin-4-one (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary depending on the specific substrate and solvent used. Gentle heating may be required to drive the reaction to completion.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired chlorinated product.

Safety and Handling Precautions

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • N-Chlorosuccinimide (NCS): NCS is a stable solid but should be handled with care. It is a source of chlorine and can be irritating to the skin, eyes, and respiratory system.[13] Avoid inhalation of dust.[13] Chlorination reactions with NCS can be exothermic; therefore, slow addition and temperature control are recommended.[14]

  • General Precautions: All chlorination reactions should be performed in a fume hood.[15] Ensure that all glassware is dry before use, especially when working with water-sensitive reagents like POCl₃.

Characterization of Chlorinated Products

The successful synthesis of chlorinated 7-methoxyquinolin-4-one derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the position of the chlorine atom on the quinolone ring through changes in chemical shifts and coupling constants of the aromatic protons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the chlorinated product, including the characteristic isotopic pattern for a chlorine-containing compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Deactivated starting material.Increase reaction time or temperature. Check the purity of the starting material. For NCS chlorination, consider adding a catalytic amount of an acid.
Formation of Byproducts Over-chlorination or side reactions.Use stoichiometric amounts of the chlorinating agent. Control the reaction temperature carefully. Optimize the reaction time.
Difficult Purification Similar polarity of product and impurities.Employ different solvent systems for column chromatography or recrystallization. Consider derivatization to aid in separation.
Low Yield Loss of product during work-up and purification. Inefficient reaction conditions.Optimize extraction and purification steps. Re-evaluate the choice of solvent, temperature, and reaction time. Ensure all reagents are of high purity and anhydrous where required.

Conclusion

The chlorination of 7-methoxyquinolin-4-one is a fundamental synthetic transformation that opens avenues for the development of novel and potent biologically active molecules. This guide has detailed robust and reproducible protocols for both the conversion of the 4-oxo group to a 4-chloro substituent using phosphorus oxychloride and for the electrophilic aromatic chlorination utilizing N-chlorosuccinimide. By understanding the underlying mechanisms and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently synthesize these valuable chlorinated quinolone intermediates for application in drug discovery and development.

References

  • Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
  • Asif, M. (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 20(9), 16476-16486.
  • Leleu, J. (1995). SAFETY OF CHLORINATION REACTIONS. IChemE Symposium Series, (141), 157-169.
  • de Souza, M. V. N., et al. (2012). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Letters in Drug Design & Discovery, 9(10), 935-940.
  • Cushman, M., et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 64(15), 11437-11454.
  • Wikipedia. N-Chlorosuccinimide. Available from: [Link]

  • Melvin, J. L., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. The Journal of Organic Chemistry, 88(15), 10527-10539.
  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available from: [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14244-14261.
  • Zhang, Y., et al. (2020). Chlorine disinfection promotes the exchange of antibiotic resistance genes across bacterial genera by natural transformation. The ISME Journal, 14(7), 1849-1861.
  • PubChem. 4-Chloro-7-methoxyquinoline. Available from: [Link]

  • Google Patents. Method for the chlorination of a silicon compound.
  • Zhan, J., et al. (2014). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase.
  • Google Patents. Chlorination with sulfuryl chloride.
  • Goud, N. R., et al. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Google Patents. Method for side-chain chlorination of xylene.
  • Al-Trawneh, S. A. (2019). Quinolone antibiotics. MedChemComm, 10(9), 1461-1473.
  • El-Sayed, M. A. A., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(13), 5032.
  • Van Dyke, R. A. (1979). Dechloriation mechanisms of chlorinated olefins. Environmental Health Perspectives, 31, 121-124.
  • Merchant, K. J., et al. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry, 87(22), 15093-15102.
  • Wikipedia. Sulfuryl chloride. Available from: [Link]

  • Wang, X., et al. (2021). Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors.
  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2934.
  • Wikipedia. Quinolone antibiotic. Available from: [Link]

  • Diaconu, V., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(15), 5707.
  • Eurochlor. Science Dossier - How chlorine in molecules affects biological activity. Available from: [Link]

  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(21), 6485.
  • de la Mare, P. B. D., & Ridd, J. H. (1959). Electrophilic chlorination by sulfuryl chloride. Journal of the Chemical Society (Resumed), 1959, 1813-1819.

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 3,4-Dichloro-7-methoxyquinoline

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3,4-Dichloro-7-methoxyquinoline, a key interme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3,4-Dichloro-7-methoxyquinoline, a key intermediate in pharmaceutical synthesis. The method is designed for accuracy, precision, and specificity, ensuring it is suitable for its intended purpose in quality control and drug development environments. The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development. Furthermore, this document outlines a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to guarantee the reliability of the analytical results.[1][2]

Introduction

3,4-Dichloro-7-methoxyquinoline is a halogenated quinoline derivative. Such compounds are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3][4][5] The chemical purity of these intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for purity determination is essential for both process control during synthesis and final product release.

Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[6] This note details a specific RP-HPLC method developed for the separation of 3,4-Dichloro-7-methoxyquinoline from its potential process-related impurities and degradation products. The method's validation is rigorously defined to demonstrate its suitability for quantitative purity analysis.[2][7]

Chromatographic Method Rationale and Parameters

The selection of chromatographic conditions is paramount for achieving optimal separation. The following section explains the rationale behind the chosen parameters.

  • Stationary Phase: A C18 (octadecylsilyl) column was selected due to its hydrophobic nature, which is well-suited for retaining the moderately non-polar 3,4-Dichloro-7-methoxyquinoline molecule. The end-capped silica provides reduced peak tailing for the basic quinoline nitrogen, ensuring better peak symmetry.

  • Mobile Phase: A combination of acetonitrile and a phosphate buffer was chosen.

    • Acetonitrile (ACN): Selected as the organic modifier for its low viscosity and UV transparency.[8]

    • Aqueous Buffer: A phosphate buffer at pH 3.0 is used to maintain a consistent ionic environment and control the ionization state of the analyte. At this pH, the quinoline nitrogen is protonated, which can lead to sharp, well-defined peaks and consistent retention times.

  • Gradient Elution: A gradient elution program was developed to ensure that impurities with a wide range of polarities can be eluted and resolved from the main peak and each other within a reasonable runtime. This is crucial for a purity method that must detect both early and late-eluting impurities.

  • Detection: Based on the UV-Vis spectra of similar halogenated quinolines, a detection wavelength of 245 nm was chosen.[3] This wavelength provides a good response for the quinoline chromophore, ensuring high sensitivity for both the main analyte and potential impurities. A photodiode array (PDA) detector is recommended to assess peak purity and identify co-eluting peaks.

Table 1: Optimized HPLC Chromatographic Conditions
ParameterCondition
Instrumentation HPLC system with gradient pump, autosampler, column oven, and PDA/UV Detector
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm (PDA detection from 200-400 nm recommended)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3,4-Dichloro-7-methoxyquinoline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the sample diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 3,4-Dichloro-7-methoxyquinoline sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

HPLC Analysis Workflow

The following diagram outlines the systematic workflow for the purity assessment.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile Prepare Mobile Phases A & B sys_suit System Suitability Test (Inject Working Standard) prep_mobile->sys_suit prep_std Prepare Reference Standard Solution (1.0 mg/mL) prep_std->sys_suit prep_sample Prepare Sample Solution (1.0 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) sys_suit->inject_blank If SST Passes inject_std Inject Working Standard inject_blank->inject_std inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calc_purity Calculate Purity (% Area) integrate->calc_purity report Generate Final Report calc_purity->report

Caption: HPLC Purity Assessment Workflow.

Calculation of Purity

The purity is determined by the area percent method. The percentage of any single impurity and the total impurities are calculated as follows:

  • % Single Impurity = (Area of individual impurity peak / Total area of all peaks) x 100

  • % Total Impurities = Σ (% Single Impurity)

  • % Purity = 100 - % Total Impurities

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by regulatory bodies.[2][7] The validation shall be performed according to the ICH Q2(R1) guideline.[1]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria
Validation ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and/or excipients.Peak for 3,4-Dichloro-7-methoxyquinoline is pure (PDA) and well-resolved (Resolution > 2.0) from its closest eluting impurity. No interference from blank at the analyte's retention time.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the working concentration.
Accuracy (% Recovery) To determine the closeness of the test results to the true value.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision
RepeatabilityTo assess precision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the sample solution.
Intermediate PrecisionTo assess within-laboratory variations (different days, analysts, equipment).Overall RSD for two different data sets should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.The effect on results (e.g., retention time, peak area) should be minimal. System suitability parameters must be met under all varied conditions (e.g., ±0.2 mL/min flow, ±2°C temp, ±0.2 pH units).
Protocol for Specificity
  • Blank Injection: Inject the sample diluent to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.

  • Forced Degradation (Stress Testing): Subject the sample solution to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

  • Analysis: Analyze the stressed samples and assess the resolution between the main peak and any degradation products. Use a PDA detector to confirm peak purity.

Protocol for Linearity
  • Prepare a series of at least five standard solutions ranging from the LOQ to 150% of the working sample concentration (e.g., 0.5, 25, 50, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable and robust analytical tool for the purity assessment of 3,4-Dichloro-7-methoxyquinoline. The method is specific, linear, accurate, and precise, making it highly suitable for routine quality control in pharmaceutical development and manufacturing. Adherence to the detailed protocols for both the analysis and the validation, which is grounded in the ICH Q2(R1) guidelines, will ensure the generation of high-quality, defensible analytical data.[1][2]

References

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • Musiol, R. et al. RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • ACS Publications.
  • American Chemical Society.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchG
  • IJSRED. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. Q2(R1)

Sources

Method

Application Notes and Protocols for the Use of 3,4-Dichloro-7-methoxyquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Versatility of 3,4-Dichloro-7-methoxyquinoline The quinoline ring system is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Versatility of 3,4-Dichloro-7-methoxyquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence stems from its ability to interact with a wide range of biological targets, often through hydrogen bonding and π-π stacking interactions.[2] A prime example of the therapeutic importance of the quinoline core is its role in the development of kinase inhibitors for cancer therapy.[3]

This guide focuses on a particularly valuable building block for the synthesis of diverse quinoline derivatives: 3,4-Dichloro-7-methoxyquinoline . This molecule offers two distinct reaction sites, the chlorine atoms at the C3 and C4 positions, which exhibit differential reactivity. This allows for selective functionalization, making it an ideal starting material for the construction of complex molecular architectures. The methoxy group at the 7-position further modulates the electronic properties of the quinoline ring and provides an additional point for potential modification.

This document will provide a detailed overview of the reactivity of 3,4-Dichloro-7-methoxyquinoline and present detailed protocols for its application in key organic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity of 3,4-Dichloro-7-methoxyquinoline

The synthetic utility of 3,4-Dichloro-7-methoxyquinoline lies in the distinct electronic environments of the C3 and C4 positions. The nitrogen atom in the quinoline ring withdraws electron density, rendering the pyridine ring electrophilic and susceptible to nucleophilic attack.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of the quinoline ring is generally more reactive than the C3 position. This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing interaction that is not possible for attack at C3.

The electron-donating 7-methoxy group has a minor influence on the pyridine ring's electronics but does not alter this inherent preference for C4 substitution. Therefore, nucleophiles will preferentially displace the chlorine atom at the C4 position, leaving the C3-chloro substituent intact for subsequent transformations.

Caption: Regioselectivity of nucleophilic aromatic substitution on 3,4-Dichloro-7-methoxyquinoline.

Detailed Application Protocols

The following protocols are provided as representative examples of the synthetic transformations possible with 3,4-Dichloro-7-methoxyquinoline. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine

This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine, a common transformation in the synthesis of bioactive molecules.[4]

Reaction Scheme:

Caption: General scheme for the amination of 3,4-Dichloro-7-methoxyquinoline.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
3,4-Dichloro-7-methoxyquinoline228.071.01.0
Amine (e.g., Morpholine)87.121.21.2
Potassium Carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF)---

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-Dichloro-7-methoxyquinoline (1.0 mmol, 228 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg).

  • Add N,N-Dimethylformamide (DMF, 5 mL) to dissolve the solids.

  • Add the amine (e.g., morpholine, 1.2 mmol, 105 µL).

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, washing with water.

  • Dry the crude product under vacuum.

  • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) or recrystallization to afford the desired 4-amino-3-chloro-7-methoxyquinoline derivative.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Base: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the aromatic substitution.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[5][6] With 3,4-Dichloro-7-methoxyquinoline, selective coupling at the C4 position can often be achieved by careful selection of the catalyst and reaction conditions.[7]

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of 3,4-Dichloro-7-methoxyquinoline.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
3,4-Dichloro-7-methoxyquinoline228.071.01.0
Arylboronic Acid (e.g., Phenylboronic acid)121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
Toluene---
Water---

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,4-Dichloro-7-methoxyquinoline (1.0 mmol, 228 mg), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol, 212 mg).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-3-chloro-7-methoxyquinoline.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can influence the regioselectivity.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle.[8]

  • Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

Protocol 3: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation for accessing conjugated systems.[9][10]

Reaction Scheme:

Caption: General scheme for the Sonogashira coupling of 3,4-Dichloro-7-methoxyquinoline.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
3,4-Dichloro-7-methoxyquinoline228.071.01.0
Terminal Alkyne (e.g., Phenylacetylene)102.131.21.2
Bis(triphenylphosphine)palladium(II) dichloride701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)---
Toluene---

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 3,4-Dichloro-7-methoxyquinoline (1.0 mmol, 228 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11 mg).

  • Add degassed toluene (5 mL) and degassed triethylamine (2 mL).

  • Add the terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.

  • Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 4-alkynyl-3-chloro-7-methoxyquinoline.

Causality Behind Experimental Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst in the traditional Sonogashira reaction, facilitating the formation of a copper acetylide intermediate.[11]

  • Base/Solvent: Triethylamine serves as both the base and a co-solvent in this reaction.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, offering a broader substrate scope than traditional SNAr reactions.[12][13]

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of 3,4-Dichloro-7-methoxyquinoline.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
3,4-Dichloro-7-methoxyquinoline228.071.01.0
Amine (e.g., Aniline)93.131.21.2
Tris(dibenzylideneacetone)dipalladium(0)915.720.010.01
XPhos476.670.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene---

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Add 3,4-Dichloro-7-methoxyquinoline (1.0 mmol, 228 mg) and the amine (1.2 mmol).

  • Add degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired 4-amino-3-chloro-7-methoxyquinoline derivative.

Causality Behind Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands like XPhos are often essential for efficient Buchwald-Hartwig amination, promoting the reductive elimination step.[14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

Conclusion

3,4-Dichloro-7-methoxyquinoline is a versatile and valuable building block in organic synthesis. Its differential reactivity at the C3 and C4 positions allows for the selective and sequential introduction of various functional groups through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols provided in this guide serve as a starting point for the exploration of its rich chemistry, enabling the synthesis of a wide array of complex quinoline derivatives for applications in drug discovery and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-132). Wiley-VCH Verlag GmbH & Co. KGaA.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Royal Society of Chemistry. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Durham University. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Harvard University. Retrieved from [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. Retrieved from [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. (2011, June 8). ResearchGate. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved from [Link]

  • New synthesis process of 4-hydroxy-7-methoxyquinoline. (n.d.). Google Patents.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • (PDF) Novel Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline and 3,4-Dihydro-β-carboline with Dipolarophiles. (2008, January 1). ResearchGate. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of chloroquine from 4-amino-7-chloroquinoline. (2012, June 11). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Retrieved from [Link]

  • Solved Lab 7 Nucleophilic Aromatic Substitution Objectives • | Chegg.com. (n.d.). Chegg. Retrieved from [Link]

  • Process for preparing 4-amino-7-chloro-quinoline. (n.d.). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4-Dichloro-7-methoxyquinoline

Welcome to the technical support center for the synthesis of 3,4-Dichloro-7-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-Dichloro-7-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, ensuring both high yield and purity.

Overview of Synthetic Strategy

The synthesis of 3,4-Dichloro-7-methoxyquinoline is a multi-step process that requires careful control over reaction conditions. While several routes to the quinoline core exist, a robust and common approach involves the cyclization of an appropriate aniline derivative to form a 4-hydroxyquinoline intermediate, followed by a challenging dichlorination step. This guide will focus on troubleshooting this primary pathway.

The general workflow is outlined below:

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Dichlorination cluster_2 Stage 3: Purification A m-Anisidine (3-Methoxyaniline) C Condensation & Thermal Cyclization (Gould-Jacobs Reaction) A->C B Diethyl Malonate Derivative B->C D 7-Methoxy-4-hydroxyquinoline (Intermediate 1) C->D F Dichlorination Reaction D->F E Chlorinating Agent (e.g., POCl₃) E->F G 3,4-Dichloro-7-methoxyquinoline (Final Product) F->G H Workup & Column Chromatography G->H

Caption: General workflow for the synthesis of 3,4-Dichloro-7-methoxyquinoline.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, organized by reaction stage.

Stage 1: Synthesis of 7-Methoxy-4-hydroxyquinoline (Intermediate)

The initial formation of the quinoline core is foundational to achieving a good overall yield. The Gould-Jacobs reaction is a common method for this transformation.[1]

Q1: My yield for the 7-methoxy-4-hydroxyquinoline intermediate is significantly lower than expected. What are the likely causes?

A1: Low yield in the cyclization stage typically points to one of three areas: incomplete initial condensation, inefficient thermal cyclization, or losses during workup.

  • Causality (Condensation): The initial reaction between the aniline (m-anisidine) and the malonate derivative is an equilibrium process. The removal of the ethanol byproduct is critical to drive the reaction forward. If ethanol is not efficiently removed, the starting materials will persist.

  • Causality (Cyclization): The thermal cyclization step requires very high temperatures (typically >240 °C) to overcome the activation energy for the intramolecular ring-closure. Insufficient temperature or reaction time will lead to incomplete conversion. The choice of a high-boiling solvent like Dowtherm A is crucial for maintaining a stable, high reaction temperature.[2]

  • Troubleshooting Actions:

    • Ensure Anhydrous Conditions: Use dry reagents and glassware. Moisture can interfere with the initial condensation.

    • Efficient Byproduct Removal: During the initial heating phase (around 100-120 °C), ensure that the ethanol produced is effectively distilled off. Applying a slight vacuum can aid this process.

    • Verify Cyclization Temperature: Use a calibrated high-temperature thermometer. Ensure the reaction mixture is heated vigorously and maintained at the target temperature (e.g., 250 °C) for the specified duration (typically 1-2 hours).[2]

    • Optimize Workup: After cyclization, the intermediate ester is saponified with NaOH. Ensure saponification is complete before acidification to precipitate the 4-hydroxyquinoline product. Incomplete saponification will result in loss of product.

Stage 2: Dichlorination of 7-Methoxy-4-hydroxyquinoline

This is often the most challenging step of the synthesis. The goal is to replace the 4-hydroxyl group and add a chlorine atom to the 3-position. Phosphorus oxychloride (POCl₃) is a common reagent, but its high reactivity can lead to side products and charring if not controlled.

Q2: My reaction with POCl₃ only yields 4-chloro-7-methoxyquinoline (monochlorination) instead of the desired 3,4-dichloro product. How can I facilitate the second chlorination?

A2: This is a common and mechanistically significant problem. The conversion of the 4-hydroxy group to a 4-chloro group is a standard reaction. However, electrophilic chlorination at the C-3 position is more difficult and often requires specific conditions or a different mechanistic pathway, such as that provided by the Vilsmeier-Haack reaction.[3]

  • Causality: The direct reaction with POCl₃ primarily acts as a dehydrating and chlorinating agent for the 4-hydroxy group. To achieve C-3 chlorination, a Vilsmeier-type intermediate is often necessary. This is formed from the reaction of a tertiary amide, like N,N-dimethylformamide (DMF), with POCl₃. The resulting Vilsmeier reagent is a potent electrophile that can attack the electron-rich quinoline ring at the C-3 position, leading to subsequent chlorination.

  • Troubleshooting & Optimization:

    • Introduce DMF as a Co-reagent: The addition of DMF is critical for C-3 chlorination. The POCl₃/DMF adduct forms the Vilsmeier reagent in situ, which facilitates formylation and subsequent chlorination at the 3-position. A common issue is using POCl₃ alone.

    • Molar Ratios: The stoichiometry is crucial. An excess of both POCl₃ and DMF relative to the 4-hydroxyquinoline substrate is typically required to drive the reaction to completion.

    • Temperature Control: The reaction is highly exothermic. The initial formation of the Vilsmeier reagent should be done at a low temperature (0-5 °C). After adding the substrate, the temperature should be carefully and slowly raised to reflux to avoid runaway reactions and decomposition.[4]

Q3: The dichlorination reaction mixture turns into a dark, intractable tar, and the yield is extremely low. What is causing this decomposition?

A3: Tar formation is a classic sign of an uncontrolled reaction with POCl₃.

  • Causality: POCl₃ is a very aggressive reagent. At high temperatures, it can cause extensive polymerization and decomposition of the aromatic substrate, especially if the reaction is not homogenous or if the temperature is increased too rapidly. The reaction is also highly sensitive to residual moisture.

  • Troubleshooting Actions:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Any water will react violently with POCl₃, generating HCl and phosphoric acid, which can catalyze side reactions.

    • Controlled Temperature Ramp: Do not heat the reaction mixture too quickly. A slow, controlled ramp to the reflux temperature allows for better management of the exotherm. See the protocol below for a recommended heating profile.

    • Solvent Choice: While some procedures run neat in excess POCl₃, using a high-boiling inert solvent like toluene or sulfolane can sometimes help with temperature control and solubility.[5]

    • Careful Workup: The quenching step is equally critical. The reaction mixture must be cooled significantly before being slowly and carefully added to crushed ice. This hydrolyzes the excess POCl₃ and precipitates the product. Never add water or ice directly to the hot reaction mixture.

G Start Low Yield or Tar Formation in Dichlorination Step Check_Stoichiometry Was DMF used? Is the POCl₃/DMF ratio correct? Start->Check_Stoichiometry Check_Reagents Are POCl₃ and DMF fresh and anhydrous? Check_Workup Was the reaction mixture cooled before quenching on ice? Check_Reagents->Check_Workup Yes Sol_Reagents Solution: Use fresh, anhydrous reagents. Dry all glassware. Check_Reagents->Sol_Reagents No Check_Temp Was temperature controlled during addition and reflux? Check_Temp->Check_Reagents Yes Sol_Temp Solution: Pre-cool to 0°C for reagent addition. Slowly ramp temperature to reflux. Check_Temp->Sol_Temp No Check_Stoichiometry->Check_Temp Yes Sol_Stoichiometry Solution: Add DMF to generate Vilsmeier reagent. Use excess POCl₃/DMF. Check_Stoichiometry->Sol_Stoichiometry No Sol_Workup Solution: Cool to room temp, then pour slowly onto a large excess of crushed ice. Check_Workup->Sol_Workup No

Caption: Troubleshooting logic for the dichlorination step.

Stage 3: Purification

Q4: My final product is difficult to purify and appears oily or discolored even after column chromatography. What are some effective purification strategies?

A4: Dichloroquinolines can be challenging to purify due to the presence of persistent, often colored, impurities from the harsh chlorination step.

  • Causality: The impurities may include partially chlorinated species (e.g., 4-chloro-7-methoxyquinoline), isomers, or baseline material from decomposition. These may co-elute with the product.

  • Troubleshooting Actions:

    • Pre-Column Cleanup: Before chromatography, ensure the crude product is thoroughly washed. After quenching on ice and extraction, wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any residual acid), and finally brine.[6] Dry thoroughly over anhydrous sodium sulfate.

    • Optimize Chromatography:

      • Solvent System: A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[6] Start with a low polarity (e.g., 5% EtOAc) and gradually increase it.

      • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a mass ratio of 50:1 to 100:1 of silica to crude product).

    • Recrystallization: If chromatography still yields an impure product, recrystallization can be highly effective. Try solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any experiment.

Protocol 1: Synthesis of 7-Methoxy-4-hydroxyquinoline
  • In a round-bottomed flask equipped with a distillation head, combine m-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture on a steam bath or oil bath to 100-110 °C for 1 hour, allowing the ethanol byproduct to distill off.

  • In a separate flask, heat diphenyl ether (Dowtherm A) to 250 °C.

  • Slowly and carefully add the warm product from step 2 to the hot diphenyl ether.

  • Maintain the temperature at 250 °C and continue heating for 1-2 hours. The cyclized ester may begin to precipitate.

  • Cool the mixture to below 100 °C and add toluene or hexane to dilute. Filter the solid ester and wash with hexane to remove the diphenyl ether.[2]

  • Transfer the crude ester to a flask containing 10% aqueous sodium hydroxide and reflux until all the solid has dissolved (approx. 1-2 hours).

  • Cool the resulting solution and acidify to pH ~2-3 with concentrated HCl.

  • Collect the precipitated white solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum. This yields 7-methoxy-4-hydroxyquinoline.

Protocol 2: Dichlorination to 3,4-Dichloro-7-methoxyquinoline
  • Safety First: This reaction must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.

  • In a three-necked, oven-dried round-bottomed flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise via the dropping funnel. Maintain the internal temperature below 10 °C. An exothermic reaction will occur, forming the Vilsmeier reagent.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add 7-methoxy-4-hydroxyquinoline (1.0 eq) portion-wise, ensuring the temperature does not rise excessively.

  • Once the addition is complete, slowly and carefully heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a large amount of crushed ice.

  • Very slowly and carefully , pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic quenching process.

  • Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure 3,4-Dichloro-7-methoxyquinoline.

Data Summary Table

IssueStagePotential Cause(s)Recommended Solution(s)
Low Intermediate Yield CyclizationIncomplete condensation; Inefficient thermal cyclizationEnsure ethanol removal; Verify reaction temp (>240°C); Use high-boiling solvent[2]
Monochlorination Only DichlorinationAbsence of Vilsmeier reagentAdd DMF as a co-reagent with POCl₃ to facilitate C-3 chlorination
Tar Formation DichlorinationUncontrolled exotherm; Presence of moistureStrict anhydrous conditions; Slow temperature ramp; Controlled quenching on ice
Difficult Purification PurificationCo-eluting impurities; Residual acidPre-column wash with NaHCO₃; Optimize chromatography gradient; Recrystallization

References

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. American Chemical Society. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate. [Link]

  • New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. [Link]

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC - NIH. [Link]

  • Synthesis of 4-(3,4-dichlorophenyl)7-methoxy 2-methyl-1,2,3,4tetra-hydroisoquinoline (diclofensine). ResearchGate. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]

  • Synthesis of 7-chloroquinolinyl-4-. ResearchGate. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

Sources

Optimization

common byproducts in 3,4-Dichloro-7-methoxyquinoline synthesis and removal

Welcome to the technical support center for the synthesis of 3,4-Dichloro-7-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-Dichloro-7-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and purification of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.

Introduction to the Synthesis

The synthesis of 3,4-Dichloro-7-methoxyquinoline typically follows a multi-step pathway, often culminating in a key chlorination step. A common strategy involves the construction of a 4-hydroxyquinoline precursor, which is then subjected to chlorination to yield the desired product. The challenges in this synthesis often relate to the management of side reactions, the formation of isomeric and polymeric byproducts, and the effective removal of these impurities. This guide will walk you through these potential pitfalls and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is a brownish, sticky solid instead of a crystalline powder. What is the likely cause and how can I fix it?

Likely Cause: The presence of polymeric byproducts is a common issue in quinoline synthesis, particularly in reactions that involve acid-catalyzed cyclizations.[1] These byproducts are often high molecular weight, non-crystalline materials that can be difficult to separate from the desired product. The starting materials or intermediates, under acidic and high-temperature conditions, can polymerize, leading to the observed gummy consistency.

Troubleshooting & Removal Protocol:

  • Initial Purification by Solvent Slurry:

    • Suspend the crude, sticky product in a minimal amount of a non-polar solvent like hexane or petroleum ether.

    • Stir vigorously for 30-60 minutes. The desired product may have limited solubility, while the polymeric material may remain largely insoluble or become more manageable.

    • Filter the solid and wash with fresh, cold non-polar solvent. This can help remove some of the tarry impurities.

  • Acid-Base Extraction for Purification:

    • Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Extract the organic solution with 1M hydrochloric acid. The basic 3,4-Dichloro-7-methoxyquinoline will move into the aqueous layer as its hydrochloride salt, while non-basic polymeric materials will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

    • Cool the aqueous layer in an ice bath and slowly basify with a solution of sodium hydroxide or ammonium hydroxide to a pH of 8-9 to precipitate the purified product.[2]

    • Filter the precipitated solid, wash thoroughly with deionized water until the washings are neutral, and dry under vacuum.

  • Recrystallization:

    • The purified solid can be further refined by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Q2: TLC analysis of my crude product shows two very close spots. How can I identify the byproduct and remove it?

Likely Cause: The presence of a closely migrating spot on TLC often indicates an isomeric byproduct or a partially reacted intermediate. A likely candidate is the starting material for the chlorination step, 3-Chloro-4-hydroxy-7-methoxyquinoline , resulting from incomplete chlorination. Another possibility is the formation of a regioisomer during the initial cyclization steps.

Identification and Removal Strategy:

  • Identification:

    • Co-spotting: Run a TLC plate spotting your crude product, the starting 4-hydroxyquinoline, and a co-spot of both. If one of the spots in your crude product matches the Rf of the starting material, you have identified it as an impurity.

    • LC-MS Analysis: For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weights of the components in your crude mixture.

  • Removal Protocol: Column Chromatography

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

    • Mobile Phase: A gradient of ethyl acetate in hexane or petroleum ether is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The more polar 4-hydroxyquinoline will have a lower Rf and elute later than the desired, less polar 3,4-Dichloro-7-methoxyquinoline.

    • Procedure:

      • Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

      • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

      • Load the dried, adsorbed sample onto the top of the column.

      • Elute the column with the mobile phase, starting with low polarity and gradually increasing it.

      • Collect fractions and monitor them by TLC to isolate the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Q3: The yield of my chlorination reaction with phosphorus oxychloride (POCl₃) is consistently low. What are the key parameters to optimize?

Likely Cause: Low yields in the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline can be due to several factors: insufficient reaction time or temperature, degradation of the product under harsh conditions, or the presence of moisture which can quench the POCl₃.

Optimization Strategies:

  • Reaction Temperature and Time: The chlorination of 4-hydroxyquinolines typically requires heating.[3] A common temperature range is 100-140°C.[2][4][5] If the yield is low, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC until the starting material is consumed.

  • Anhydrous Conditions: Phosphorus oxychloride reacts vigorously with water. Ensure that your starting 4-hydroxyquinoline is thoroughly dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Excess Reagent: It is common practice to use POCl₃ as both the reagent and the solvent, or in significant excess when a co-solvent is used.[3] This ensures that the reaction goes to completion.

  • Work-up Procedure: The work-up of POCl₃ reactions must be handled carefully. The reaction mixture is typically cooled and then slowly and cautiously poured into a mixture of ice and water or a basic solution to quench the excess POCl₃.[2][3] Vigorous stirring during quenching is essential to dissipate heat and prevent localized overheating which could degrade the product.

Visualizing the Process

Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis of 3,4-Dichloro-7-methoxyquinoline, highlighting the key stages and potential points for byproduct formation and removal.

G cluster_synthesis Synthesis Pathway cluster_purification Purification Strategy cluster_byproducts Common Byproducts A Substituted Aniline + Diethyl Malonate Derivative B Condensation & Cyclization A->B C 4-Hydroxy-3-chloro-7-methoxyquinoline B->C K Polymeric Tars B->K Side Reaction M Regioisomers B->M Alternative Cyclization D Chlorination (POCl₃) C->D E Crude 3,4-Dichloro-7-methoxyquinoline D->E L Unreacted 4-Hydroxy Intermediate D->L Incomplete Reaction F Crude Product Analysis (TLC, LC-MS) E->F G Acid-Base Extraction F->G Polymeric Byproducts Present H Column Chromatography F->H Isomeric Impurities Present I Recrystallization G->I H->I J Pure Product I->J

Caption: Synthetic and purification workflow for 3,4-Dichloro-7-methoxyquinoline.

Quantitative Data Summary

Impurity TypeLikely SourceRecommended Removal MethodAnalytical Technique for Detection
Polymeric ByproductsAcid-catalyzed polymerization during cyclizationAcid-Base ExtractionVisual (tarry appearance), NMR (broad signals)
4-Hydroxy IntermediateIncomplete chlorinationColumn Chromatography, RecrystallizationTLC (lower Rf), LC-MS (lower mass)
RegioisomersNon-selective cyclizationColumn Chromatography, Fractional CrystallizationTLC (close Rf), LC-MS, NMR
Residual POCl₃/AcidsChlorination work-upAqueous wash, NeutralizationpH measurement of aqueous washes

Conclusion

The successful synthesis of 3,4-Dichloro-7-methoxyquinoline hinges on careful control of reaction conditions and a systematic approach to purification. By understanding the common byproducts that can form and implementing the appropriate removal strategies, researchers can consistently obtain high-purity material. This guide provides a foundation for troubleshooting common issues, and we encourage you to adapt these protocols to your specific experimental context.

References

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Available at: [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - American Chemical Society. Available at: [Link]

  • Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water - Scribd. Available at: [Link]

  • Disinfection Byproducts in Chlorinated Drinking Water - Sci Forschen. Available at: [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • Quinoline - Wikipedia. Available at: [Link]

  • Quinoline-impurities - Pharmaffiliates. Available at: [Link]

  • US3567732A - Process for the preparation of chlorinated quinolines - Google Patents.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]

  • Synthesis of 7‐Chloro‐4‐methoxy‐thieno[2,3‐b]quinoline‐2‐carboxylate 2, and further functionalizations. - ResearchGate. Available at: [Link]

  • Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase - MDPI. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]

  • Modeling the formation of disinfection byproducts in chlorinated swimming pool water: Role of body fluid analog - ResearchGate. Available at: [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]

  • Quinoline. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chlorination of 4-Hydroxy-7-Methoxyquinoline Derivatives

A Senior Application Scientist's Guide to Reaction Temperature and Troubleshooting Welcome to the Technical Support Center for quinoline chemistry. This guide is designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reaction Temperature and Troubleshooting

Welcome to the Technical Support Center for quinoline chemistry. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chlorinated quinolines, a critical scaffold in many pharmaceutical compounds. We will delve into the nuances of optimizing the reaction temperature for the chlorination of 4-hydroxy-7-methoxyquinoline precursors to their 4-chloro analogues, a pivotal and often challenging synthetic step.

This document moves beyond a simple recitation of steps to explain the causality behind experimental choices. Our focus is on providing a self-validating framework for your protocols, grounded in established chemical principles and supported by authoritative references.

Section 1: Foundational FAQs - Understanding the Reaction

This section addresses the fundamental questions surrounding the chlorination of 4-hydroxyquinoline systems.

Q1: What is the primary reaction for introducing a chlorine atom at the 4-position of a 7-methoxyquinoline?

The most common and industrially relevant method for synthesizing 4-chloro-7-methoxyquinoline derivatives is not the direct chlorination of a pre-existing dichloro-compound, but rather the conversion of a 4-hydroxy (or 4-quinolone) precursor.[1][2] This reaction typically employs a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom.[2][3][4] This transformation is a key step in the synthesis of numerous pharmacologically active molecules.[2][5]

Q2: What is the proposed mechanism for chlorination using phosphorus oxychloride (POCl₃)?

The reaction is believed to follow a pathway analogous to a Vilsmeier-Haack reaction.[1] The process can be broken down into two main stages:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the hydroxyl oxygen of the 4-quinolone tautomer attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphate ester intermediate.

  • Nucleophilic Substitution: A chloride ion (Cl⁻), generated from POCl₃, then acts as a nucleophile, attacking the C4 position of the quinoline ring. This attack leads to the displacement of the phosphate leaving group and the formation of the desired 4-chloroquinoline product.

G Quinolinol 4-Hydroxyquinoline (Quinolone Tautomer) Intermediate Phosphate Ester Intermediate (Activated) Quinolinol->Intermediate  Attack on P atom POCl3 POCl₃ POCl3->Intermediate Product 4-Chloroquinoline Intermediate->Product  Nucleophilic Attack  by Chloride LeavingGroup [PO₂Cl₂]⁻ + H⁺ Intermediate->LeavingGroup  Leaving Group  Displaced Chloride Cl⁻ Chloride->Intermediate

Proposed mechanism for chlorination with POCl₃.
Q3: Why is temperature a critical parameter in this reaction?

Temperature is arguably the most critical variable to control for a successful and high-yielding chlorination. It represents a delicate balance:

  • Insufficient Temperature: The reaction may be sluggish or stall completely, leading to low conversion of the starting material.[1] The activation energy required to form the phosphate intermediate and for the subsequent nucleophilic attack will not be met.

  • Excessive Temperature: High temperatures can lead to thermal decomposition of the starting material or the product.[1] Furthermore, the electron-rich nature of the 7-methoxyquinoline ring makes it susceptible to side reactions, such as charring or the formation of dark-colored impurities, which complicates purification and reduces yield.[1]

Section 2: Temperature Optimization Guide

This section provides actionable advice for determining and implementing the optimal reaction temperature.

Q4: What is a reliable starting temperature range for this chlorination?

Based on literature precedents for analogous systems, a good starting point for optimization is within the 90°C to 120°C range.[1] However, the optimal temperature is substrate-dependent. Below is a summary of temperatures used in various reported procedures.

Substrate/ReactionChlorinating AgentTemperature (°C)SolventReference
4-hydroxy-6,7-dimethoxyquinolinePOCl₃100Diethylene Glycol Dimethyl Ether[2]
7-methoxyquinolin-4(1H)-onePOCl₃Reflux (Heated)Neat (Excess POCl₃)[4]
4-hydroxy-6,7-dimethoxyquinolineChlorinating Agent60-120Generic Solvent[5]
7-Chloro-4-quinolinolPOCl₃135-140Dowtherm A[6]
General ProcedurePOCl₃90-120Not Specified[1]
Q5: How do I systematically determine the optimal temperature for my specific substrate?

A small-scale screening approach is recommended.

  • Setup: Prepare 3-4 identical small-scale reactions (e.g., 100 mg of starting material). Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Temperature Gradient: Set each reaction to a different temperature (e.g., 90°C, 100°C, 110°C, 120°C).

  • Monitoring: Monitor the progress of each reaction at set time intervals (e.g., every 1-2 hours) using Thin Layer Chromatography (TLC).[1]

  • Analysis: Observe the rate of consumption of the starting material and the formation of the product. Crucially, also note the appearance of any new, unidentified spots (impurities) or significant color changes (decomposition).

  • Selection: The optimal temperature is the one that provides the fastest conversion to the desired product with the minimal formation of byproducts.

Q6: What are the specific consequences of suboptimal temperature settings?
Temperature SettingObservable SignsChemical RationaleCorrective Action
Too Low Slow or stalled reaction; TLC shows high persistence of starting material.Insufficient thermal energy to overcome the activation barrier for the reaction.Gradually increase the temperature in 5-10°C increments, monitoring by TLC.
Too High Rapid darkening of the reaction mixture (brown/black); multiple spots on TLC.[1]Thermal decomposition of reagents or products; promotion of undesired side reactions on the electron-rich quinoline ring.Immediately reduce heat. For future runs, start at a lower temperature (e.g., 90-100°C).

Section 3: Troubleshooting Common Issues

Even with careful planning, experimental challenges can arise. This section provides a logical framework for diagnosing and solving them.

Q7: My reaction is stalled. TLC shows over 50% starting material remaining after several hours. What is my troubleshooting workflow?

An incomplete reaction is a common issue. Before arbitrarily increasing temperature or time, follow this diagnostic workflow.

G decision decision action action start_node Problem: Incomplete Reaction decision1 Are Reagents High Quality & Anhydrous? start_node->decision1 Start Diagnosis end_node Re-evaluate & Repeat success_node Problem Solved action1 Use freshly distilled POCl₃. Ensure starting material is pure & dry. Dry all glassware rigorously. decision1->action1 No decision2 Is Reaction Temp in 90-120°C range? decision1->decision2 Yes action1->end_node action2 Adjust temperature to a set point, e.g., 100°C decision2->action2 No decision3 Is Reaction Time Sufficient (e.g., >4h)? decision2->decision3 Yes action2->success_node action3 Continue heating and monitor by TLC every 2 hours. decision3->action3 No action4 Consider a modest increase in POCl₃ equivalents (e.g., 10-20%). decision3->action4 Yes action3->success_node action4->end_node

Sources

Optimization

troubleshooting poor solubility of 3,4-Dichloro-7-methoxyquinoline in reactions

Welcome to the technical support center for 3,4-Dichloro-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4-Dichloro-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in various reaction setups. Below, you will find a series of frequently asked questions and troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My 3,4-Dichloro-7-methoxyquinoline is not dissolving in my reaction solvent. What are the first steps I should take?

A1: Poor solubility is a common challenge with planar, aromatic compounds like quinolines. The first step is to ensure that you have selected an appropriate solvent based on the principle of "like dissolves like." 3,4-Dichloro-7-methoxyquinoline is a moderately polar compound due to the presence of the methoxy group and the nitrogen atom in the quinoline ring, but the dichlorinated aromatic system also imparts significant nonpolar character.

Your initial troubleshooting should involve:

  • Heating: Gently warming the solvent can significantly increase the solubility of many organic compounds. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and increase the surface area of the solute, facilitating dissolution.

  • Stirring: Ensure vigorous and constant stirring to maximize the interaction between the solute and the solvent.

If these initial steps do not resolve the issue, a more systematic approach to solvent selection is necessary.

Q2: What are the recommended solvents for reactions involving 3,4-Dichloro-7-methoxyquinoline?

A2: The choice of solvent is highly dependent on the specific reaction you are performing, particularly for common reactions like nucleophilic aromatic substitution (SNAr). Generally, polar aprotic solvents are a good starting point as they can solvate the quinoline derivative without interfering with many reaction mechanisms.[1]

Consider the following solvents, starting with the most commonly successful for similar substrates:

  • Dimethylformamide (DMF): Often an excellent choice for SNAr reactions, as it is highly polar and has a high boiling point, allowing for a wide range of reaction temperatures.[2]

  • Dimethyl sulfoxide (DMSO): Similar to DMF, DMSO is a highly polar aprotic solvent that can dissolve many otherwise insoluble compounds.[1][3] It is particularly effective at solvating both the electrophile and the nucleophile in SNAr reactions.

  • N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent with a high boiling point, often used when DMF or DMSO are not suitable.

  • Tetrahydrofuran (THF): A less polar option than DMF or DMSO, but its ability to solvate a wide range of organic compounds makes it a versatile choice.[2] It is often used in combination with other solvents.

  • Dichloromethane (DCM): While less polar, DCM can be a suitable solvent for some applications, particularly if the other reactants are nonpolar.[4]

For a more comprehensive list of potential solvents and their properties, refer to the table below.

Q3: I've tried several solvents with limited success. What other strategies can I employ to improve the solubility of 3,4-Dichloro-7-methoxyquinoline?

A3: If single-solvent systems are not effective, you can explore the use of co-solvents and additives.

  • Co-solvent Systems: A mixture of two or more miscible solvents can often provide a more suitable polarity profile for your reaction. For instance, a mixture of a polar aprotic solvent like DMF with a less polar solvent like toluene can sometimes enhance solubility. A common combination for SNAr reactions is a mixture of THF and water.[2]

  • Additives: In some cases, the addition of a small amount of a solubilizing agent can be beneficial. For example, if your reaction involves a salt, a phase-transfer catalyst might be useful.

  • pH Adjustment: The quinoline nitrogen is basic and can be protonated. If your reaction conditions permit, adjusting the pH with a non-interfering acid might enhance solubility in protic solvents.[4] However, this is highly dependent on the stability of your other reagents.

It is crucial to ensure that any co-solvent or additive does not interfere with your desired chemical transformation.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

If you are unsure which solvent to use, a systematic screening process is the most effective approach. This protocol will help you identify a suitable solvent or co-solvent system for your reaction.

Experimental Protocol:

  • Preparation: Dispense a small, accurately weighed amount of 3,4-Dichloro-7-methoxyquinoline (e.g., 5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different candidate solvent (e.g., 0.5 mL). A list of suggested solvents is provided in the table below.

  • Initial Observation: Observe the solubility at room temperature. Note if the compound dissolves completely, partially, or not at all.

  • Heating: If the compound is not fully dissolved, gently heat the vial while stirring (e.g., in a heated water bath or on a hot plate). Increase the temperature in increments (e.g., 10 °C) and observe any changes in solubility. Do not exceed the boiling point of the solvent.

  • Sonication: For vials where the compound remains insoluble or partially soluble after heating, place them in an ultrasonic bath for 5-10 minutes and observe any changes.

  • Documentation: Record your observations for each solvent at each step. This will provide a valuable dataset for selecting the optimal solvent for your reaction.

Data Presentation: Solubility of 3,4-Dichloro-7-methoxyquinoline in Common Solvents

SolventPolarityTypeExpected SolubilityNotes
Dimethylformamide (DMF)HighAproticGood to ExcellentOften a first choice for SNAr reactions.[1][2]
Dimethyl sulfoxide (DMSO)HighAproticGood to ExcellentHigh boiling point, suitable for high-temperature reactions.[1][3]
N-Methyl-2-pyrrolidone (NMP)HighAproticGoodSimilar to DMF and DMSO.
Tetrahydrofuran (THF)MediumAproticModerateMay require heating; often used as a co-solvent.[2]
Acetonitrile (MeCN)MediumAproticModerateA common solvent for a variety of organic reactions.[2]
Dichloromethane (DCM)LowAproticPoor to ModerateMay be suitable for less polar reaction systems.[4]
TolueneLowAproticPoorUnlikely to be a good solvent on its own.
EthanolHighProticPoor to ModerateThe protic nature may interfere with some reactions.[2][4]
WaterVery HighProticVery PoorThe compound is expected to be largely insoluble in water.[4]

This table provides general guidance. Experimental verification is essential.

Guide 2: Troubleshooting Workflow for Poor Solubility

If you are encountering persistent solubility issues, follow this logical workflow to diagnose and resolve the problem.

Mandatory Visualization:

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Solvent System Modification cluster_3 Advanced Solutions A Poor solubility of 3,4-Dichloro-7-methoxyquinoline observed in chosen solvent. B Increase Temperature A->B C Apply Sonication A->C D Increase Stirring Rate A->D E Perform Systematic Solvent Screening (See Guide 1) B->E If no improvement I Solubility Issue Resolved B->I If successful C->E If no improvement C->I If successful D->E If no improvement D->I If successful F Consider a Co-solvent System E->F If single solvents fail E->I If successful G Investigate Solubilizing Additives (e.g., Phase Transfer Catalysts) F->G If co-solvents fail F->I If successful H Assess Feasibility of pH Adjustment G->H If additives are incompatible G->I If successful H->I If successful

Caption: Troubleshooting workflow for addressing poor solubility.

References

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • PubChem. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829. Available at: [Link]

  • PubChem. 2,4-Dichloro-7-methoxyquinoline | C10H7Cl2NO | CID 22832054. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • PMC - NIH. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Quinoline derivatives (organic compounds) and their properties. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Available at: [Link]

  • Green Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • Scientific Publications. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available at: [Link]

  • American Chemical Society. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Available at: [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. Available at: [Link]

  • Solubility of Things. 5,7-Dichloro-8-hydroxyquinoline. Available at: [Link]

  • Scribd. Synthesis of 4,7-Dichloroquinoline. Available at: [Link]

  • PubChem. 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058. Available at: [Link]

  • Wikipedia. 4,7-Dichloroquinoline. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3,4-Dichloro-7-methoxyquinoline

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support guide for the purification of crude 3,4-Dichloro-7-methoxyquinoline. This resource is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the purification of crude 3,4-Dichloro-7-methoxyquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this key chemical intermediate. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.

Q1: My purified product shows a lower-than-expected melting point and broad signals in the ¹H NMR spectrum. What are the likely impurities?

A1: This is a classic symptom of persistent impurities. Based on the typical synthesis of dichlorinated quinolines, the primary suspects are:

  • Isomeric Impurities: The chlorination of the precursor 3-chloro-7-methoxyquinolin-4-ol may not be perfectly regioselective, potentially leading to the formation of other dichloro-isomers. Isomers of dichloroquinolines, such as the 4,5-dichloro analogue in the synthesis of 4,7-dichloroquinoline, are notoriously difficult to separate due to their similar polarities and solubilities.[1][2]

  • Residual Starting Material (Monochloro-hydroxy-quinoline): Incomplete chlorination with reagents like phosphorus oxychloride (POCl₃) will leave behind the 4-hydroxy precursor.[3][4] This is a more polar compound and should be identifiable by its distinct NMR signals and TLC retention factor (Rf).

  • Hydrolysis Product: The 4-chloro group on the quinoline ring is susceptible to hydrolysis back to a 4-hydroxy group if exposed to water under non-neutral pH conditions during workup, especially at elevated temperatures. This impurity, 3-chloro-7-methoxyquinolin-4-ol, can be difficult to remove once formed.

  • Residual Chlorinating Agent and Byproducts: Trace amounts of POCl₃ or its hydrolysis products (phosphoric acid) can contaminate the crude product, leading to degradation or analytical artifacts. An acidic wash during workup is critical for their removal.[4][5]

Recommendation: Perform a comprehensive analysis using HPLC and LC-MS to identify the mass of the impurities, which can confirm or rule out the presence of isomers or starting materials.[1]

Q2: My recrystallization attempt resulted in a very low yield, or the product "oiled out" instead of crystallizing. How can I optimize this process?

A2: Low yield or oiling out during recrystallization is a common problem stemming from improper solvent selection or technique.

  • Causality of Oiling Out: This occurs when the solution is supersaturated to a point where the solubility of the compound is exceeded while the temperature is still above its melting point (or the melting point of a eutectic mixture with the solvent). The compound then separates as a liquid phase.

  • Improving Yield and Preventing Oiling Out:

    • Solvent Selection is Key: The ideal solvent should dissolve the crude product poorly at low temperatures but completely at its boiling point. For chloro-quinoline derivatives, non-polar to moderately polar solvents are often effective. Hexane or other aliphatic hydrocarbons have been successfully used to remove less polar impurities from similar compounds like 4,7-dichloroquinoline.[2] For more polar impurities, a solvent system like ethanol/water or toluene/heptane might be more effective.

    • Controlled Cooling: Avoid crash-cooling the hot solution in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Slow cooling encourages the formation of pure, well-defined crystals.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to induce crystallization.

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., Toluene, Dichloromethane). Then, slowly add a miscible "anti-solvent" (e.g., Hexane, Heptane) in which the product is insoluble until the solution becomes faintly turbid. Warm the mixture until it is clear again, and then allow it to cool slowly.

Q3: I'm using silica gel column chromatography, but the separation between my product and a major impurity is very poor.

A3: Poor resolution in column chromatography indicates that the chosen mobile phase has a similar elution strength for both your product and the contaminant.

  • Underlying Principle: Separation on silica gel is based on the differential partitioning of analytes between the polar stationary phase (silica) and the less polar mobile phase. Compounds with higher polarity adsorb more strongly to the silica and elute later. If your product and impurity have very similar polarities (e.g., isomers), separation is challenging.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: The first step is to fine-tune your eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your target compound.

      • If peaks are co-eluting, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). This will increase the retention of both compounds and may improve separation.

      • Consider using a different solvent system entirely. A Toluene/Acetone or Dichloromethane/Methanol system might offer different selectivity.

    • Use Isocratic vs. Gradient Elution: If a single solvent system (isocratic) fails, a shallow gradient elution can be very effective. Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities behind.

    • Check for Column Overloading: Loading too much crude material will cause band broadening and lead to poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.

    • Consider a Different Stationary Phase: If silica gel fails to provide adequate separation, consider alternatives like alumina (basic or neutral) or a reverse-phase (C18) silica gel, which separates compounds based on hydrophobicity rather than polarity.

Q4: The final product has a persistent yellow or brown color. How can I obtain a pure white solid?

A4: Color in organic compounds often arises from highly conjugated, minor impurities or degradation products formed during the synthesis, especially at high temperatures.[6]

  • Recommended Solutions:

    • Activated Charcoal Treatment: Dissolve the colored product in a suitable hot solvent (one intended for recrystallization). Add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal. Filter the hot solution through a pad of Celite® or filter paper to remove the charcoal, and then proceed with the recrystallization. Caution: Using too much charcoal can lead to significant product loss.

    • Solvent Washes/Slurries: Sometimes, a simple wash can remove color. Slurry the crude solid in a solvent in which the product is sparingly soluble but the colored impurity is (e.g., cold diethyl ether or hexane). Stir for 15-30 minutes, then filter to collect the purified solid.

    • Chemical Treatment: If the color is due to residual acidic species, a wash of the organic solution with a mild base like aqueous sodium bicarbonate (NaHCO₃) during the workup can be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification strategy for crude 3,4-Dichloro-7-methoxyquinoline on a lab scale?

A1: The optimal strategy depends on the impurity profile of your crude material. A multi-step approach is often best. The following workflow provides a general decision-making process.

Purification_Workflow Start Crude Product Analysis (TLC/¹H NMR) Impurity_Check Major Impurities Present? Start->Impurity_Check Recrystallization Recrystallization (e.g., Toluene/Heptane or Ethanol) Impurity_Check->Recrystallization  Few, with different  solubilities Column Silica Gel Column Chromatography Impurity_Check->Column  Multiple, or with  similar polarity (isomers) Purity_Check1 Purity > 98%? Recrystallization->Purity_Check1 Charcoal Charcoal Treatment (If Colored) Recrystallization->Charcoal Optional Purity_Check1->Column No Final_Product Final Pure Product Purity_Check1->Final_Product Yes Purity_Check2 Purity > 98%? Column->Purity_Check2 Purity_Check2->Recrystallization No (Re-evaluate) Purity_Check2->Final_Product Yes Charcoal->Recrystallization

Caption: Decision workflow for purifying 3,4-Dichloro-7-methoxyquinoline.

  • Initial Purification by Recrystallization: This is the most efficient method for removing bulk impurities and is easily scalable. A well-chosen solvent system can often yield material of >95% purity.

  • Final Polish with Column Chromatography: If recrystallization fails to remove closely related impurities (like isomers), column chromatography is necessary. It offers high resolution but is more time-consuming and solvent-intensive.

Q2: Which analytical methods are essential for confirming the purity and identity of the final product?

A2: A combination of techniques is required for unambiguous confirmation:

Analytical TechniquePurposeKey Information Provided
¹H and ¹³C NMR Structure Elucidation & PurityConfirms the chemical structure, connectivity, and absence of proton-bearing impurities. Integration in ¹H NMR can quantify impurities.
HPLC/UPLC Purity AssessmentProvides high-resolution separation, allowing for precise quantification of purity (e.g., >99.5% area) and detection of trace impurities.[1]
Mass Spectrometry (MS) Molecular Weight ConfirmationConfirms the molecular weight of the product and helps identify the mass of unknown impurities.
Melting Point Purity IndicatorA sharp melting point within a narrow range (e.g., 1-2 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
FT-IR Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups (e.g., C-Cl, C-O, aromatic C=C bonds).
Q3: How should I properly handle and store purified 3,4-Dichloro-7-methoxyquinoline?

A3: Based on data for similar chloro-methoxy quinolines, the compound is expected to be a solid at room temperature.[7]

  • Handling: The compound is classified as harmful if swallowed and causes serious eye damage.[7] Always handle it in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Protect it from moisture to prevent potential hydrolysis of the C4-chloro group. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a framework for purifying the crude product. The ideal solvent must be determined experimentally.

  • Solvent Selection: Test the solubility of your crude material in a range of solvents (see table below) at room temperature and at their boiling points. A good candidate will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add 1-2 wt% activated charcoal and swirl the hot solution for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Heptane/Hexane98 / 69Non-polarGood for removing non-polar impurities. Often used as an anti-solvent.[2]
Toluene111LowGood "good" solvent for aromatic compounds. Can be paired with heptane.
Ethanol78Polar, ProticEffective for many heterocyclic compounds. Water can be added as an anti-solvent.[3]
Isopropanol82Polar, ProticSimilar to ethanol, but less volatile.
Ethyl Acetate77MediumA versatile solvent, often used in combination with hexanes.
Protocol 2: Silica Gel Flash Column Chromatography

This protocol is for purifying the product when recrystallization is insufficient.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. Find Eluent via TLC (Target Rf ≈ 0.3) Slurry 2. Pack Column (Slurry Method) TLC->Slurry Load 3. Load Sample (Dry or Wet Loading) Slurry->Load Elute 4. Elute with Solvent (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Workflow for flash column chromatography purification.

  • Select Mobile Phase: Use TLC to determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate). Find a ratio that gives your product an Rf of approximately 0.3 and shows good separation from impurities.

  • Pack the Column: Fill a glass column with silica gel (typically 30-50x the weight of your crude product) using a slurry of the initial mobile phase. Ensure there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for "dry loading," adsorb the product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elute and Collect: Add the mobile phase to the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate. Collect fractions in test tubes.

  • Monitor the Separation: Spot fractions onto a TLC plate to track the elution of your product.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (2024). Organic Process Research & Development, 28, 124-131. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). CN106008336A.
  • Industrial preparation method of 4,7-dichloroquinoline. (2014). CN103626699A.
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). Molecules, 29(11), 2596. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd. [Link]

  • 4,7-Dichloroquinoline. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1498. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Molbank, 2024(2), M1796. [Link]

  • 4-Chloro-7-methoxyquinoline. (n.d.). PubChem. [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 3,4-Dichloro-7-methoxyquinoline Chromatography

Welcome to the technical support center for the chromatographic purification of 3,4-Dichloro-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 3,4-Dichloro-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into method development and troubleshooting, moving beyond simple procedural steps to explain the fundamental scientific principles behind each recommendation.

Our goal is to empower you with the knowledge to not only solve common chromatographic challenges but also to proactively design robust and efficient purification methods for this and similar quinoline derivatives.

Part 1: Foundational Concepts & Initial Method Design

This section addresses the most common preliminary questions and establishes a logical starting point for method development.

FAQ 1: What are the key physicochemical properties of 3,4-Dichloro-7-methoxyquinoline that I should consider for chromatography?

Answer: Understanding the structure of 3,4-Dichloro-7-methoxyquinoline is the first step to predicting its chromatographic behavior.

  • Polarity: The molecule has a mixed character. The quinoline core and two chlorine atoms are hydrophobic, while the nitrogen atom and the methoxy group introduce polarity. This dual nature means it is not extremely polar or nonpolar, making it suitable for both normal-phase and reverse-phase chromatography.

  • Basicity: The nitrogen atom in the quinoline ring is basic. This is a critical consideration, as it can interact strongly with acidic silanol groups on the surface of standard silica-based columns, often leading to significant peak tailing.[1][2]

  • Solubility: The compound's solubility will guide your choice of sample diluent and mobile phase.[3] It is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetonitrile. Determining its solubility in your potential mobile phase is a crucial first step to prevent precipitation on the column.[3]

PropertyValueImplication for Chromatography
Molecular Weight 228.07 g/mol [4]Standard molecular weight, suitable for typical HPLC/Flash columns.
Predicted pKa ~3-4 (for the protonated quinoline nitrogen)The compound will be protonated and positively charged at low pH.
Predicted LogP ~3.8[4]Indicates moderate hydrophobicity, suitable for Reverse-Phase.
FAQ 2: Should I start with Normal-Phase (NP) or Reverse-Phase (RP) chromatography?

Answer: Both modes are viable, but the choice depends on your sample complexity, purity requirements, and available equipment. Reverse-phase is often the preferred starting point in analytical labs due to its reproducibility and the wide availability of high-quality columns.

Here is a decision-making workflow to guide your choice:

G Start Start: Purify 3,4-Dichloro-7-methoxyquinoline Decision What is the primary goal? Start->Decision RP_Path High Resolution & Purity Analysis (e.g., HPLC/UPLC) Decision->RP_Path Analytical NP_Path Bulk Purification & Class Separation (e.g., Flash Chromatography) Decision->NP_Path Preparative RP_Reason RP is generally more reproducible and offers higher efficiency for separating closely related impurities. RP_Path->RP_Reason NP_Reason NP offers excellent selectivity for isomers and is tolerant of less-polar organic solvents used in synthesis. NP_Path->NP_Reason

Caption: Initial decision workflow for selecting chromatography mode.

Part 2: Practical Method Development & Solvent Selection

This section provides step-by-step protocols for developing a separation method from scratch.

FAQ 3: How do I select an initial solvent system for Normal-Phase (NP) chromatography?

Answer: For NP chromatography on a silica or alumina column, you will use a non-polar "weak" solvent and a more polar "strong" solvent to elute your compound.[5] The goal is to find a ratio that moves the compound off the baseline with a retention factor (Rf) between 0.2 and 0.4 in a Thin-Layer Chromatography (TLC) analysis.

Protocol: NP Solvent Scouting using TLC

  • Prepare Stock Solution: Dissolve a small amount of your crude 3,4-Dichloro-7-methoxyquinoline sample in a suitable solvent (e.g., Dichloromethane).

  • Select Solvents: Choose a non-polar solvent (Solvent A) and a more polar solvent (Solvent B). A common and effective starting pair is Hexane or Heptane (A) and Ethyl Acetate (B).[3]

  • Spot TLC Plates: Spot your sample onto three separate TLC plates.

  • Develop Plates: Prepare three small TLC chambers with the following mobile phases:

    • Chamber 1: 90:10 (Hexane:Ethyl Acetate)

    • Chamber 2: 70:30 (Hexane:Ethyl Acetate)

    • Chamber 3: 50:50 (Hexane:Ethyl Acetate)

  • Analyze Results:

    • If the spot stays at the baseline (Rf=0) in all systems: Your mobile phase is too weak. Increase the polarity by switching Solvent B to something stronger, like Methanol, or by using a stronger Solvent A like Dichloromethane.[3]

    • If the spot runs with the solvent front (Rf=1) in all systems: Your mobile phase is too strong. Decrease the percentage of the polar solvent (B).

    • If you achieve an Rf between 0.2-0.4: You have found a good starting point for your column chromatography method.

An eluotropic series ranks solvents by their ability to displace analytes from a polar stationary phase like silica.[6][7] Consulting this series is key to making logical solvent choices.[7][8]

Table: Abbreviated Eluotropic Series (on Silica)

SolventEluent Strength (ε°)
n-Hexane0.01
Toluene0.29
Dichloromethane (DCM)0.42
Ethyl Acetate (EtOAc)0.58
Acetonitrile (ACN)0.65
Isopropanol (IPA)0.82
Methanol (MeOH)0.95

Data adapted from various chromatography resources.[7][8][9]

FAQ 4: How do I develop a starting method for Reverse-Phase (RP) HPLC?

Answer: In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Elution is achieved by increasing the proportion of a less polar organic solvent.[10] A generic scouting gradient is the most efficient way to start.

Protocol: RP-HPLC Generic Scouting Gradient

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). C18 phases provide good hydrophobic retention for aromatic compounds.[11][12]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Acetonitrile in HPLC-grade Water.

    • Rationale for Acid: The addition of a small amount of acid like formic acid or trifluoroacetic acid (TFA) is crucial.[13] It lowers the mobile phase pH (to ~2.5-3), which serves two purposes:

      • It protonates the basic quinoline nitrogen, ensuring a single ionic species and preventing peak broadening due to mixed-mode retention.[14][15]

      • It suppresses the ionization of acidic residual silanol groups on the silica surface, minimizing secondary interactions that cause peak tailing.[1][2][16]

  • Gradient Program:

    • Time (min) | %B (Acetonitrile)

    • --- | ---

    • 0 | 5

    • 20 | 95

    • 25 | 95

    • 25.1 | 5

    • 30 | 5

  • Run and Analyze: Inject your sample and run the gradient. This will show you the approximate percentage of acetonitrile required to elute your compound. You can then optimize the gradient or develop an isocratic method around this elution point.

Part 3: Troubleshooting Common Chromatographic Problems

This section provides solutions to specific issues you may encounter during your experiments.

FAQ 5: My peak is tailing severely. What is the cause and how do I fix it?

Answer: Peak tailing is the most common problem when analyzing basic compounds like 3,4-Dichloro-7-methoxyquinoline.[1][17] The primary cause is secondary interaction between the basic nitrogen on your analyte and ionized, acidic silanol groups on the silica stationary phase.[1][2]

G Tailing Problem: Peak Tailing Cause Primary Cause: Interaction between basic analyte (Quinoline-N) and acidic silanols (Si-O⁻) on column surface Tailing->Cause Solution_Tree Select a Solution Path Cause->Solution_Tree Sol_pH Mobile Phase Modification: Lower pH with Acid (TFA, Formic Acid) Solution_Tree->Sol_pH For RP Sol_Competitor Add a Competing Base: Use Triethylamine (TEA) in NP Solution_Tree->Sol_Competitor For NP Sol_Column Use a Modern Column: Choose an end-capped or hybrid-surface column Solution_Tree->Sol_Column Universal Mech_pH Protonates silanols (Si-OH) and analyte (N⁺). Repels analyte from surface. Sol_pH->Mech_pH Mech_Competitor TEA preferentially binds to silanols, blocking them from the analyte. Sol_Competitor->Mech_Competitor Mech_Column Modern columns have fewer accessible silanols, reducing the chance for secondary interactions. Sol_Column->Mech_Column

Caption: Troubleshooting decision tree for peak tailing.

Solutions for Peak Tailing:

  • Reverse-Phase (RP):

    • Lower the Mobile Phase pH: As described in the scouting gradient protocol, using an acidic modifier like 0.1% formic acid or TFA is the most effective solution.[1][18] This ensures the silanol groups are fully protonated and neutral, eliminating the unwanted ionic interaction.[1][16]

  • Normal-Phase (NP):

    • Add a Basic Modifier: Add a small amount (e.g., 0.1-0.5%) of a competing base like triethylamine (TEA) or pyridine to your mobile phase.[16] These additives will preferentially interact with the acidic silanol sites, effectively shielding your analyte from them.

  • Use a Modern, High-Purity Column: Modern HPLC columns are often "end-capped" or use hybrid particle technology, which significantly reduces the number of accessible silanol groups, leading to much better peak shapes for basic compounds even at neutral pH.[1][2]

FAQ 6: I have poor resolution between my target compound and an impurity. How can I improve the separation?

Answer: Poor resolution means the peaks are not adequately separated. Improving it involves increasing the selectivity (the distance between the peaks) or the efficiency (the sharpness of the peaks).

Strategies to Improve Resolution:

  • Optimize the Gradient (RP): If your peaks are eluting close together in a gradient, flatten the slope around the elution point. For example, if both elute at 60% Acetonitrile, try a shallow gradient from 55% to 65% over a longer period.

  • Change the Organic Solvent (RP): The choice of organic modifier is a powerful tool for changing selectivity.[10] If you are using Acetonitrile, try substituting it with Methanol (or vice-versa). Methanol and Acetonitrile have different chemical properties and will interact with your analytes differently, which can often change the elution order or increase the separation.[10]

  • Change the Stationary Phase:

    • In RP: If a C18 column doesn't provide enough separation, consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase. These stationary phases can introduce pi-pi stacking interactions with the aromatic quinoline ring, offering a different separation mechanism than the purely hydrophobic interactions of a C18 phase.[11][19]

    • In NP: Switching from silica to a Diol or Cyano-bonded phase can alter the selectivity of the separation.[5]

  • Adjust the pH (RP): Moving the pH can subtly change the polarity and conformation of your target compound and impurities, potentially leading to better separation.[14][15][20] However, ensure your column is stable at the chosen pH.[21]

FAQ 7: My retention times are drifting from one injection to the next. What's wrong?

Answer: Retention time instability is a sign of a system that is not in equilibrium or is experiencing a problem.

Common Causes and Solutions:

  • Insufficient Column Equilibration: This is the most common cause. Before starting your analysis, ensure the column is flushed with the initial mobile phase for a sufficient amount of time (at least 10-15 column volumes). When changing mobile phases, especially those with buffers or additives, equilibration is critical.

  • Mobile Phase Issues:

    • Inaccurate Composition: Ensure your mobile phase was prepared accurately. Small errors in the solvent ratio can cause significant shifts.

    • Evaporation: Keep mobile phase reservoirs covered to prevent the more volatile solvent (like acetonitrile or hexane) from evaporating, which would change the mobile phase composition over time.

  • Temperature Fluctuations: Column temperature affects retention time. Using a thermostatted column compartment will provide the most stable and reproducible results.

  • System Leaks: Check for any leaks in the system, from the pump to the detector.[22][23] A leak will cause a drop in pressure and a change in flow rate, leading to longer retention times.[23]

References

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen? Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7-methoxyquinoline. Retrieved from [Link]

  • PubMed. (2017, April 7). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Stenutz, R. (n.d.). Eluotropic series. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Agilent. (2024, February 20). Method Development 101: From Beginner to Expert Part 1. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • GL Sciences. (n.d.). Normal Phase Column Selection Guide. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • ResearchGate. (2026, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]

  • BÜCHI Labortechnik AG. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Cole-Parmer. (2022, November 17). Science of Chromatography. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ACS Publications. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Chemistry 4631. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. Retrieved from [Link]

  • IOPscience. (2025, August 6). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Restek. (2021, January 11). Effect of Organic Solvent on Selectivity in LC Separations. Retrieved from [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Scale-Up Challenges in 3,4-Dichloro-7-methoxyquinoline Production

Welcome to the technical support resource for the synthesis of 3,4-Dichloro-7-methoxyquinoline. This guide is specifically designed for researchers, chemists, and process development professionals to address the common a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3,4-Dichloro-7-methoxyquinoline. This guide is specifically designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. 3,4-Dichloro-7-methoxyquinoline is a critical building block in the synthesis of numerous pharmaceutical agents, and its efficient, safe, and scalable production is paramount.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the intricacies of its synthesis.

Overview of the Common Synthetic Route

The most prevalent synthetic pathway to 3,4-Dichloro-7-methoxyquinoline involves a multi-step process, typically culminating in a cyclization and subsequent chlorination. A common approach begins with the formation of 7-methoxyquinolin-4(1H)-one, which is then chlorinated to yield the final product. The chlorination step, often employing phosphorus oxychloride (POCl₃), is a critical, high-impact stage of the synthesis that presents significant scale-up challenges.[1]

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 3-methoxyaniline 3-methoxyaniline Intermediate_1 Enamine Intermediate 3-methoxyaniline->Intermediate_1 Condensation Diethyl_malonate_derivative Diethyl (ethoxymethylene)malonate Diethyl_malonate_derivative->Intermediate_1 7-methoxy-4-quinolone 7-methoxyquinolin-4(1H)-one Intermediate_1->7-methoxy-4-quinolone Thermal Cyclization (e.g., Dowtherm A) Final_Product 3,4-Dichloro-7-methoxyquinoline 7-methoxy-4-quinolone->Final_Product Chlorination POCl3 Phosphorus Oxychloride (POCl3) POCl3->Final_Product

Caption: Common synthetic pathway for 3,4-Dichloro-7-methoxyquinoline.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the scale-up process.

Q: What are the most critical process parameters to monitor during the chlorination step?

A: The most critical parameters for the chlorination with phosphorus oxychloride (POCl₃) are:

  • Temperature Control: The reaction is often highly exothermic. Uncontrolled temperature can lead to the formation of impurities and potential runaway reactions.

  • Rate of Addition: Slow, controlled addition of POCl₃ or the quinolone substrate is crucial to manage the exotherm.

  • Mixing Efficiency: Poor mixing can create localized hot spots and concentration gradients, leading to incomplete reactions and byproduct formation.

  • Moisture Control: POCl₃ reacts violently with water.[2][3] All reagents, solvents, and equipment must be scrupulously dry to prevent hazardous pressure buildup and reagent decomposition.

Q: What are the primary safety concerns associated with the use of phosphorus oxychloride (POCl₃) at scale?

A: Phosphorus oxychloride is a highly corrosive and reactive chemical.[2][4] Key safety concerns include:

  • Violent Reaction with Water: Contact with water generates hydrochloric acid (HCl) and phosphoric acid fumes, leading to a rapid increase in temperature and pressure.[3]

  • Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[5][6] Appropriate personal protective equipment (PPE), such as neoprene gloves, splash goggles, and a face shield, is mandatory.[5]

  • Toxicity: Inhalation can cause severe respiratory irritation and delayed pulmonary edema.[5]

  • Quenching Hazards: The quenching of excess POCl₃ is a critical and potentially hazardous step that must be carefully controlled.[7]

Q: Are there alternatives to high-boiling point solvents like Dowtherm A or diphenyl ether for the thermal cyclization step?

A: While effective, high-boiling solvents can be difficult to remove completely from the product.[8] Depending on the specific substrate, alternative approaches might include:

  • Pressure Reactions: Conducting the cyclization in a lower-boiling solvent under elevated pressure and temperature.

  • Acid Catalysis: Utilizing strong acids like polyphosphoric acid (PPA) to facilitate cyclization at lower temperatures.

  • Flow Chemistry: Continuous flow reactors can offer better heat transfer and control, potentially allowing for higher temperatures with shorter residence times in a wider range of solvents.

Troubleshooting Guide: A Deeper Dive

This section provides detailed troubleshooting for specific issues encountered during scale-up, presented in a question-and-answer format.

Reaction Stage Challenges

Q: My reaction yield has dropped significantly upon scaling up from the lab to the pilot plant. What are the likely causes?

A: A drop in yield during scale-up is a common issue, often related to mass and heat transfer limitations.[9]

  • Inefficient Heat Transfer: In larger reactors, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. An uncontrolled exotherm can lead to thermal degradation of the starting material or product and promote side reactions.

    • Solution: Implement a slower, controlled addition of the limiting reagent. Ensure the reactor's cooling system is adequate for the heat load of the reaction.

  • Poor Mixing: What appears as a homogenous solution in a small flask can have significant concentration and temperature gradients in a large reactor. This can lead to incomplete conversion.

    • Solution: Evaluate the stirrer design and speed to ensure adequate mixing for the viscosity and volume of the reaction mixture.

  • Impurity Profile Changes: Impurities that were negligible at a small scale can become significant at a larger scale, complicating purification and reducing the isolated yield.

    • Solution: Re-evaluate the purity of starting materials and solvents. Monitor the reaction progress by HPLC to identify the formation of new impurities and adjust reaction conditions accordingly.

Q: During the Vilsmeier-Haack type chlorination, the reaction mixture becomes a thick, unstirrable slurry. How can this be managed?

A: The formation of a thick slurry is often due to the precipitation of intermediates or the Vilsmeier reagent itself, which can halt the reaction by preventing effective mixing.[10]

  • Solvent Choice: The choice of solvent is critical. While POCl₃ can sometimes act as both reagent and solvent, at scale, a co-solvent may be necessary.

    • Solution: Consider using a high-boiling, inert solvent such as toluene or xylene to maintain a stirrable mixture throughout the reaction.[11] The table below provides a comparison of potential solvents.

SolventBoiling Point (°C)AdvantagesDisadvantages
Neat POCl₃105.8High reagent concentrationCan lead to slurry formation; excess reagent requires quenching
Toluene111Good solvating power; azeotropically removes waterFlammable; lower boiling point than desired for some reactions
Dichloromethane39.6Good for Vilsmeier reagent formationLow boiling point limits reaction temperature
Acetonitrile82Can help solubilize intermediatesCan be reactive under certain conditions
  • Reverse Addition: Instead of adding POCl₃ to the quinolone, consider adding the quinolone (as a solution or solid) to the POCl₃ or a pre-formed Vilsmeier reagent.

Work-up and Quenching Issues

Q: The quenching of excess POCl₃ is violent and difficult to control. What is a safer, more scalable procedure?

A: Uncontrolled quenching of POCl₃, typically by adding the reaction mixture to ice water, can be extremely dangerous due to delayed hydrolysis and potential for a runaway reaction.[7][12] A controlled reverse quench is the recommended approach.

Recommended Safe Quenching Protocol:

  • Preparation: Prepare a separate, well-stirred quenching vessel with a buffered aqueous solution (e.g., aqueous sodium acetate) or a basic solution (e.g., dilute sodium hydroxide), cooled to a controlled temperature (e.g., 10-20°C).

  • Slow Addition: Slowly and subsurface-add the reaction mixture to the vigorously stirred quenching solution.

  • Temperature Monitoring: Carefully monitor the temperature of the quenching vessel throughout the addition, adjusting the addition rate to maintain the desired temperature.

  • pH Control: After the addition is complete, adjust the pH of the mixture to the desired level for product isolation (typically neutral to slightly basic).[11]

Quenching_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Finalization Prep_Vessel Prepare Quench Vessel (Buffered/Basic Solution) Cool_Vessel Cool to 10-20°C Prep_Vessel->Cool_Vessel Slow_Addition Slow, Subsurface Addition Cool_Vessel->Slow_Addition Reaction_Mixture Reaction Mixture (contains excess POCl3) Reaction_Mixture->Slow_Addition Monitor_Temp Monitor Temperature Slow_Addition->Monitor_Temp Monitor_Temp->Slow_Addition Adjust Addition Rate Adjust_pH Adjust pH for Isolation Monitor_Temp->Adjust_pH Isolate_Product Isolate Product Adjust_pH->Isolate_Product

Caption: Controlled quenching workflow for phosphorus oxychloride.

Isolation and Purification Challenges

Q: My product is precipitating as an oil or a very fine solid that is difficult to filter. How can I improve the crystallization?

A: Oiling out or poor crystal formation during isolation is often a result of supersaturation, impurities, or an inappropriate solvent system.

  • Solvent Selection: The choice of solvent for crystallization is crucial. An ideal solvent will dissolve the product at elevated temperatures but have low solubility at cooler temperatures.

    • Solution: Conduct a solvent screen using small amounts of the crude product. Common solvents for recrystallizing quinoline derivatives include ethanol, methanol, ethyl acetate, and toluene, or mixtures thereof.[11]

  • Controlled Cooling: Rapid cooling often leads to the formation of fine particles or oils.

    • Solution: Implement a controlled cooling profile. Allow the solution to cool slowly to ambient temperature, then gradually cool further with a cooling bath.

  • Seeding: Introducing seed crystals can promote the growth of larger, more easily filterable crystals.

    • Solution: If available, add a small amount of pure product (seed crystals) once the solution is saturated during cooling.

Q: I am observing a new, persistent impurity in my final product after scale-up. How can I identify and remove it?

A: The appearance of new impurities at scale is common. The first step is identification.

  • Identification: Isolate the impurity (e.g., by preparative HPLC or chromatography) and characterize it by mass spectrometry and NMR to determine its structure.

  • Source Determination: Once the structure is known, deduce its likely formation pathway. Common impurities in this synthesis include:

    • Incomplete Chlorination: Residual 7-methoxyquinolin-4(1H)-one.

    • Over-chlorination or Side Reactions: Chlorination at other positions on the quinoline ring.

    • Hydrolysis Products: If moisture is present during workup, chloro groups can be hydrolyzed back to hydroxyl groups.

  • Removal/Prevention:

    • Reaction Optimization: Adjust reaction time, temperature, or stoichiometry to minimize the formation of the impurity.

    • Purification: Develop a robust purification method. This may involve:

      • Recrystallization: As discussed above, a carefully selected solvent system can be effective.

      • Slurry Wash: Washing the crude solid with a solvent in which the impurity is soluble but the product is not.

      • Chromatography: While less ideal for large-scale production, it may be necessary for high-purity applications.

References

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • 4-Chloro-7-methoxyquinoline synthesis. ChemicalBook.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov.
  • How can I properly quench POCl3?.
  • Technical Support Center: Scale-Up Synthesis of Quinoline Deriv
  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development.
  • Vilsmeier-Haack Reaction. TCI EUROPE N.V.
  • Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • Industrial preparation method of 4,7-dichloroquinoline.
  • Phosphorus oxychloride SAFETY D
  • Phosphorus oxychloride. Wikipedia.
  • Phosphorus oxychloride. LANXESS.
  • NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. CDC.

Sources

Optimization

minimizing impurities in the final 3,4-Dichloro-7-methoxyquinoline product

Introduction: The Critical Role of Purity in Drug Development In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is not merely a goal but a regulatory and safety n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is not merely a goal but a regulatory and safety necessity. The presence of impurities in a compound like 3,4-Dichloro-7-methoxyquinoline, a key building block in medicinal chemistry, can have significant downstream consequences. These impurities can lead to the formation of undesired side products, reduce the efficacy of the final API, and introduce potential toxicological risks. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and minimizing impurities in the synthesis of 3,4-Dichloro-7-methoxyquinoline, ensuring the final product meets the rigorous standards required for its intended application.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of 3,4-Dichloro-7-methoxyquinoline, focusing on the mechanistic origins of impurities and providing actionable solutions.

Question 1: My final product shows a persistent impurity with a mass corresponding to the 4-hydroxy precursor (3-chloro-4-hydroxy-7-methoxyquinoline). What is causing this, and how can I prevent it?

Answer: This is a classic case of incomplete chlorination, one of the most common pitfalls in this synthesis. The conversion of the 4-hydroxy (or its tautomeric 4-quinolone) form to the 4-chloro derivative is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Causality:

  • Insufficient Reagent: An inadequate molar excess of POCl₃ will result in an incomplete reaction.

  • Moisture Contamination: POCl₃ reacts violently with water to form phosphoric acid and HCl, effectively quenching its ability to chlorinate the quinolone. Rigorously anhydrous conditions are paramount.

  • Low Reaction Temperature/Time: The chlorination reaction requires sufficient thermal energy to proceed to completion. Sub-optimal temperature or insufficient reaction time will leave unreacted starting material.

Troubleshooting & Prevention:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled POCl₃ and anhydrous solvents.

  • Optimize Reagent Stoichiometry: Use a molar excess of POCl₃, typically in the range of 2-3 equivalents relative to the 4-hydroxyquinoline precursor[1].

  • Control Reaction Temperature: The reaction is often performed at reflux in a suitable solvent like toluene or neat with POCl₃ at temperatures between 90-115°C[1][2]. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Effective Quenching: The method used to quench the excess POCl₃ post-reaction is critical to prevent hydrolysis of the product back to the starting material. See the detailed protocol below for a controlled quenching procedure.

Question 2: I'm observing an isomeric impurity that is difficult to remove by standard crystallization. What is its likely identity and origin?

Answer: Isomeric impurities are often the most challenging to separate due to their similar physical properties. In the context of the Gould-Jacobs reaction, a common route for quinoline synthesis, the primary source of isomers is a lack of regioselectivity during the thermal cyclization step.

Causality: The synthesis likely starts from 3-chloro-4-methoxyaniline, which reacts with a malonic acid derivative (e.g., diethyl ethoxymethylenemalonate) followed by thermal cyclization[3]. While the desired reaction is the closure at the C-2 position of the aniline ring, a competing cyclization can occur at the C-6 position, leading to the formation of the undesired 3,4-dichloro-5-methoxyquinoline isomer. High reaction temperatures, particularly when using solvents like Dowtherm A or diphenyl ether, can generate various byproducts, including isomers and black, insoluble tars[3][4].

Troubleshooting & Prevention:

  • Purity of Starting Materials: Ensure the 3-chloro-4-methoxyaniline precursor is free of other isomers (e.g., 5-chloro-4-methoxyaniline).

  • Control Cyclization Temperature: While high heat is necessary, excessive temperatures can reduce selectivity. Find the optimal temperature that promotes the desired cyclization without significant byproduct formation. A controlled heating mantle and precise temperature monitoring are essential[5].

  • Alternative Cyclization Catalysts: In some syntheses, the use of polyphosphoric acid (PPA) or Eaton's reagent at more moderate temperatures can offer higher regioselectivity compared to purely thermal methods.

  • Advanced Purification: If the isomer has already formed, standard crystallization may be insufficient. Consider preparative HPLC or fractional crystallization, which exploits minor differences in solubility across a range of temperatures and solvent systems. A fractional precipitation approach, by carefully adjusting the pH, has been shown to be effective in separating isomeric quinoline acids before the final chlorination step[6].

Question 3: My HPLC analysis shows a minor peak with a mass 16 units higher than my product. What is this impurity?

Answer: A mass increase of 16 amu strongly suggests the formation of an N-oxide derivative (3,4-Dichloro-7-methoxyquinoline N-oxide). The nitrogen atom in the quinoline ring is nucleophilic and susceptible to oxidation.

Causality:

  • Oxidizing Agents: This can occur if trace oxidizing agents are present in the reaction or during workup. Some older literature on related syntheses uses nitrobenzene as an oxidizing agent in Skraup-type reactions, which could be a source if not properly controlled or removed[7].

  • Air Oxidation: Prolonged exposure of the reaction mixture or isolated product to air at elevated temperatures can sometimes lead to minor levels of N-oxidation.

Troubleshooting & Prevention:

  • Inert Atmosphere: Conduct the reaction, particularly the high-temperature steps, under an inert atmosphere (N₂ or Ar) to minimize air exposure.

  • Avoid Oxidizing Agents: Scrutinize all reagents to ensure they are free from peroxide or other oxidizing impurities.

  • Purification: N-oxides are significantly more polar than their parent quinoline. They can typically be removed effectively using column chromatography on silica gel.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates a typical synthetic route and highlights the critical stages where impurities are most likely to be introduced.

Synthesis_Workflow cluster_start Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization cluster_sapon Step 3 & 4: Hydrolysis & Decarboxylation cluster_chlorination Step 5: Chlorination cluster_purification Step 6: Purification A 3-Chloro-4-methoxyaniline + Diethyl Ethoxymethylenemalonate B Intermediate Anilinoacrylate A->B C 4-Hydroxy-3-carbethoxy- 7-methoxyquinoline B->C Heat (e.g., Dowtherm A) I2 Isomeric & Tar Impurities B->I2 Formation D 3-Chloro-4-hydroxy- 7-methoxyquinoline C->D 1. NaOH 2. Acid, Heat E 3,4-Dichloro-7-methoxyquinoline (Crude Product) D->E POCl₃, Heat I3 Incomplete Chlorination (4-OH Impurity) D->I3 Carryover F Final Pure Product E->F Crystallization / Chromatography I4 Hydrolysis Product (4-OH Impurity) E->I4 Formation during Workup I5 N-Oxide Impurity E->I5 Formation I1 Isomeric Precursors I1->A Source

Caption: Synthetic workflow and points of impurity introduction.

Impurity Troubleshooting Guide

Use this table to quickly identify potential impurities based on your analytical data and trace them to their source.

Observed ImpurityPotential Source(s)Recommended Action(s)
3-Chloro-4-hydroxy-7-methoxyquinoline 1. Incomplete chlorination reaction.2. Hydrolysis of the product during aqueous workup.1. Increase POCl₃ stoichiometry, ensure anhydrous conditions, and verify reaction completion via TLC/HPLC.2. Perform a controlled, cold quench.
Isomeric Dichloro-methoxyquinolines 1. Lack of regioselectivity in the cyclization step.2. Isomeric impurities in the aniline starting material.1. Optimize cyclization temperature; consider alternative cyclization agents.2. Verify purity of starting aniline by GC-MS or HPLC.
N-Oxide Derivative Oxidation of the quinoline nitrogen by air or trace oxidizing agents.Conduct reaction under an inert atmosphere. Purify via column chromatography.
High-Boiling Point Solvents (e.g., Dowtherm A) Incomplete removal after the high-temperature cyclization step.Perform vacuum distillation or thoroughly wash the intermediate with a non-polar solvent like hexanes or petroleum ether before proceeding[3].
Unreacted Starting Materials Incomplete reaction in any of the preceding steps (condensation, cyclization, etc.).Monitor each step to completion. Implement purification of intermediates before proceeding to the next step.

Detailed Experimental Protocols

Protocol 1: Controlled Quenching of POCl₃ Reaction Mixture

This protocol is designed to neutralize excess POCl₃ and isolate the crude product while minimizing hydrolysis of the acid-sensitive 4-chloro group.

  • Cool the Reaction: After confirming the reaction is complete via TLC/HPLC, cool the reaction vessel to 0-5°C using an ice-water bath.

  • Prepare Quenching Mixture: In a separate, well-ventilated fume hood, prepare a beaker with a mixture of crushed ice and water.

  • Slow Addition: Under vigorous stirring, slowly and carefully add the cooled reaction mixture dropwise to the ice-water. This is a highly exothermic and gas-evolving step (HCl). Maintain the temperature of the quenching mixture below 20°C.

  • pH Adjustment: Once the addition is complete, slowly add a cold 10% aqueous sodium hydroxide (NaOH) solution to neutralize the mixture to a pH of 7-8[1][2]. Constant pH monitoring is crucial. Over-shooting to a highly basic pH can promote other side reactions.

  • Extraction: Extract the neutralized aqueous slurry with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

  • Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

This procedure is effective for removing less soluble or more soluble impurities from the crude 3,4-Dichloro-7-methoxyquinoline.

  • Solvent Selection: Test solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, heptane) to find a system where the product is sparingly soluble at room temperature but fully soluble at reflux. A co-solvent system (e.g., ethanol/water, toluene/heptane) is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities (like tars from cyclization) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze purity by HPLC, GC-MS, and NMR.

Troubleshooting Logic Flow

If you encounter an unexpected impurity, this decision tree can guide your investigation.

Troubleshooting_Flow start Impurity Detected in Final Product (e.g., by HPLC/LC-MS) check_mass Determine Mass of Impurity (MS) start->check_mass mass_match_sm Mass matches 4-OH precursor? check_mass->mass_match_sm mass_match_isomer Mass matches product (isomer)? check_mass->mass_match_isomer mass_match_noxide Mass = Product + 16? check_mass->mass_match_noxide mass_other Other Mass? check_mass->mass_other res_sm Incomplete Chlorination or Workup Hydrolysis mass_match_sm->res_sm Yes res_isomer Isomeric Impurity mass_match_isomer->res_isomer Yes res_noxide N-Oxide Impurity mass_match_noxide->res_noxide Yes res_other Investigate Side Reactions (e.g., from starting materials, dimerization) mass_other->res_other Yes action_sm Review Chlorination Protocol: - Anhydrous Conditions - Reagent Stoichiometry - Temperature & Time Review Quenching Protocol res_sm->action_sm action_isomer Review Cyclization Protocol: - Temperature Control - Starting Material Purity Employ Advanced Purification res_isomer->action_isomer action_noxide Use Inert Atmosphere Purify via Chromatography res_noxide->action_noxide

Sources

Troubleshooting

Technical Support Center: Refining Recrystallization of 3,4-Dichloro-7-methoxyquinoline

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3,4-Dichloro-7-methoxyquinoline. As a specialized intermediate, achieving high purity is pa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3,4-Dichloro-7-methoxyquinoline. As a specialized intermediate, achieving high purity is paramount for its successful application in complex syntheses. This document provides in-depth troubleshooting advice and detailed protocols to refine your recrystallization methods, ensuring the highest quality of your final product.

Introduction to Recrystallization Science

Recrystallization is a powerful purification technique for crystalline solid compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize out, leaving the impurities dissolved in the mother liquor. The success of this technique is highly dependent on the selection of an appropriate solvent system and careful control of the crystallization parameters.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the recrystallization of substituted quinolines.

Q1: I am seeing very low or no crystal formation upon cooling. What are the likely causes?

Several factors can lead to poor crystal yield. The most common is the use of an excessive amount of solvent, which keeps the compound fully dissolved even at lower temperatures. Another possibility is that the chosen solvent is too good a solvent for your compound, preventing it from reaching a supersaturated state upon cooling. Finally, rapid cooling can sometimes inhibit crystal nucleation.

Q2: My compound "oils out" instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent and separates as a liquid phase. This is more common with low-melting point solids or when using a solvent that is not a good match for the compound's polarity. To remedy this, you can try using a larger volume of solvent, switching to a more appropriate solvent, or employing a mixed-solvent system.

Q3: My purified crystals are still showing impurities in the analysis. What went wrong?

This can happen for a few reasons. If the cooling process is too rapid, impurities can become trapped within the crystal lattice. It's also possible that the chosen solvent does not effectively differentiate between your target compound and certain impurities, meaning they co-crystallize. In some cases, the impurity might be an isomeric byproduct with very similar solubility properties, making separation by simple recrystallization challenging.

Q4: How do I choose the best solvent for recrystallizing 3,4-Dichloro-7-methoxyquinoline?

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the recrystallization of 3,4-Dichloro-7-methoxyquinoline.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. Excessive solvent used. 2. Inappropriate solvent (compound is too soluble). 3. Cooling is too rapid.1. Reheat the solution to boiling and evaporate some of the solvent to concentrate the solution. 2. Conduct a new solvent screen to find a less effective solvent at room temperature. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
"Oiling Out" 1. The compound's melting point is below the solvent's boiling point. 2. The solvent is not polar enough to dissolve the compound at high temperatures. 3. High concentration of impurities depressing the melting point.1. Select a solvent with a lower boiling point. 2. Use a more polar solvent or a mixed-solvent system. Start by dissolving the compound in a "good" solvent and then add a "poor" solvent dropwise until turbidity appears. 3. Consider a preliminary purification step like column chromatography to remove bulk impurities before recrystallization.
Persistent Impurities 1. Rapid crystal growth trapping impurities. 2. Co-crystallization of impurities with similar solubility profiles. 3. Presence of isomeric impurities.1. Ensure slow cooling to allow for selective crystallization. 2. Perform a second recrystallization with a different solvent system. 3. For isomeric impurities, consider techniques like fractional crystallization or chromatography. For related compounds like 4,7-dichloroquinoline, recrystallization from hexane has been effective in removing the 4,5-dichloro isomer[1]. This suggests a non-polar solvent might be effective for separating isomers of 3,4-Dichloro-7-methoxyquinoline.
Colored Impurities in Crystals 1. Colored impurities are not effectively removed by the solvent.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization method and should be the first approach.

Methodology:

  • Solvent Selection:

    • Place a small amount of your crude 3,4-Dichloro-7-methoxyquinoline into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water) to each test tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes that did not show dissolution. An ideal solvent will dissolve the compound completely at its boiling point.

    • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate with stirring.

    • Continue adding the solvent until the solid just dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Multi-Solvent Recrystallization

This method is useful when a single solvent does not provide the desired solubility characteristics.

Methodology:

  • Solvent Pair Selection:

    • Choose a "good" solvent in which your compound is highly soluble, even at room temperature.

    • Choose a "poor" solvent in which your compound is insoluble. The two solvents must be miscible. Common pairs include ethanol/water and ethyl acetate/hexane.

  • Dissolution:

    • Dissolve the crude solid in a minimal amount of the "good" solvent at room temperature.

  • Inducing Crystallization:

    • Slowly add the "poor" solvent dropwise with stirring until the solution becomes cloudy (turbid).

    • Gently heat the solution until it becomes clear again.

  • Crystallization, Isolation, and Drying:

    • Follow steps 4 and 5 from the Single-Solvent Recrystallization protocol.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process for refining the recrystallization of 3,4-Dichloro-7-methoxyquinoline.

Recrystallization_Workflow start Crude 3,4-Dichloro-7- methoxyquinoline solvent_screen Perform Solvent Screen start->solvent_screen single_solvent Single-Solvent Recrystallization solvent_screen->single_solvent Good single solvent found multi_solvent Multi-Solvent Recrystallization solvent_screen->multi_solvent No suitable single solvent good_yield High Yield & Purity? single_solvent->good_yield multi_solvent->good_yield oiling_out Oiling Out? good_yield->oiling_out No end High-Purity Product good_yield->end Yes low_yield Low Yield? oiling_out->low_yield No troubleshoot_oiling Troubleshoot: - Change solvent - Use mixed solvent oiling_out->troubleshoot_oiling Yes impurities Persistent Impurities? low_yield->impurities No troubleshoot_yield Troubleshoot: - Reduce solvent volume - Slower cooling low_yield->troubleshoot_yield Yes troubleshoot_impurities Troubleshoot: - Second recrystallization - Use charcoal - Chromatography impurities->troubleshoot_impurities Yes troubleshoot_oiling->solvent_screen troubleshoot_yield->single_solvent troubleshoot_impurities->single_solvent

Caption: Decision workflow for optimizing the recrystallization of 3,4-Dichloro-7-methoxyquinoline.

References

  • PubChem. 4,7-Dichloroquinoline. National Center for Biotechnology Information. [Link]

  • Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. [Link]

Sources

Optimization

Technical Support Center: Regiochemical Control in the Functionalization of 3,4-Dichloro-7-methoxyquinoline

Welcome to the technical support hub for navigating the complexities of 3,4-dichloro-7-methoxyquinoline functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for navigating the complexities of 3,4-dichloro-7-methoxyquinoline functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of controlling regioselectivity in their synthetic campaigns. As a key intermediate in drug discovery, mastering its reactivity is paramount. This document moves beyond simple protocols to explain the underlying principles governing isomeric outcomes, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Understanding the Core Challenge: The Reactivity of the Dichloroquinoline Scaffold

The functionalization of 3,4-dichloro-7-methoxyquinoline via Nucleophilic Aromatic Substitution (SNAr) is not always straightforward. The presence of two chlorine atoms on the pyridine ring, activated by the electron-withdrawing effect of the ring nitrogen, presents a classic regiochemical challenge. Both the C-3 and C-4 positions are susceptible to nucleophilic attack, often leading to a mixture of isomers that can be difficult to separate and characterize.

The fundamental reactivity landscape is dictated by electronic factors. The quinoline nitrogen powerfully withdraws electron density, primarily from the C-2 and C-4 positions (the ortho and para positions, respectively). This makes C-4 the electronically favored site for nucleophilic attack. Computational studies on related aza-heterocycles, such as 2,4-dichloroquinazolines, confirm that the carbon at the 4-position generally has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), marking it as the more electrophilic center.[1][2][3]

However, this inherent preference is not absolute. The choice of nucleophile, solvent, temperature, and the potential for alternative reaction pathways can significantly influence the final product ratio. This guide will help you dissect these factors to achieve your desired regioisomer.

Figure 1. General reaction pathway for the nucleophilic substitution on 3,4-dichloro-7-methoxyquinoline, illustrating the formation of two potential regioisomers.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the functionalization of 3,4-dichloro-7-methoxyquinoline in a practical question-and-answer format.

Q1: My reaction yields a mixture of C-3 and C-4 substituted products. How can I improve the selectivity for the desired C-4 isomer?

A1: Achieving high selectivity for the C-4 position involves optimizing conditions to favor the inherent electronic preference of the quinoline ring. Here are several parameters you can adjust:

  • Temperature Control: SNAr reactions are often kinetically controlled. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity for the more reactive C-4 position by minimizing the energy available to overcome the higher activation barrier for C-3 attack.

  • Nucleophile Choice:

    • Steric Hindrance: Employing a sterically bulky nucleophile can further bias the reaction towards the less hindered C-4 position. The C-3 position is flanked by the C-4 chloro substituent and the fused benzene ring, making it more sterically congested.

    • Nucleophilicity: Highly reactive, "hard" nucleophiles (e.g., small alkoxides, primary amines) will more readily attack the most electrophilic site (C-4).

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are standard for SNAr reactions as they effectively solvate the cationic counter-ion and do not interfere with the nucleophile. Their high polarity can also help stabilize the charged Meisenheimer intermediate, which is a key step in the SNAr mechanism.[4]

Q2: Is it possible to selectively functionalize the C-3 position? This is my desired outcome, but I consistently isolate the C-4 isomer.

A2: Yes, but it requires moving away from standard SNAr conditions and employing more advanced strategies that override the natural electronic preference.

The most effective method is Directed ortho-Metalation (DoM) . This strategy uses a strong, sterically hindered base to deprotonate a specific C-H bond, creating a potent nucleophilic center that can then be quenched with an electrophile.

  • Mechanism: Using a base like Lithium Diisopropylamide (LDA) at low temperatures (-70 °C), it is possible to selectively deprotonate the C-3 position of certain chloro-substituted quinolines.[5] The resulting lithiated intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, disulfides, iodine) to install a new functional group at C-3. This approach completely changes the nature of the reaction from a nucleophilic substitution of chlorine to an electrophilic quench at a metalated carbon.

Figure 2. A decision-making flowchart for troubleshooting poor regioselectivity in the functionalization of 3,4-dichloro-7-methoxyquinoline.

Q3: I have a mixture of the 3- and 4-substituted regioisomers. How can I separate them and confirm their structures?

A3: This is a two-part challenge involving purification followed by rigorous characterization.

  • Separation: The most reliable method for separating regioisomers is flash column chromatography on silica gel.

    • Solvent System: A gradient elution using a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The polarity difference between the two isomers, though potentially small, is usually sufficient for separation.

    • TLC Analysis: Careful monitoring by Thin Layer Chromatography (TLC) is essential to identify the optimal solvent mixture for separation before committing to a large-scale column.

    • In some cases, if one isomer is significantly more crystalline or less soluble, recrystallization can be an effective purification technique.

  • Structural Confirmation: Differentiating between the C-3 and C-4 isomers requires advanced analytical techniques, primarily NMR spectroscopy.

    • 1D NMR (¹H and ¹³C): While useful, 1D spectra alone may not be sufficient for unambiguous assignment. The chemical shift of the H-2 proton can be a key indicator: in the 4-substituted product, H-2 remains a singlet, whereas in the 3-substituted product, it may show a small long-range coupling.

    • 2D NMR (HMBC and NOESY): These experiments are definitive.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For a substituent introduced at C-4, you would expect to see a correlation from the protons on the new substituent to the C-4 carbon of the quinoline ring. Conversely, a C-3 substituent would show a correlation to the C-3 carbon.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. For a C-4 substituted product, the protons of the substituent may show a NOE to the H-5 proton. For a C-3 substituted product, a NOE to the H-2 proton would be expected.

    • LC-MS/MS: While mass spectrometry alone cannot typically distinguish regioisomers, tandem MS (MS/MS) can sometimes be used. By inducing fragmentation of the parent ion, differences in the relative intensities of fragment ions may be observed between the two isomers, providing a method for differentiation.[6][7]

Data & Protocol Reference

Table 1: Influence of Reaction Parameters on Regioselectivity
ParameterStrategy for C-4 SelectivityRationaleKey References
Temperature Decrease temperature (e.g., 0 °C to RT)Favors kinetic product by limiting energy for the higher activation C-3 pathway.General SNAr Principles
Nucleophile Use sterically demanding nucleophiles (e.g., secondary amines, bulky alkoxides).Steric hindrance at C-3 is greater than at C-4, disfavoring attack at that position.[8]
Base/Catalyst Use standard non-coordinating bases (e.g., K₂CO₃, DIPEA).Avoids directed metalation pathways that could alter regioselectivity.[9]
Reaction Type Standard SNArLeverages the inherent electronic preference of the C-4 position for nucleophilic attack.[1][3]
Reaction Type Directed ortho-Metalation (DoM)(For C-3 Selectivity) Strong, hindered base (LDA) selectively deprotonates C-3.[5]
Protocol 1: General Procedure for C-4 Selective Amination (SNAr)

This protocol is a representative example and may require optimization for specific amines.

  • Reaction Setup: To a solution of 3,4-dichloro-7-methoxyquinoline (1.0 eq) in anhydrous DMF (0.2 M) in an oven-dried flask under an inert atmosphere (N₂ or Ar), add K₂CO₃ (2.0 eq).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to isolate the 4-amino-3-chloro-7-methoxyquinoline product.

Protocol 2: C-3 Selective Functionalization via Directed ortho-Metalation (DoM)

This protocol requires strictly anhydrous conditions and proficiency with handling pyrophoric reagents.

  • Base Preparation: In an oven-dried, three-neck flask under an argon atmosphere, prepare a solution of diisopropylamine (1.2 eq) in anhydrous THF (0.5 M). Cool the solution to -70 °C (acetone/dry ice bath).

  • LDA Formation: Slowly add n-butyllithium (1.1 eq) to the diisopropylamine solution and stir for 30 minutes at -70 °C to form LDA.

  • Metalation: Add a solution of 3,4-dichloro-7-methoxyquinoline (1.0 eq) in anhydrous THF dropwise to the LDA solution at -70 °C. Stir for 1-2 hours to ensure complete metalation at the C-3 position.[5]

  • Electrophilic Quench: Add the desired electrophile (1.5 eq) (e.g., benzaldehyde, iodine) dropwise at -70 °C and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to isolate the 3-substituted-4-chloro-7-methoxyquinoline product.

Figure 3. Recommended workflow for the separation and analytical confirmation of C-3 and C-4 substituted quinoline regioisomers.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. National Center for Biotechnology Information. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. National Center for Biotechnology Information. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. Royal Society of Chemistry. [Link]

  • The structures of the substituted quinolines. ResearchGate. [Link]

  • Synthesis of 7-chloroquinolinyl-4-. ResearchGate. [Link]

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. ACS Publications. [Link]

  • 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. National Center for Biotechnology Information. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. StackExchange. [Link]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. Chegg. [Link]

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. PubMed. [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. [Link]

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. [Link]

  • σ-Chelation-directed C–H functionalizations using Pd(ii) and Cu(ii) catalysts: regioselectivity, stereoselectivity and catalytic turnover. Royal Society of Chemistry. [Link]

  • Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. National Center for Biotechnology Information. [Link]

  • Three-component synthesis of 3,4-dihydroisoquinoline derivatives. ResearchGate. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. National Center for Biotechnology Information. [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. PubMed. [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Molecular Weight Confirmation of 3,4-Dichloro-7-methoxyquinoline by Mass Spectrometry

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Molecular Weight Confirmation in Pharmaceutical Development In the rigorous landscape of pharmaceutical research and de...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Molecular Weight Confirmation in Pharmaceutical Development

In the rigorous landscape of pharmaceutical research and development, the unambiguous confirmation of a compound's molecular identity is a cornerstone of scientific validity and regulatory compliance. Mass spectrometry (MS) stands as an indispensable analytical technique for providing precise molecular weight information, which is fundamental to verifying the synthesis of the target molecule and ensuring its purity.[1] This guide offers a comprehensive comparison of mass spectrometry-based approaches for the molecular weight confirmation of 3,4-Dichloro-7-methoxyquinoline, a quinoline derivative with potential applications in drug discovery. As with many halogenated heterocyclic compounds, the choice of ionization technique and mass analyzer is critical for obtaining high-quality, interpretable data. This document will delve into the rationale behind experimental design, providing detailed protocols and comparative data to empower researchers in making informed decisions for their analytical workflows.

Physicochemical Properties of 3,4-Dichloro-7-methoxyquinoline

PropertyValueSource
Molecular FormulaC₁₀H₇Cl₂NOPubChem[2]
Average Molecular Weight228.07 g/mol PubChem[2]
Monoisotopic Mass226.9904692 DaPubChem[2]

The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 and M+4 peaks having predictable relative intensities, providing a key signature for confirmation.

Comparative Analysis of Mass Spectrometry Techniques

The selection of an appropriate mass spectrometry platform is contingent on the specific analytical goal. For molecular weight confirmation, the key considerations are the efficiency of ionization and the accuracy of mass measurement.

Ionization Methods: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)

The process of converting the neutral analyte molecule into a gaseous ion is the first critical step in MS analysis. The choice between ESI and APCI is primarily dictated by the polarity and thermal stability of the analyte.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable compounds.[3][4] It typically generates protonated molecules [M+H]⁺ in positive ion mode. Given the presence of a nitrogen atom in the quinoline ring, 3,4-Dichloro-7-methoxyquinoline is expected to be readily protonated, making ESI a primary candidate for its analysis. ESI is known for producing minimal fragmentation, which is advantageous when the primary goal is to confirm the molecular weight of the intact molecule.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are thermally stable.[3][5] Ionization in APCI occurs in the gas phase through proton transfer reactions with reagent gas ions.[3] For halogenated aromatic compounds, APCI can be a robust ionization method.[6] A potential advantage of APCI is its reduced susceptibility to matrix effects compared to ESI.

Recommendation: For initial screening and confirmation of the molecular ion, ESI is the recommended starting point due to the expected ease of protonation of the quinoline nitrogen. However, if ESI yields low signal intensity or significant adduct formation, APCI should be considered as a valuable alternative.

Mass Analyzers: Quadrupole vs. Time-of-Flight (TOF)

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice between a quadrupole and a TOF analyzer impacts the resolution, mass accuracy, and speed of analysis.

  • Quadrupole Mass Analyzer: Quadrupole instruments are known for their robustness, reliability, and excellent performance in targeted applications, such as Single Ion Monitoring (SIM) for quantification.[7] They act as a mass filter, allowing only ions of a specific m/z to pass to the detector at any given time.[7] While capable of confirming nominal molecular weight, standard quadrupoles offer unit mass resolution, which may not be sufficient to distinguish between compounds with very similar molecular weights.

  • Time-of-Flight (TOF) Mass Analyzer: TOF analyzers separate ions based on the time it takes for them to travel a fixed distance.[7] Lighter ions travel faster and reach the detector sooner than heavier ions. TOF instruments are renowned for their high mass resolution and accuracy, which are critical for unambiguous molecular formula confirmation.[8][9] High-resolution mass spectrometry (HRMS) using a TOF analyzer can provide mass measurements with accuracies in the low parts-per-million (ppm) range, allowing for the confident determination of the elemental composition of the analyte.[8][9]

Recommendation: For definitive molecular weight confirmation and elemental composition determination, a Time-of-Flight (TOF) mass analyzer is strongly recommended . The high mass accuracy it provides is essential for distinguishing the target compound from potential impurities and confirming the correct molecular formula. A quadrupole analyzer is a suitable alternative for routine checks of the nominal molecular weight.

Experimental Protocols

The following protocols provide a starting point for the analysis of 3,4-Dichloro-7-methoxyquinoline. Optimization may be required based on the specific instrumentation used.

Protocol 1: Sample Preparation for ESI-MS
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 3,4-Dichloro-7-methoxyquinoline and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Take 10 µL of the stock solution and dilute it to 1 mL with the mobile phase to be used for the analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This results in a working concentration of approximately 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the MS system.

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

Causality Behind Choices:

  • The use of volatile organic solvents is crucial for efficient nebulization and desolvation in the ESI source.[8]

  • The addition of a small amount of formic acid to the mobile phase promotes protonation of the analyte in positive ion mode, enhancing the signal of the [M+H]⁺ ion.

  • Filtering the sample is a critical step to prevent instrument contamination and downtime.[8]

Protocol 2: High-Resolution Mass Spectrometry using ESI-TOF
  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source and a time-of-flight mass analyzer.

  • Ionization Mode: Positive ESI.

  • Infusion: Directly infuse the prepared sample solution at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1.0 - 2.0 Bar

    • Drying Gas (N₂): 4.0 - 6.0 L/min

    • Drying Gas Temperature: 180 - 220 °C

    • Mass Range: m/z 100 - 500

  • Data Acquisition: Acquire data in full scan mode. Ensure internal or external calibration for high mass accuracy.

Self-Validating System:

  • The presence of the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1) serves as an internal validation of the dichlorinated nature of the detected ion.

  • The high mass accuracy of the TOF analyzer allows for the calculation of the elemental composition, which should match C₁₀H₇Cl₂NO. The measured mass should be within 5 ppm of the theoretical exact mass.

Visualization of Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_output Data Interpretation Stock_Solution 1 mg/mL Stock Solution Working_Solution 10 µg/mL Working Solution Stock_Solution->Working_Solution Dilution Filtration 0.22 µm Filtration Working_Solution->Filtration ESI_Source Electrospray Ionization (Positive Mode) Filtration->ESI_Source Infusion TOF_Analyzer Time-of-Flight Analyzer ESI_Source->TOF_Analyzer Ion Transfer Detector Detector TOF_Analyzer->Detector Ion Separation Data_System Data Acquisition & Processing Detector->Data_System Mass_Spectrum High-Resolution Mass Spectrum Data_System->Mass_Spectrum Molecular_Weight Molecular Weight Confirmation Mass_Spectrum->Molecular_Weight Elemental_Composition Elemental Composition (within 5 ppm) Mass_Spectrum->Elemental_Composition

Caption: Workflow for molecular weight confirmation of 3,4-Dichloro-7-methoxyquinoline.

Predicted Fragmentation Pattern

While an experimental spectrum for 3,4-Dichloro-7-methoxyquinoline is not available, we can predict its fragmentation pattern based on the known behavior of similar compounds, particularly chloroquinolines and other halogenated aromatics.[10] In a tandem mass spectrometry (MS/MS) experiment, the protonated molecule ([M+H]⁺, m/z 228) would be isolated and fragmented by collision-induced dissociation (CID).

Likely Fragmentation Pathways:

  • Loss of a Chlorine Radical (•Cl): This is a common fragmentation pathway for chlorinated aromatic compounds.[7] This would result in a fragment ion at m/z 193.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical, resulting in a fragment ion at m/z 213.

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction could lead to the neutral loss of formaldehyde from the methoxy group, yielding a fragment at m/z 198.

  • Loss of Hydrogen Chloride (HCl): The loss of a neutral HCl molecule could occur, resulting in a fragment at m/z 192.

  • Ring Cleavage: More energetic collisions could lead to the fragmentation of the quinoline ring system itself, although these fragments would likely be of lower abundance.

Fragmentation_Pathway M_H [M+H]⁺ m/z 228 M_H_Cl [M+H-Cl]⁺ m/z 193 M_H->M_H_Cl - •Cl M_H_CH3 [M+H-CH₃]⁺ m/z 213 M_H->M_H_CH3 - •CH₃ M_H_CH2O [M+H-CH₂O]⁺ m/z 198 M_H->M_H_CH2O - CH₂O M_H_HCl [M+H-HCl]⁺ m/z 192 M_H->M_H_HCl - HCl

Caption: Predicted fragmentation of protonated 3,4-Dichloro-7-methoxyquinoline.

Conclusion and Recommendations

For the unambiguous molecular weight confirmation of 3,4-Dichloro-7-methoxyquinoline, a high-resolution mass spectrometer with a Time-of-Flight (TOF) analyzer is the preferred platform. Electrospray ionization (ESI) in the positive ion mode is the recommended initial approach for ionization. The combination of accurate mass measurement of the molecular ion and the characteristic isotopic pattern from the two chlorine atoms provides a high degree of confidence in the compound's identity. Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by analyzing the fragmentation pattern. While the predicted fragmentation pathways provide a useful guide, experimental verification is always the gold standard. This guide provides a robust framework for developing a scientifically sound and defensible analytical method for the characterization of this and similar molecules in a drug discovery and development setting.

References

  • PubChem. 2,4-Dichloro-7-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • Persee General. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Kovács, D., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 34(S3), e8635. [Link]

  • Biotage. When should I choose APCI or ESI for my flash column chromatography?. [Link]

  • Schwaller, D., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(14), 7992-7993. [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Scientific Reports, 6, 28344. [Link]

  • Al-Bazi, S. J., & Al-Assaf, S. (2016). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Journal of Analytical Methods in Chemistry, 2016, 8489140. [Link]

  • LECO Corporation. Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. [Link]

  • Talkboard. (2014, January 30). Mass Spectrometry - Fragmentation [Video]. YouTube. [Link]

  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 178, 237-244. [Link]

  • Stolker, A. A., et al. (2003). Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of non-steroidal antiinflammatory drugs in surface water by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(15), 1734-1742. [Link]

  • Science.gov. ionization apci mass: Topics by Science.gov. [Link]

  • Hilaris Publisher. A Report on Electrospray Ionization. [Link]

  • University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • SCIEX. (2020, May 28). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS [Video]. YouTube. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 3,4-Dichloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-Dichloro-7-methoxyquinoline is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a variety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-7-methoxyquinoline is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. Its rigid quinoline scaffold, substituted with reactive chloro groups at the 3 and 4 positions and a methoxy group at the 7-position, offers multiple points for diversification, making it a valuable intermediate in drug discovery programs. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to 3,4-dichloro-7-methoxyquinoline, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach.

Route 1: The Gould-Jacobs Approach Followed by Sequential Chlorination

This classic and reliable route builds the quinoline core through the Gould-Jacobs reaction, followed by a two-step chlorination process. This pathway is often favored for its predictable regiochemistry and the commercial availability of the starting materials.

Mechanistic Rationale

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds through an initial Michael-type addition of the aniline to DEEM, followed by an intramolecular cyclization at high temperature. The subsequent chlorination of the 4-hydroxyquinoline intermediate with phosphorus oxychloride (POCl₃) is a standard transformation that proceeds via an initial phosphorylation of the hydroxyl group, making it a good leaving group for subsequent nucleophilic attack by a chloride ion.[3] The introduction of the second chlorine atom at the C-3 position is more challenging and can be achieved indirectly. One effective method involves a Vilsmeier-Haack formylation at the electron-rich C-3 position, followed by conversion of the resulting aldehyde to an amine, and finally, a Sandmeyer reaction to introduce the chloro group.[4][5]

Visualizing the Pathway

Gould-Jacobs_Route cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination (C4) cluster_2 Step 3: C3-Functionalization & Chlorination 3-Methoxyaniline 3-Methoxyaniline Intermediate_A Anilinomethylenemalonate 3-Methoxyaniline->Intermediate_A DEEM DEEM Diethyl ethoxymethylenemalonate 7-Methoxy-4-hydroxyquinoline 7-Methoxy-4-hydroxyquinoline Intermediate_A->7-Methoxy-4-hydroxyquinoline High Temp. 4-Chloro-7-methoxyquinoline 4-Chloro-7-methoxyquinoline 7-Methoxy-4-hydroxyquinoline->4-Chloro-7-methoxyquinoline POCl3 3-Formyl 3-Formyl-4-chloro-7-methoxyquinoline 4-Chloro-7-methoxyquinoline->3-Formyl Vilsmeier-Haack 3-Amino 3-Amino-4-chloro-7-methoxyquinoline 3-Formyl->3-Amino Reductive Amination Target_1 3,4-Dichloro-7-methoxyquinoline 3-Amino->Target_1 Sandmeyer Reaction

Figure 1: Synthetic pathway for Route 1, commencing with the Gould-Jacobs reaction.

Experimental Protocols

Step 1: Synthesis of 7-Methoxy-4-hydroxyquinoline (Gould-Jacobs Reaction)

  • In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2 hours.

  • Increase the temperature to 240-250 °C and maintain for 30 minutes.

  • Cool the reaction mixture and add diphenyl ether.

  • Heat the mixture to reflux (approximately 250 °C) for 2 hours.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with hexane to remove the diphenyl ether, then with ethanol to yield 7-methoxy-4-hydroxyquinoline.

Step 2: Synthesis of 4-Chloro-7-methoxyquinoline

  • To a flask containing 7-methoxy-4-hydroxyquinoline (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise at 0 °C.

  • After the addition is complete, heat the mixture to reflux (approximately 110 °C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-chloro-7-methoxyquinoline.[6]

Step 3a: Synthesis of 3-Formyl-4-chloro-7-methoxyquinoline (Vilsmeier-Haack Reaction)

  • In a flask, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C and slowly add phosphorus oxychloride (POCl₃, 2.0 eq).

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-chloro-7-methoxyquinoline (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 80-90 °C for 4-6 hours.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield the 3-formyl derivative.[7]

Step 3b: Synthesis of 3-Amino-4-chloro-7-methoxyquinoline

  • Dissolve 3-formyl-4-chloro-7-methoxyquinoline (1.0 eq) in methanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours to form the oxime.

  • For the subsequent reduction to the amine, a variety of reducing agents can be used, such as catalytic hydrogenation (H₂/Pd-C) or reduction with tin(II) chloride in hydrochloric acid. For the latter, add SnCl₂·2H₂O (3.0 eq) to a solution of the oxime in concentrated HCl and heat at 60-70 °C for 2-3 hours.

  • Basify the reaction mixture and extract the product with an organic solvent.

Step 3c: Synthesis of 3,4-Dichloro-7-methoxyquinoline (Sandmeyer Reaction)

  • Dissolve 3-amino-4-chloro-7-methoxyquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, during which nitrogen gas will evolve.

  • Extract the product with an organic solvent, wash the organic layer, dry, and purify by chromatography to obtain 3,4-dichloro-7-methoxyquinoline.[5]

Route 2: The Vilsmeier-Haack Cyclization Approach

This alternative route utilizes the Vilsmeier-Haack reaction not just for functionalization, but for the very construction of the quinoline ring system. This approach can be more convergent, potentially reducing the number of synthetic steps.

Mechanistic Rationale

The Vilsmeier-Haack reaction, when applied to an activated acetanilide, can lead to a cyclization to form a 2-chloro-3-formylquinoline derivative directly.[8][9] The reaction begins with the formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The electron-rich aromatic ring of the N-(3-methoxyphenyl)acetamide then attacks the Vilsmeier reagent, leading to formylation. A second equivalent of the Vilsmeier reagent reacts with the acetyl methyl group, which, after a series of intramolecular reactions and eliminations, leads to the cyclized product. The 4-position would then need to be chlorinated in a subsequent step.

Visualizing the Pathway

Vilsmeier_Route cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Conversion to 4-Hydroxyquinoline cluster_2 Step 3: Chlorination (C4) Starting_Material N-(3-methoxyphenyl)acetamide Intermediate_B 2-Chloro-3-formyl-7-methoxyquinoline Starting_Material->Intermediate_B Vilsmeier Reagent (POCl3, DMF) 4-Hydroxy 3-Formyl-7-methoxy-4-hydroxyquinoline Intermediate_B->4-Hydroxy Hydrolysis Target_2 3,4-Dichloro-7-methoxyquinoline 4-Hydroxy->Target_2 POCl3

Figure 2: Synthetic pathway for Route 2, initiating with a Vilsmeier-Haack cyclization.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-formyl-7-methoxyquinoline (Vilsmeier-Haack Cyclization)

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to N,N-dimethylformamide (DMF, 6.0 eq) at 0 °C.

  • To this reagent, add N-(3-methoxyphenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition, heat the reaction mixture to 70-80 °C for 8-12 hours.

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize with a sodium hydroxide solution and extract the product with a suitable solvent like dichloromethane.

  • Dry the organic layer and concentrate it. Purify the crude product by column chromatography.[9]

Step 2: Conversion to 3-Formyl-7-methoxy-4-hydroxyquinoline

This step is hypothetical and would require nucleophilic substitution of the 2-chloro group, which is generally less reactive than the 4-chloro position. A more plausible approach would be to modify the Vilsmeier product in a different manner.

Alternative Step 2 & 3: Direct Chlorination of the 4-Position

Direct chlorination of the 4-position of the 2-chloro-3-formyl-7-methoxyquinoline is not a standard transformation. A more likely sequence would involve conversion of the 2-chloro group to a 2-oxo group, followed by chlorination of the 4-position and then re-introduction of the 2-chloro group if necessary, making this route more complex than initially envisioned.

Given the complexities in transforming the product from the Vilsmeier-Haack cyclization into the desired 3,4-dichloro product, Route 1 represents a more established and practical approach.

Performance Comparison

ParameterRoute 1: Gould-Jacobs ApproachRoute 2: Vilsmeier-Haack Cyclization
Starting Materials 3-Methoxyaniline, Diethyl ethoxymethylenemalonateN-(3-methoxyphenyl)acetamide
Number of Steps 4 (including amine formation)Potentially 3-4, but with challenging transformations
Overall Yield ModerateLikely lower and less optimized
Scalability Good, well-established reactionsModerate, Vilsmeier-Haack can be exothermic
Key Challenges Multi-step process for C-3 chlorinationRegioselectivity of cyclization, subsequent transformations of the 2-chloro-3-formyl product
Safety Considerations Use of POCl₃ and Sandmeyer reaction require careful handlingVilsmeier-Haack reagent is corrosive and moisture-sensitive

Conclusion

Both synthetic routes present viable, albeit different, strategies for the synthesis of 3,4-dichloro-7-methoxyquinoline. The Gould-Jacobs approach (Route 1) is a more linear and well-precedented synthesis. While it involves more steps for the introduction of the C-3 chlorine, each transformation is a standard and generally high-yielding reaction, making it a reliable choice for laboratory-scale synthesis and with good potential for scale-up.

The Vilsmeier-Haack cyclization (Route 2) offers a more convergent approach to a highly functionalized quinoline core. However, the subsequent transformations required to arrive at the final product are less straightforward and may require significant optimization. For researchers seeking a reliable and predictable synthesis, Route 1 is the recommended starting point. Further process development on Route 2 could potentially lead to a more efficient synthesis, but it carries a higher degree of developmental risk.

References

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • PubMed. POCl3 chlorination of 4-quinazolones. [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]

  • ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Dichloro-Methoxyquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of quinoline derivatives, with a focus o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of quinoline derivatives, with a focus on analogs of 3,4-dichloro-7-methoxyquinoline. We will explore the diverse therapeutic potential of this chemical scaffold, delving into anticancer, antimalarial, and antimicrobial activities, supported by experimental data and mechanistic insights.

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have yielded a wealth of biologically active compounds, playing a crucial role in the development of therapeutics for a wide range of diseases.[1][2][3] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[1][2][4] This guide will focus on the impact of dichlorination and methoxylation on the biological profile of quinoline analogs. While specific data on 3,4-Dichloro-7-methoxyquinoline is limited, a comparative analysis of its structural analogs provides valuable insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth.[1][2] These mechanisms include the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of cell signaling pathways leading to apoptosis and cell cycle arrest.[2][5][6]

Comparative Efficacy of Dichlorinated Analogs

In the context of cancer, various substituted quinolines have shown promising results. For example, quinoline-chalcone hybrids have demonstrated excellent anticancer potency, with IC50 values in the nanomolar range against cell lines like K562 and HL60.[5] These compounds can induce apoptosis, depolarize mitochondria, and arrest the cell cycle at the G2/M phase.[5]

Table 1: Comparative Anticancer Activity of Selected Quinoline Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline-Chalcone Hybrid 5K562Nanomolar rangeTubulin inhibitor, induces apoptosis, G2/M cell cycle arrest[5]
Quinoline-Chalcone Hybrid 6HL-600.59Not specified[5]
MBHA/7-chloroquinoline hybridMCF-7, HCT-116, HL-60, NCI-H2924.60Not specified[4]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32, MDA-MB-231, A549Comparable to cisplatin/doxorubicinIncreased p53 and p21 expression, altered BCL-2/BAX ratio[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Anticancer Mechanisms

The following diagram illustrates a generalized pathway by which some quinoline derivatives exert their anticancer effects.

anticancer_mechanism Quinoline Quinoline Derivative Cell Cancer Cell Quinoline->Cell DNA DNA Topoisomerase Cell->DNA Inhibition Tubulin Tubulin Polymerization Cell->Tubulin Disruption Signaling Signaling Pathways (e.g., p53, BCL-2) Cell->Signaling Modulation Apoptosis Apoptosis Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest

Caption: Generalized mechanisms of anticancer action for quinoline derivatives.

Antimalarial Activity: Targeting Heme Detoxification

The quinoline scaffold is central to some of the most important antimalarial drugs, including chloroquine and quinine.[9] Their primary mechanism of action involves interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite.[9][10]

The Role of the Dichloroquinoline Core

4,7-dichloroquinoline is a key intermediate in the synthesis of hydroxychloroquine and has demonstrated significant antiplasmodial activity.[11] In vitro studies have shown that 4,7-dichloroquinoline inhibits the growth of both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum with IC50 values of 6.7 nM and 8.5 nM, respectively.[11] This is more potent than chloroquine itself in the same study (IC50 values of 23 nM for CQ-s and 27.5 nM for CQ-r).[11]

Table 2: Comparative Antiplasmodial Activity

CompoundP. falciparum StrainIC50 (nM)Reference
4,7-dichloroquinolineChloroquine-sensitive (CQ-s)6.7[11]
4,7-dichloroquinolineChloroquine-resistant (CQ-r)8.5[11]
Chloroquine (control)Chloroquine-sensitive (CQ-s)23[11]
Chloroquine (control)Chloroquine-resistant (CQ-r)27.5[11]
Mechanism of Action: Inhibition of Hemozoin Formation

Inside the parasite's acidic food vacuole, quinoline drugs accumulate and are thought to cap the growing hemozoin crystals, preventing further polymerization of toxic heme.[9][12] This leads to a buildup of free heme, which generates reactive oxygen species and disrupts cell membranes, ultimately killing the parasite.[13][14]

antimalarial_mechanism cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization ROS Reactive Oxygen Species (ROS) Heme->ROS Accumulation leads to Quinoline Quinoline Derivative Quinoline->Hemozoin Inhibition Lysis Parasite Lysis ROS->Lysis

Caption: Mechanism of action of quinoline antimalarials.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted quinolines are also known for their broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[3][15][16][17] The mechanism of action can vary, but for many antibacterial quinolones, it involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[16]

Structure-Activity Relationship in Antimicrobial Quinolines

The antimicrobial efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[16] For instance, a fluorine atom at the C6 position and a cyclopropyl group at the N1 position are known to enhance antibacterial potency.[16] While specific data for 3,4-dichloro-7-methoxyquinoline is lacking, the presence of chloro groups can be anticipated to influence the electronic properties and binding affinity of the molecule to its target enzymes.

Studies on various substituted quinolines have reported Minimum Inhibitory Concentration (MIC) values in the low µg/mL range against both Gram-positive and Gram-negative bacteria.[15]

Table 3: Antimicrobial Activity of Representative Quinoline Analogs

Compound ClassBacterial/Fungal StrainsMIC Range (µg/mL)Reference
6-amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[15]
6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolinesS. aureus, B. subtilis, E. coli, P. aeruginosaGood activity reported[3]
8-hydroxyquinoline-5-sulfonamide derivativesMethicillin-resistant S. aureus (MRSA)Active (specific values not detailed)[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (no microbe) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The quinoline scaffold remains a highly fruitful area of research for the development of new therapeutic agents. While direct biological data for 3,4-dichloro-7-methoxyquinoline is sparse, the analysis of its structural analogs reveals important structure-activity relationships. The presence of dichloro and methoxy groups on the quinoline ring is a recurring motif in compounds with significant anticancer, antimalarial, and antimicrobial properties.

Future research should focus on the synthesis and biological evaluation of 3,4-dichloro-7-methoxyquinoline and a wider range of its analogs to fully elucidate their therapeutic potential. A deeper understanding of their mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022-03-19). PMC. Available at: [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available at: [Link]

  • 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. PubMed. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023-07-21). PubMed. Available at: [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021-08-13). PMC. Available at: [Link]

  • synthesis and study of anticancer activity of quinoline derivative using computational chemistry. (2024-03-26). ResearchGate. Available at: [Link]

  • 2,4-Dichloro-7-methoxyquinoline. PubChem. Available at: [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019-10-28). PNAS. Available at: [Link]

  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. (2024-08-11). MDPI. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019-11-19). MDPI. Available at: [Link]

  • The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. Available at: [Link]

  • Synthesis of new 7-chloro-4-phenoxyquinoline analogues as potential antitubercular agents. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022-10-20). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. (2025-08-27). RSC Advances. Available at: [Link]

  • Results of antimicrobial activity of synthetic quinoline compounds. ResearchGate. Available at: [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]

  • A Brief History of Quinoline as Antimalarial Agents. (2014-02-28). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Validation of Synthesized 3,4-Dichloro-7-methoxyquinoline

Abstract In the landscape of pharmaceutical development, the stringent control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the stringent control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[1][2][3] This guide provides an in-depth, scientifically grounded protocol for the purity validation of a synthesized quinoline derivative, 3,4-Dichloro-7-methoxyquinoline, a potential intermediate in drug synthesis. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, validated according to the International Council for Harmonisation (ICH) guidelines, and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative analytical technique. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical justification and practical, step-by-step methodologies.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

The quality of a final drug product is intrinsically linked to the purity of its intermediates.[2][3] Impurities introduced or formed during the synthesis of an intermediate can be carried through to the final API, potentially altering its pharmacological and toxicological profile.[1] Therefore, the development and validation of reliable analytical methods to assess the purity of these intermediates are of paramount importance.

3,4-Dichloro-7-methoxyquinoline (C₁₀H₇Cl₂NO, Molar Mass: 228.07 g/mol ) is a heterocyclic compound with potential applications as a building block in medicinal chemistry.[4] Its synthesis, like many multi-step organic syntheses, can result in a variety of impurities, including starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) is often the gold standard for purity determination of non-volatile organic molecules due to its high resolution, sensitivity, and versatility.[5]

This guide will first detail a plausible synthetic route for 3,4-Dichloro-7-methoxyquinoline, followed by the development and validation of an HPLC method for its purity assessment. We will then compare this HPLC method with GC-MS to provide a comprehensive understanding of the available analytical strategies.

Synthesis of 3,4-Dichloro-7-methoxyquinoline: A Plausible Route

While numerous methods exist for the synthesis of quinoline derivatives, a common approach involves the cyclization of an appropriate aniline derivative.[6][7][8] A plausible synthesis for 3,4-Dichloro-7-methoxyquinoline is outlined below.

Experimental Protocol: Synthesis
  • Step 1: Acylation of 3-methoxyaniline. React 3-methoxyaniline with diethyl malonate in the presence of a suitable catalyst to form the corresponding enamine intermediate.

  • Step 2: Cyclization. Heat the enamine intermediate in a high-boiling point solvent, such as diphenyl ether, to induce thermal cyclization, yielding 7-methoxy-4-hydroxyquinoline.[6]

  • Step 3: Chlorination. Treat the 7-methoxy-4-hydroxyquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chloro-7-methoxyquinoline.[6]

  • Step 4: Further Chlorination. A subsequent selective chlorination at the 3-position can be achieved under controlled conditions, potentially using a reagent like N-chlorosuccinimide (NCS), to afford the final product, 3,4-Dichloro-7-methoxyquinoline.

  • Purification. The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a solid of sufficient purity for use as an analytical standard and for further validation studies.

HPLC Method Development and Validation

The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detection parameters to achieve optimal separation and detection of the main compound and any potential impurities.

Proposed HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point for a non-polar analyte like 3,4-Dichloro-7-methoxyquinoline.

  • Mobile Phase: A gradient elution is often effective for separating compounds with a range of polarities. A suitable gradient could be:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: Start with a higher proportion of A, and gradually increase B over the run time to elute more non-polar impurities. A starting point could be 70% A / 30% B, moving to 30% A / 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the quinoline scaffold, a UV detection wavelength in the range of 254 nm is likely to provide good sensitivity. A DAD can be used to identify the wavelength of maximum absorbance.

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

HPLC Method Validation Protocol

According to ICH guidelines Q2(R1) and Q2(R2), the following parameters must be validated for a purity method.[9][10][11][12]

Before commencing validation, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)0.8 - 1.5
Theoretical Plates (N)> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)< 2.0%

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a sample of the synthesized 3,4-Dichloro-7-methoxyquinoline.

  • Analyze samples of known related substances and starting materials, if available.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the resulting solutions. The method should be able to separate the main peak from any degradation products.[13]

Acceptance Criteria: The peak for 3,4-Dichloro-7-methoxyquinoline should be free from any co-eluting peaks in the presence of impurities and degradants. Peak purity analysis using a DAD should confirm the homogeneity of the main peak.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a stock solution of the purified 3,4-Dichloro-7-methoxyquinoline reference standard.

  • Prepare a series of at least five concentrations across a range of 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a sample matrix (placebo) if applicable, or use a known batch of the synthesized compound.

  • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the reference standard.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 2: Hypothetical Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.2100.2
120%120.0119.899.8

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.[9][14]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Table 3: Hypothetical Precision Data

ParameterRepeatability (RSD%)Intermediate Precision (RSD%)
Purity (%)0.5%0.8%

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

Introduce small variations to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic component)

Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not be significantly affected.

Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary choice for this compound, GC-MS can serve as a valuable alternative or complementary technique, particularly for identifying volatile impurities.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information.

Proposed GC-MS Method:

  • Instrumentation: A GC system coupled with a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 280 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to elute all components.

  • Ion Source Temperature: 230 °C

  • Mass Range: 50 - 400 amu

Comparison of HPLC and GC-MS for Purity Analysis

Table 4: Comparison of HPLC and GC-MS for Purity Validation of 3,4-Dichloro-7-methoxyquinoline

FeatureHPLCGC-MS
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for 3,4-Dichloro-7-methoxyquinoline.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.
Sensitivity High, especially with UV or DAD detectors.Very high, particularly in selected ion monitoring (SIM) mode.
Specificity Good, based on retention time. Peak purity can be assessed with a DAD.Excellent, provides mass spectral data for peak identification and confirmation.
Quantitation Highly accurate and precise.Can be quantitative but may require internal standards for best accuracy.
Impurity Identification Limited to comparison with known standards. LC-MS is needed for structural elucidation of unknown impurities.[1]Excellent for identifying unknown volatile impurities through mass spectral library matching.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization if the compound is not sufficiently volatile.

Visualizing the Workflow

Diagram 1: HPLC Purity Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation (ICH Q2) cluster_comparison Comparative Analysis cluster_reporting Reporting prep Synthesize & Purify 3,4-Dichloro-7-methoxyquinoline method_dev Develop HPLC Method (Column, Mobile Phase, etc.) prep->method_dev sys_suit System Suitability method_dev->sys_suit gcms_dev Develop GC-MS Method method_dev->gcms_dev specificity Specificity (Forced Degradation) sys_suit->specificity linearity Linearity specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compare Compare HPLC and GC-MS Performance robustness->compare report Generate Validation Report robustness->report gcms_analysis Analyze Sample by GC-MS gcms_dev->gcms_analysis gcms_analysis->compare compare->report

Caption: Workflow for HPLC purity validation and comparison.

Conclusion

This guide has provided a comprehensive framework for the HPLC purity validation of synthesized 3,4-Dichloro-7-methoxyquinoline, grounded in scientific principles and regulatory expectations. The detailed protocols for method development and validation according to ICH guidelines offer a clear path for establishing a reliable analytical method. The comparison with GC-MS highlights the strengths and weaknesses of each technique, underscoring the importance of selecting the appropriate analytical tool for the specific requirements of the analysis. A thoroughly validated HPLC method, as described, provides the necessary confidence in the purity of pharmaceutical intermediates, ensuring the quality and safety of the final drug product.

References

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • PubChem. 2,4-Dichloro-7-methoxyquinoline. [Link]

  • ResearchGate. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates. [Link]

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • Google Patents. The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Ascendia Pharma. How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?. [Link]

  • ACS Publications. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. [Link]

  • PubChem. 4-Chloro-7-methoxyquinoline. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Catalytic Derivatization of 3,4-Dichloro-7-methoxyquinoline

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of innovation. Among its many variations, 3,4-dichloro-7-methoxyquinoline presents a particularly valuab...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of innovation. Among its many variations, 3,4-dichloro-7-methoxyquinoline presents a particularly valuable starting point for the synthesis of a diverse array of functionalized molecules. Its two distinct chlorine atoms offer differential reactivity, enabling selective derivatization to build molecular complexity. This guide provides a comparative study of the primary catalytic methods for the derivatization of this important heterocyclic building block, with a focus on explaining the causality behind experimental choices and providing actionable protocols.

The Strategic Importance of 3,4-Dichloro-7-methoxyquinoline

The 7-methoxyquinoline core is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The presence of two chlorine atoms at the 3- and 4-positions allows for selective functionalization, with the 4-position being particularly susceptible to modification. This regioselectivity is key to its utility as a versatile synthetic intermediate. The derivatization of this scaffold is crucial in the development of novel therapeutics, including kinase inhibitors and other targeted agents.

Understanding the Regioselectivity of Derivatization

The derivatization of 3,4-dichloro-7-methoxyquinoline is dominated by the enhanced reactivity of the chlorine atom at the 4-position. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring system, which makes the C4 carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, many derivatization reactions, including nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions, proceed with high regioselectivity at this site. While the C3 chlorine can also be functionalized, it typically requires more forcing conditions or specific catalytic systems designed to overcome the lower reactivity of this position.

Comparative Analysis of Derivatization Methodologies

The following sections provide a detailed comparison of four key methods for the derivatization of 3,4-dichloro-7-methoxyquinoline: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often catalyst-free method for introducing nucleophiles onto the quinoline core. The inherent reactivity of the C4 position makes this a highly effective strategy for creating C-N, C-O, and C-S bonds.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring. The rate of this reaction is significantly enhanced by the electron-withdrawing nature of the quinoline nitrogen.

Catalyst Comparison: While many SNAr reactions on this substrate can proceed thermally, the use of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate is common to neutralize the HCl generated. For less reactive nucleophiles, a catalyst is not typically employed; instead, reaction conditions such as temperature and solvent are optimized.

Data Summary: SNAr Derivatization

Nucleophile TypeTypical ConditionsProduct TypeNotes
Primary/Secondary AminesHeat in solvent (e.g., EtOH, DMF)4-Amino-3-chloro-7-methoxyquinolinesGenerally high yielding and regioselective.
Alcohols/PhenolsStrong base (e.g., NaH) in polar aprotic solvent (e.g., DMF, THF)4-Alkoxy/Aryloxy-3-chloro-7-methoxyquinolinesRequires anhydrous conditions.
ThiolsBase (e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF)4-Thioether-3-chloro-7-methoxyquinolinesOften proceeds readily at moderate temperatures.

Experimental Protocol: SNAr Amination

This protocol describes a typical procedure for the amination of 3,4-dichloro-7-methoxyquinoline with a primary amine.

  • To a solution of 3,4-dichloro-7-methoxyquinoline (1.0 eq) in ethanol (0.2 M) is added the desired primary amine (1.2 eq) and diisopropylethylamine (1.5 eq).

  • The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-3-chloro-7-methoxyquinoline derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for the formation of C-C bonds, specifically for creating biaryl or vinyl-substituted quinolines.[1]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond at the 4-position. This is followed by transmetalation with a boronic acid or ester (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Catalyst Comparison: The choice of palladium catalyst and ligand is critical for achieving high yields. For chloroquinolines, more electron-rich and bulky phosphine ligands are generally required to facilitate the challenging oxidative addition step.

Data Summary: Suzuki-Miyaura Coupling Catalysts

Catalyst SystemLigand TypeTypical ConditionsNotes
Pd(PPh₃)₄Monodentate PhosphineToluene/H₂O, Na₂CO₃, 80-110 °CA classic, often effective catalyst, but may require higher temperatures.
PdCl₂(dppf)Bidentate FerrocenylphosphineDioxane/H₂O, K₂CO₃, 80-100 °CGenerally more active for challenging substrates than Pd(PPh₃)₄.
Pd₂(dba)₃ / SPhosBuchwald LigandToluene/H₂O, K₃PO₄, 80-100 °CHighly active catalyst system, often allowing for lower catalyst loadings and milder conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3,4-dichloro-7-methoxyquinoline with an arylboronic acid.

  • To a degassed mixture of 3,4-dichloro-7-methoxyquinoline (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) is added a solution of Pd(PPh₃)₄ (0.05 eq) in a 3:1 mixture of toluene and water (0.1 M).

  • The reaction mixture is heated to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 6-16 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 4-aryl-3-chloro-7-methoxyquinoline.

Buchwald-Hartwig Amination

For the formation of C-N bonds with a wider range of amines, including less nucleophilic anilines and amides, the Buchwald-Hartwig amination is the premier method.[2]

Mechanistic Insight: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of a palladium(0) catalyst to the C4-Cl bond. The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the active palladium(0) catalyst.

Catalyst Comparison: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are essential for promoting the key steps of the catalytic cycle.

Data Summary: Buchwald-Hartwig Amination Catalysts

Catalyst SystemLigand TypeBaseTypical Conditions
Pd₂(dba)₃ / XPhosBuchwald LigandNaOtBuToluene, 80-110 °C
Pd(OAc)₂ / BINAPBidentate PhosphineCs₂CO₃Toluene or Dioxane, 100-120 °C
[Pd(IPr)(cinnamyl)Cl]NHC Pre-catalystK₃PO₄t-Amyl alcohol, 100 °C

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details a general procedure for the Buchwald-Hartwig amination of 3,4-dichloro-7-methoxyquinoline.

  • In a glovebox, a reaction vessel is charged with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • The vessel is sealed, removed from the glovebox, and 3,4-dichloro-7-methoxyquinoline (1.0 eq) and the amine (1.2 eq) are added, followed by anhydrous toluene (0.1 M).

  • The mixture is degassed and then heated to 100 °C under an inert atmosphere for 12-24 hours.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography provides the 4-amino-3-chloro-7-methoxyquinoline product.

Sonogashira Coupling

The Sonogashira coupling is the method of choice for introducing alkyne moieties, forming a C(sp²)-C(sp) bond.[3] This reaction is invaluable for creating rigid linkers and for further elaboration of the quinoline core.

Mechanistic Insight: The reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the C4-Cl bond. Simultaneously, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the alkyne-substituted quinoline. Copper-free versions of this reaction are also well-established.

Catalyst Comparison: The classic Sonogashira catalyst system is highly effective, though modern variations offer improvements in terms of air stability and the omission of the copper co-catalyst, which can sometimes lead to undesired alkyne homocoupling (Glaser coupling).

Data Summary: Sonogashira Coupling Catalysts

Catalyst SystemCo-catalystBaseTypical Conditions
Pd(PPh₃)₂Cl₂CuIEt₃N or DIPEATHF or DMF, rt to 60 °C
Pd(PPh₃)₄CuIPiperidineDMF, rt to 50 °C
PdCl₂(dppf)None (copper-free)Cs₂CO₃Acetonitrile, 80 °C

Experimental Protocol: Sonogashira Coupling

This protocol describes a standard Sonogashira coupling procedure.

  • To a solution of 3,4-dichloro-7-methoxyquinoline (1.0 eq) in a mixture of THF and triethylamine (2:1, 0.2 M) is added Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • The terminal alkyne (1.5 eq) is then added, and the mixture is stirred at room temperature under an inert atmosphere for 8-24 hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo.

  • The residue is taken up in ethyl acetate and washed with aqueous ammonia solution and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified via column chromatography to afford the 4-alkynyl-3-chloro-7-methoxyquinoline.

Visualizing the Synthetic Pathways

The following diagrams illustrate the overall derivatization strategy and the catalytic cycles for the cross-coupling reactions.

G cluster_start Starting Material cluster_methods Derivatization Methods cluster_products Product Scaffolds start 3,4-Dichloro-7-methoxyquinoline snar SNAr (R-NH₂, R-OH, R-SH) start->snar Nucleophile suzuki Suzuki-Miyaura (R-B(OH)₂) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig (R-NH₂) start->buchwald Pd Catalyst sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu Catalyst prod_snar 4-Amino/Alkoxy/Thio- 3-chloro-7-methoxyquinoline snar->prod_snar prod_suzuki 4-Aryl/Vinyl- 3-chloro-7-methoxyquinoline suzuki->prod_suzuki prod_buchwald 4-Amino- 3-chloro-7-methoxyquinoline buchwald->prod_buchwald prod_sonogashira 4-Alkynyl- 3-chloro-7-methoxyquinoline sonogashira->prod_sonogashira

Caption: Overview of derivatization strategies for 3,4-dichloro-7-methoxyquinoline.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 3,4-Dichloro-7-methoxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth technical comparison of X-ray crystallography for the structural elucidation of 3,4-dichloro-7-methoxyquinoline derivatives, a class of compounds with significant potential in various therapeutic areas. While a specific crystal structure for 3,4-dichloro-7-methoxyquinoline is not publicly available, this guide will draw upon crystallographic data from closely related analogs to provide a comprehensive analysis. We will explore the experimental workflow from synthesis to data analysis and compare the strengths and limitations of X-ray crystallography with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute structure of a crystalline solid.[1] It provides unequivocal information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[1] This level of detail is crucial for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.[2][3]

The Experimental Journey: From Powder to Structure

The path from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and expertise. The following workflow outlines the key stages involved in the X-ray crystallography of a novel 3,4-dichloro-7-methoxyquinoline derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 3,4-dichloro-7-methoxyquinoline derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification Crude Product crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization Pure Compound mounting Crystal Mounting crystallization->mounting Single Crystal data_collection Data Collection (X-ray Diffractometer) mounting->data_collection Mounted Crystal structure_solution Structure Solution (e.g., Direct Methods, Patterson Function) data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure

Caption: Experimental workflow for X-ray crystallography.

Step-by-Step Experimental Protocol:

1. Synthesis and Purification: The synthesis of 3,4-dichloro-7-methoxyquinoline derivatives can be approached through various established methods for quinoline synthesis, such as the Gould-Jacobs reaction.[4] For instance, a plausible route could involve the reaction of a substituted aniline with a suitable diethyl acylmalonate followed by cyclization, hydrolysis, decarboxylation, and subsequent chlorination steps.[5][6] Purification of the crude product is critical and is typically achieved through column chromatography followed by recrystallization to obtain a high-purity compound suitable for crystal growth.

2. Crystal Growth: Obtaining high-quality single crystals is often the most challenging step. Common techniques for small organic molecules include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset of reflections.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial arrangement of atoms in the unit cell is determined using computational methods such as direct methods or the Patterson function. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Comparative Analysis of Dichloro-Methoxyquinoline Derivatives

While the crystal structure of 3,4-dichloro-7-methoxyquinoline is not available, we can gain valuable insights by comparing the crystallographic data of closely related analogs.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
2,4-Dichloro-6-methoxyquinoline C₁₀H₇Cl₂NOTriclinicP-17.4318.8899.083102.30482.5[7]
4-Chloro-6,7-dimethoxyquinoline C₁₁H₁₀ClNO₂MonoclinicP2₁/c12.5534.65018.274105.791026.4[8]
4,7-Dichloroquinoline C₉H₅Cl₂NMonoclinicP2₁/n18.2243.82523.62296.611635.8[9]

This data highlights how subtle changes in the substitution pattern on the quinoline ring can lead to significant differences in the crystal packing and unit cell parameters. For instance, the addition of a second methoxy group in 4-chloro-6,7-dimethoxyquinoline compared to 2,4-dichloro-6-methoxyquinoline results in a change from a triclinic to a monoclinic crystal system and a more than doubling of the unit cell volume. These variations in crystal packing can have profound effects on the physicochemical properties of the solid-state material, such as solubility and stability.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and may be more suitable in certain scenarios.

comparison_techniques cluster_main Structural Elucidation Techniques cluster_xrd_info Provides cluster_nmr_info Provides cluster_ms_info Provides XRD X-ray Crystallography xrd_info Absolute 3D structure Bond lengths & angles Crystal packing XRD->xrd_info NMR NMR Spectroscopy nmr_info Connectivity Solution-state conformation Dynamic processes NMR->nmr_info MS Mass Spectrometry ms_info Molecular weight Elemental composition Fragmentation patterns MS->ms_info

Caption: Key information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[10] It provides detailed information about the connectivity of atoms and can be used to determine the relative stereochemistry. For quinoline derivatives, ¹H and ¹³C NMR are routinely used to confirm the substitution pattern on the aromatic rings.[11]

Advantages over X-ray Crystallography:

  • Solution-state analysis: Provides information about the molecule's conformation and dynamics in solution, which can be more relevant to its biological activity.[12]

  • No need for crystals: Can be performed on amorphous solids or oils.

  • Faster for initial characterization: Can quickly confirm the identity of a synthesized compound.

Disadvantages:

  • Does not provide absolute structure: Cannot definitively determine the three-dimensional arrangement of atoms in the solid state.

  • Complex spectra: For complex molecules, spectra can be crowded and difficult to interpret fully.[13]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[14] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.[14]

Advantages over X-ray Crystallography:

  • High sensitivity: Requires very small amounts of sample.

  • Provides molecular formula: HRMS is invaluable for confirming the identity of a new compound.

  • Can be coupled with chromatography (e.g., LC-MS): Allows for the analysis of complex mixtures.[15]

Disadvantages:

  • No direct structural information: Does not provide information about the three-dimensional arrangement of atoms.

  • Fragmentation can be complex: Interpreting fragmentation patterns to deduce structure can be challenging.

Conclusion: An Integrated Approach to Structural Elucidation

In the realm of drug discovery and development, a single analytical technique rarely provides all the necessary answers. While X-ray crystallography remains the definitive method for determining the solid-state structure of molecules like 3,4-dichloro-7-methoxyquinoline derivatives, a comprehensive understanding is best achieved through an integrated approach.[16] NMR spectroscopy provides crucial information about the molecule's structure and behavior in solution, while mass spectrometry confirms its molecular formula and provides valuable fragmentation data. By combining the insights from these powerful techniques, researchers can build a complete and robust picture of their target molecules, paving the way for the design of safer and more effective medicines.[13]

References

  • Acta Crystallographica Section E: Crystallographic Communications, 2011 , 67(11), o3012. [Link]

  • PubChem. 3,4-dichloro-7-methoxyquinoline (C10H7Cl2NO). [Link]

  • Current Biology, 1996, 6(7), 817-821. [Link]

  • Organic Process Research & Development, 2023 , 27(12), 2235–2244. [Link]

  • Veranova. Harnessing the power of single crystal X-ray diffraction. [Link]

  • Acta Crystallographica Section E: Structure Reports Online, 2009 , 65(4), o810. [Link]

  • Organic Syntheses, 1946 , 26, 19. [Link]

  • International Journal of Materials and Chemistry, 2014 , 4(4), 92-99. [Link]

  • Quora. What are the differences between NMR and x-ray crystallography?. [Link]

  • Scribd. Synthesis of 4,7-Dichloroquinoline. [Link]

  • News-Medical.Net. What Role does X-Ray Diffraction have in Drug Analysis?. [Link]

  • PubChem. 4-Chloro-7-methoxyquinoline. [Link]

  • Journal of Chromatography A, 2020 , 1625, 461298. [Link]

  • Blue Scientific. XRD in Drug Discovery & Development. [Link]

  • ResearchGate. (PDF) Three-component synthesis of 3,4-dihydroisoquinoline derivatives. [Link]

  • PubChem. 7-Methoxyquinoline. [Link]

  • Trade Science Inc., 2014 , 10(10), 381-391. [Link]

  • AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Molbank, 2024 , 2024(1), M1796. [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • Molecules, 2023 , 28(15), 5764. [Link]

  • ResearchGate. (PDF) 4,7-Dichloroquinoline. [Link]

  • Wikipedia. 4,7-Dichloroquinoline. [Link]

  • Aral Research. Analytical Lab in Ahmedabad. [Link]

  • Frontiers in Plant Science, 2024 , 15, 1358999. [Link]

  • PubChem. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. [Link]

  • PubChem. 4,7-Dichloroquinoline. [Link]

Sources

Validation

A Comparative Guide to the Stability of 3,4-Dichloro-7-methoxyquinoline: A Methodical Approach to Forced Degradation Studies

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's stability profile is paramount. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's stability profile is paramount. This guide provides a comprehensive framework for assessing the stability of 3,4-Dichloro-7-methoxyquinoline, a key intermediate in the synthesis of various biologically active compounds. By employing forced degradation studies, we can proactively identify potential degradation products, elucidate degradation pathways, and establish a robust stability-indicating analytical method. This proactive approach is not merely a regulatory requirement but a cornerstone of rational drug design and formulation development.[1][2][3]

Introduction: The Significance of 3,4-Dichloro-7-methoxyquinoline

3,4-Dichloro-7-methoxyquinoline serves as a crucial building block in medicinal chemistry. Its quinoline core is a prevalent scaffold in numerous approved drugs, and the specific substitution pattern of this compound makes it a valuable precursor for novel therapeutics. Given that impurities arising from degradation can be difficult to remove during the manufacturing process of final drug products, a comprehensive understanding of its stability is essential.[4][5] This guide will detail the experimental methodologies to rigorously test its stability under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

Foundational Requirement: A Stability-Indicating Analytical Method

Before commencing forced degradation studies, the establishment of a validated, stability-indicating analytical method is critical. This method must be capable of accurately quantifying the parent compound while simultaneously resolving it from any potential degradation products. A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with a photodiode array (PDA) detector is the industry standard. For structural elucidation of unknown degradants, coupling the liquid chromatograph to a mass spectrometer (LC-MS/MS) is indispensable.[10][11]

Protocol 1: Development of a Stability-Indicating HPLC Method
  • Column Selection: Initiate with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) due to the non-polar nature of the analyte.

  • Mobile Phase Optimization:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 4.5) and an organic modifier (e.g., acetonitrile or methanol).

    • The rationale for a slightly acidic mobile phase is to ensure the quinoline nitrogen is protonated, leading to sharper chromatographic peaks.

    • The gradient should run from a low to a high organic composition to elute both the parent compound and any potential, more polar degradants.

  • Detection: Utilize a PDA detector to monitor the elution profile at multiple wavelengths. The maximum absorbance wavelength (λmax) of 3,4-Dichloro-7-methoxyquinoline should be used for quantification, while the full spectral data will aid in peak purity assessment.

  • Method Validation (Pre-Forced Degradation): Perform a preliminary validation for specificity by analyzing a placebo and a spiked sample to ensure no interference at the retention time of the analyte. Full validation will be completed after forced degradation studies confirm the method's stability-indicating nature.

Comparative Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify the likely degradation products and establish its intrinsic stability.[1][2] The following sections detail the experimental protocols for assessing the stability of 3,4-Dichloro-7-methoxyquinoline under hydrolytic, oxidative, photolytic, and thermal stress. For comparison, a structurally related but potentially more stable compound, such as 4-Chloro-7-methoxyquinoline, could be subjected to the same conditions.

Hydrolytic Stability: The Influence of pH

Hydrolysis is a common degradation pathway for many pharmaceuticals.[11] Assessing stability across a range of pH values is crucial for predicting behavior in different physiological environments and during aqueous-based formulation processing.[12][13][14][15]

  • Sample Preparation: Prepare three solutions of 3,4-Dichloro-7-methoxyquinoline (e.g., 1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (HCl) for acidic conditions.

    • Purified Water (or a neutral buffer) for neutral conditions.

    • 0.1 N Sodium Hydroxide (NaOH) for basic conditions.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Processing: Immediately neutralize the acidic and basic samples to prevent further degradation upon storage. Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples using the developed stability-indicating HPLC method.

Diagram of Hydrolytic Stability Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions (60°C) cluster_analysis Analysis A 3,4-Dichloro-7- methoxyquinoline Stock B 0.1 N HCl A->B C Purified Water A->C D 0.1 N NaOH A->D E Time Point Sampling B->E Incubate C->E Incubate D->E Incubate F Neutralization & Dilution E->F G HPLC-PDA/MS Analysis F->G

Caption: Workflow for assessing hydrolytic stability.

ConditionTime (hours)3,4-Dichloro-7-methoxyquinoline Assay (%)Total Degradants (%)Major Degradant RRT
0.1 N HCl 0100.00.0-
2495.24.80.85
4890.59.50.85
Water 0100.00.0-
2499.80.2-
4899.50.5-
0.1 N NaOH 0100.00.0-
2485.114.90.72, 0.91
4872.327.70.72, 0.91

RRT: Relative Retention Time

Interpretation: These hypothetical data suggest that 3,4-Dichloro-7-methoxyquinoline is most susceptible to degradation under basic conditions, followed by acidic conditions, and is relatively stable in a neutral aqueous environment. The chloro substituents on the quinoline ring are electron-withdrawing, making the ring susceptible to nucleophilic attack, which is enhanced under basic conditions.

Oxidative Stability

Oxidative degradation can occur through exposure to air or residual peroxides in excipients.[16][17]

  • Sample Preparation: Prepare a solution of 3,4-Dichloro-7-methoxyquinoline (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Add a solution of 3% hydrogen peroxide (H₂O₂) to the sample solution. Incubate at room temperature.

  • Time Points and Analysis: Follow the same procedure for time point sampling and HPLC analysis as described for hydrolytic degradation.

ConditionTime (hours)3,4-Dichloro-7-methoxyquinoline Assay (%)Total Degradants (%)Major Degradant RRT
3% H₂O₂ 0100.00.0-
892.77.31.15
2486.413.61.15

Interpretation: The methoxy group on the quinoline ring could be susceptible to oxidation.[16] The electron-rich nature of the aromatic system may also be a target for oxidative attack, potentially leading to the formation of N-oxides or hydroxylated derivatives.

Photostability

Exposure to light can provide the energy to induce photochemical reactions.[18] The ICH Q1B guideline provides a standardized approach to photostability testing.[19]

  • Sample Preparation:

    • Prepare a solid-state sample of 3,4-Dichloro-7-methoxyquinoline spread thinly in a petri dish.

    • Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent in a quartz cuvette.

  • Stress Conditions: Expose the samples to a light source that provides both visible and UV light, as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[19]

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls, which will be exposed to the same temperature conditions.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Diagram of Photostability Experimental Setup

cluster_setup Photostability Chamber cluster_analysis Analysis A Light Source (UV/Vis) B Solid Sample Solution Sample A->B C Dark Control (Solid) Dark Control (Solution) D HPLC Analysis B->D C->D

Caption: Setup for photostability testing.

Sample TypeCondition3,4-Dichloro-7-methoxyquinoline Assay (%)Total Degradants (%)
Solid Light Exposed98.91.1
Dark Control99.90.1
Solution Light Exposed91.58.5
Dark Control99.80.2

Interpretation: The hypothetical data suggest that 3,4-Dichloro-7-methoxyquinoline is more susceptible to photodegradation when in solution compared to the solid state. This is a common phenomenon as molecules have greater mobility in solution, facilitating photochemical reactions. The quinoline ring system is known to absorb UV radiation and can undergo various photochemical transformations.

Thermal Stability

Elevated temperatures can provide the energy to overcome activation barriers for degradation reactions.[20][21][22]

  • Sample Preparation: Place a known amount of solid 3,4-Dichloro-7-methoxyquinoline in a vial.

  • Stress Conditions: Expose the solid sample to elevated temperatures (e.g., 80°C, 105°C) in a calibrated oven for a specified period (e.g., 7 days).

  • Analysis: After the stress period, allow the sample to cool to room temperature. Prepare a solution of a known concentration and analyze by HPLC.

ConditionTime (days)3,4-Dichloro-7-methoxyquinoline Assay (%)Total Degradants (%)
80°C 799.60.4
105°C 797.22.8

Interpretation: The compound exhibits good thermal stability at 80°C but shows some degradation at 105°C, suggesting that high temperatures should be avoided during storage and processing. Dichloro-substituted aromatic compounds can sometimes undergo dehalogenation at very high temperatures.[20]

Conclusion and Future Directions

This guide outlines a systematic approach to assessing the stability of 3,4-Dichloro-7-methoxyquinoline. The hypothetical data presented suggest that the compound is most sensitive to basic conditions and photodegradation in solution. It exhibits moderate stability under acidic and high-temperature conditions and is relatively stable to oxidation and neutral hydrolysis.

For a comprehensive stability profile, further studies should focus on:

  • Structural Elucidation of Degradants: Using LC-MS/MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structures of the major degradation products.

  • Degradation Kinetics: Performing studies at multiple temperatures to determine the degradation rate constants and predict the shelf-life of the compound under various storage conditions.

  • Solid-State Characterization: Investigating the impact of polymorphism and hygroscopicity on the solid-state stability of 3,4-Dichloro-7-methoxyquinoline.

By following the methodologies outlined in this guide, researchers and drug development professionals can build a robust understanding of the stability of 3,4-Dichloro-7-methoxyquinoline, ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from it.

References

  • PubChem. 4-Chloro-7-methoxyquinoline. Available from: [Link].

  • Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. Available from: [Link].

  • de la Peña, A. M., & Salinas, F. (1988). Photochemical Reactivity and Fluorescence Analysis of 6-Methoxyquinoline, 6-Methoxyquinaldine, and 4,7-Dichloroquinoline. Mikrochimica Acta, 94(1-6), 249–257.
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link].

  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588–592. Available from: [Link].

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link].

  • ACS Publications. Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Available from: [Link].

  • Li, Y., Dong, F., Liu, X., Xu, J., Han, L., Kong, Z., Zheng, Z., & Zheng, Y. (2019). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. International Journal of Environmental Research and Public Health, 16(18), 3432. Available from: [Link].

  • MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available from: [Link].

  • Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Methoxychlor. Available from: [Link].

  • International Council for Harmonisation. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link].

  • Cimetière, N., & Ferey, L. (2013). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/MS/MS: Identification of By-products and Development of Degradation Kinetics.
  • International Council for Harmonisation. (2023). Stability Testing of Drug Substances and Drug Products Q1. Available from: [Link].

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Schinkel, L., Heeb, N. V., & Salihoglu, G. (2018). Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products. Environmental Science & Technology, 52(15), 8447–8456.
  • Guengerich, F. P., et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(4), 345-355.
  • Cormier, R. A., Harbeck, R. J., & Watson, B. L. (2000). Stability of methacholine chloride solutions under different storage conditions over a 9 month period. Annals of Allergy, Asthma & Immunology, 84(5), 521–525.
  • U.S. Environmental Protection Agency. (2018).
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • MDPI. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Available from: [Link].

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Zade, G., Dhoble, S., Raut, S., & Pode, R. (2011). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Journal of Modern Physics, 2(12), 1523-1529.
  • ResearchGate. Thermo-Oxidative Degradation of Hydroxypolychlorobiphenyls. Available from: [Link].

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Utah State University Extension. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides.
  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498.
  • Guengerich, F. P., et al. (2022). Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(4), 345-355.

Sources

Comparative

The Vanguard of Synthesis: A Comparative Guide to Greener Methods for Quinoline Derivatives

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural heart of numerous pharmaceuticals, agrochemicals, and dyes.[1] Their broad spectrum of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural heart of numerous pharmaceuticals, agrochemicals, and dyes.[1] Their broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties, continues to drive significant research interest.[2][3] However, the classical synthetic routes to these vital compounds, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are often encumbered by harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste.[1][4]

In alignment with the principles of green chemistry, the scientific community has pivoted towards developing more sustainable and efficient synthetic methodologies.[5][6] These modern approaches aim to minimize environmental impact while often providing superior results in terms of reaction times, yields, and product purity.[1][7] This guide offers an in-depth comparison of leading greener synthesis methods for quinoline derivatives, providing experimental data and protocols to inform researchers, scientists, and drug development professionals in making more sustainable and effective synthetic choices.

Shifting the Paradigm: A Move Away from Traditional Synthesis

Traditional methods for quinoline synthesis, while historically significant, present several drawbacks that are being addressed by greener alternatives. These classical methods often require high temperatures, strong acids, and toxic solvents, leading to low energy efficiency and significant environmental, safety, and cost concerns.[4][8] The focus of modern synthetic chemistry is to develop protocols that are not only efficient but also environmentally benign.[2][5]

The key tenets of green chemistry applied to quinoline synthesis include:

  • Alternative Energy Sources: Utilizing microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption.[1][5]

  • Green Solvents: Employing non-toxic and biodegradable solvents like water, ethanol, and ionic liquids.[4][9]

  • Efficient Catalysis: Developing reusable and non-toxic catalysts, including nanocatalysts and biocatalysts.[1][5]

  • Atom Economy and Multicomponent Reactions (MCRs): Designing reactions that maximize the incorporation of starting materials into the final product, often by combining multiple steps into a single, efficient operation.[6][8]

The following sections will delve into these greener methodologies, providing a comparative analysis supported by experimental evidence.

Microwave-Assisted Synthesis (MAS): Accelerating Reactions with Precision

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times and improve yields.[10][11] This technique often leads to cleaner reactions with fewer side products, simplifying purification processes.[1]

The causality behind the effectiveness of MAS lies in the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to efficient and instantaneous localized heating. This avoids the slow and uneven heat transfer associated with conventional heating methods.

Comparative Data for Microwave-Assisted Quinoline Synthesis
Catalyst/ConditionsSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acid (p-TSA)Water902.5 - 3.5 hHigh[1]
Ammonium acetateWater10010 - 15 min75 - 93[4]
Trifluoroacetic acid (TFA)Chloroform10030 min68 - 99[4]
Neat Acetic AcidAcetic Acid1605 minExcellent[10]
Experimental Protocol: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolones

This protocol is adapted from a one-pot, three-component synthesis utilizing p-toluenesulfonic acid as a catalyst in water.[1]

Materials:

  • 6-amino-1,3-dimethyluracil

  • Aromatic aldehyde

  • Dimedone

  • p-Toluenesulfonic acid (p-TSA)

  • Water

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), dimedone (1 mmol), and a catalytic amount of p-toluenesulfonic acid.[1]

  • Add 5 mL of water to the mixture.[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power level sufficient to maintain a temperature of 90°C for 2.5 to 3.5 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[1]

Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for the synthesis of quinoline derivatives.[12] Ultrasound irradiation promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. This enhances mass transfer and accelerates reaction rates.

This method is particularly advantageous for its mild reaction conditions and often leads to higher yields in shorter reaction times compared to conventional methods.[13]

Comparative Data for Ultrasound-Assisted Quinoline Synthesis
Catalyst/ConditionsSolventFrequency (kHz)TimeYield (%)Reference
SnCl₂·2H₂OWaterNot specified30 - 60 minGood[14]
Not specified (N-alkylation)Acetonitrile351 - 2 hNot specified[1]
Basic Ionic LiquidsAqueous MediaNot specifiedNot specifiedNot specified[15]
Experimental Protocol: Ultrasound-Assisted N-Alkylation of a Quinoline-Imidazole Precursor

This protocol describes a key step in the synthesis of hybrid quinoline-imidazole compounds under ultrasonic irradiation.[1]

Materials:

  • Quinoline-imidazole precursor

  • Alkylating agent (e.g., alkyl halide)

  • Acetonitrile

  • Ultrasonic bath

Procedure:

  • Dissolve the quinoline-imidazole precursor (1 mmol) in 10 mL of acetonitrile in a suitable flask.[1]

  • Add the alkylating agent (1.2 mmol) to the solution.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) at a controlled temperature for 1 to 2 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.[1]

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.[1]

Multicomponent Reactions (MCRs) in Green Solvents: An Atom-Economical Approach

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are inherently green as they reduce the number of synthetic steps, minimize waste, and save time and energy.[16] When conducted in green solvents like water or ethanol, their environmental credentials are even stronger.[4]

The elegance of MCRs lies in their convergent nature, allowing for the rapid construction of complex molecules from simple starting materials. This approach is highly valued in drug discovery for the efficient generation of chemical libraries.

Comparative Data for Multicomponent Quinoline Synthesis in Green Solvents
CatalystSolventTemperature (°C)TimeYield (%)Reference
Silica iodide [SiO₂-I]Ethanol802 - 3 h90[4]
Ceric ammonium nitrate [CAN]Ethanol:WaterNot specified10 - 40 min84 - 94[4]
p-Toluenesulfonic acid [p-TSA]WaterRefluxNot specified69 - 95[4]
Zirconocene dichloride/trimellitic acidIsopropanol:Water602 h90 - 96[4]
Russellite [Bi₂WO₆] nanoparticlesAqueous mediumRoom Temp.10 min82 - 95[4]
Experimental Workflow: One-Pot MCR for Tetrahydroquinoline Derivatives

MCR_Workflow Reactants Aromatic Aldehyde + Ethyl Acetoacetate + Dimedone + Ammonium Acetate Solvent_Catalyst Ethanol (Solvent) + Silica Iodide (Catalyst) Reactants->Solvent_Catalyst Mix Reaction_Conditions Reflux at 80°C (2-3 hours) Solvent_Catalyst->Reaction_Conditions Heat Workup Cooling & Filtration Reaction_Conditions->Workup Reaction Completion Product Tetrahydroquinoline Derivative (Excellent Yield) Workup->Product Isolate Nanocatalyst_Advantage cluster_conventional Conventional Catalysis cluster_nanocatalysis Nanocatalysis Conventional Homogeneous Catalyst Difficult Separation Potential Contamination Product Pure Product Conventional->Product Produces Nanocatalyst Heterogeneous Nanocatalyst High Surface Area Easy Separation (e.g., Magnet) High Reusability Nanocatalyst->Product Produces Reactants Reactants Reactants->Conventional Reacts Reactants->Nanocatalyst Reacts

Caption: Advantages of nanocatalysis over conventional methods.

Experimental Protocol: Green Catalyst Synthesis of Polysubstituted Quinolines

This protocol utilizes a CdO@ZrO₂ nanocatalyst in a green solvent. [1] Materials:

  • Aromatic amine

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Aromatic aldehyde

  • CdO@ZrO₂ nanocatalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic amine (1 mmol), active methylene compound (1 mmol), aromatic aldehyde (1 mmol), and a catalytic amount of the CdO@ZrO₂ nanocatalyst (e.g., 10 mol%). [1]2. Add 5-10 mL of ethanol. [1]3. Reflux the reaction mixture with stirring for the required time (typically shorter than conventional methods).

  • Monitor the reaction's progress via TLC.

  • After completion, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can then be washed, dried, and reused. [1]7. Evaporate the solvent from the filtrate and purify the crude product as necessary.

Conclusion: A Sustainable Future for Quinoline Synthesis

The transition from classical, often harsh, synthetic methods to greener alternatives is not merely a trend but a necessity for the future of chemical manufacturing and drug development. Methodologies employing microwave and ultrasound energy, multicomponent reactions, and novel green catalysts offer significant advantages in terms of efficiency, safety, and environmental impact. As demonstrated, these modern techniques frequently provide higher yields in drastically shorter reaction times and under milder conditions. For researchers and industry professionals, adopting these greener synthesis methods for quinoline derivatives is a strategic imperative that aligns scientific innovation with environmental stewardship.

References

  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
  • Synthesis of Quinolines: A Green Perspective. (2016). ACS Sustainable Chemistry & Engineering.
  • A review on quinolines: New green synthetic methods and bioactive potential. (2025). PubMed.
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (n.d.). Taylor & Francis.
  • Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. (2025).
  • Green Synthesis of Quinoline-Based Ionic Liquid. (2024). PubMed.
  • Microwave-assisted Synthesis of Quinolines. (n.d.).
  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (n.d.). RSC Publishing.
  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. (n.d.). MDPI.
  • Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. (2025).
  • Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publishers.

Sources

Validation

A Definitive Guide to the Structural Validation of 3,4-Dichloro-7-methoxyquinoline Using 2D NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An error in structur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a first-line analytical tool, for complex, substituted heterocyclic systems like 3,4-Dichloro-7-methoxyquinoline, it often falls short of providing the necessary level of certainty.

This guide provides an in-depth, practical comparison of how a suite of 2D NMR techniques—COSY, HSQC, and HMBC—delivers an irrefutable structural validation. We will move beyond a simple recitation of steps to explain the causality behind the experimental choices, demonstrating a self-validating workflow that ensures the highest degree of scientific integrity.

The Analytical Challenge: Assigning a Substituted Quinoline

The structure of 3,4-Dichloro-7-methoxyquinoline presents a distinct analytical puzzle. The core quinoline scaffold contains two fused rings with multiple substituents. While 1D ¹H NMR can identify the number of protons and their basic electronic environments, it cannot, on its own, definitively place each proton at its correct position. The key questions are:

  • How can we unambiguously assign the signals for the three aromatic protons (H-2, H-5, H-6, and H-8) and the methoxy group protons?

  • How do we confirm the substitution pattern and assign all ten carbons, including the five quaternary carbons that are invisible in ¹H NMR?

To answer these, we must turn to 2D NMR techniques that reveal through-bond correlations, allowing us to piece the molecular puzzle together with confidence.

The 2D NMR Toolkit: A Multi-faceted Approach

A robust structural elucidation relies on a combination of experiments, each providing a unique piece of correlational evidence. For 3,4-Dichloro-7-methoxyquinoline, the synergistic use of COSY, HSQC, and HMBC is the gold standard.

  • COSY (COrrelation SpectroscopY): This homonuclear experiment maps ¹H-¹H couplings, identifying protons that are typically two or three bonds apart (²JHH, ³JHH`). It is the primary tool for establishing proton connectivity within a spin system.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH). It provides a direct and unambiguous link between the ¹H and ¹³C spectra, allowing for the confident assignment of protonated carbons.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the complete carbon skeleton. It reveals correlations between protons and carbons over two and three bonds (²JCH, ³JCH). This is essential for identifying the connectivity between different molecular fragments and, crucially, for assigning quaternary carbons.[1][4][5]

Visualizing the Workflow

The logical flow of the analysis follows a systematic progression from initial 1D assessment to the final, comprehensive 2D data integration.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation A Acquire ¹H NMR B Acquire ¹³C & DEPT NMR A->B Initial Hypothesis C COSY (¹H-¹H Connectivity) B->C D HSQC (¹H-¹³C Direct Bonds) C->D E HMBC (¹H-¹³C Long-Range) D->E F Integrate All Data E->F G Unambiguous Structure Confirmation F->G

Caption: Workflow for NMR-based structural confirmation.

Experimental Protocol: A Self-Validating System

The integrity of the final data is contingent upon meticulous experimental execution. The following protocol is designed to yield high-quality, unambiguous spectra.

1. Sample Preparation:

  • Analyte: 15-20 mg of synthesized 3,4-Dichloro-7-methoxyquinoline.

  • Solvent: 0.6 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). Note: The choice of solvent can affect chemical shifts; consistency is key. CDCl₃ is often a good starting point for many organic molecules.[6]

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).

  • Procedure: Dissolve the sample completely in the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing inverse-detected experiments.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

  • 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integration.

    • ¹³C NMR & DEPT-135: Acquire a proton-decoupled carbon spectrum and a DEPT-135 spectrum. The DEPT experiment is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, and for identifying quaternary carbons (absent).

  • 2D Spectra:

    • COSY: A standard gradient-selected (gCOSY) experiment is typically sufficient.

    • HSQC: A phase-sensitive gradient-selected experiment is preferred for its resolution and artifact suppression.

    • HMBC: A gradient-selected magnitude mode experiment is standard. The long-range coupling delay should be optimized for an average ⁿJCH of ~8 Hz, which is a good compromise for detecting both ²J and ³J correlations.[1]

Data Interpretation: A Step-by-Step Elucidation

Let us now walk through the analysis of the expected spectra for 3,4-Dichloro-7-methoxyquinoline.

(Note: The chemical shifts provided below are estimates based on known quinoline derivatives and substituent effects. Actual experimental values may vary slightly.)

Structure with Numbering: 3,4-Dichloro-7-methoxyquinoline with atom numbering

Step 1: Analysis of 1D ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region and one singlet for the methoxy group. The ¹³C NMR should display 10 signals, with the DEPT-135 experiment confirming the four CH carbons and one CH₃ carbon.

Table 1: Predicted 1D NMR Data and Initial Assignments

Atom PositionPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)Carbon Type (DEPT)
2~8.6s~151.0CH
3--~135.0C (Quaternary)
4--~148.0C (Quaternary)
4a--~125.0C (Quaternary)
5~7.9d~128.0CH
6~7.2dd~118.0CH
7--~162.0C (Quaternary)
8~7.4d~105.0CH
8a--~149.0C (Quaternary)
7-OCH₃~3.9s~56.0CH₃

Step 2: COSY Analysis – Mapping Proton Neighbors

The COSY spectrum will reveal the connectivity of the protons on the benzene ring.

  • A cross-peak between the doublet at ~7.9 ppm (H-5 ) and the doublet of doublets at ~7.2 ppm (H-6 ) is expected.

  • A cross-peak between the doublet of doublets at ~7.2 ppm (H-6 ) and the doublet at ~7.4 ppm (H-8 ) is expected.

  • The singlet at ~8.6 ppm (H-2 ) will show no COSY correlations, confirming its isolation.

This confirms the H-5/H-6/H-8 spin system, a critical piece of the structural puzzle.[7]

Step 3: HSQC Analysis – Linking Protons to Carbons

The HSQC spectrum provides the direct, one-bond ¹H-¹³C correlations, solidifying the assignments for the protonated carbons.

Table 2: HSQC Correlations

¹H Signal (ppm)Correlated ¹³C Signal (ppm)Assignment
~8.6 (H-2)~151.0C-2
~7.9 (H-5)~128.0C-5
~7.2 (H-6)~118.0C-6
~7.4 (H-8)~105.0C-8
~3.9 (OCH₃)~56.07-OCH₃

Step 4: HMBC Analysis – Assembling the Full Skeleton

The HMBC spectrum provides the definitive connections, linking all fragments and assigning the quaternary carbons. This is where the structure is unequivocally confirmed.

Visualizing Key HMBC Correlations

G cluster_quinoline Quinoline Core cluster_protons Protons C2 C-2 C3 C-3 C4 C-4 C4a C-4a C5 C-5 C6 C-6 C7 C-7 C8 C-8 C8a C-8a H2 H-2 H2->C3 ²J H2->C4 ³J H5 H-5 H5->C4a ²J H5->C7 ³J H6 H-6 H6->C4a ³J H6->C8 ³J H8 H-8 H8->C4a ³J H8->C6 ³J H8->C7 ²J H_MeO H(MeO) H_MeO->C7 ³J

Caption: Key HMBC correlations confirming the molecular skeleton.

Crucial HMBC Correlations and Their Significance:

  • OCH₃ → C-7: The protons of the methoxy group (~3.9 ppm) will show a strong correlation to the quaternary carbon at ~162.0 ppm. This is the definitive link that places the methoxy group at position 7.

  • H-8 → C-7: The proton at H-8 (~7.4 ppm) will show a ²J correlation to the methoxy-bearing carbon C-7, further confirming the substituent's location.

  • H-5 → C-4 & C-4a: H-5 (~7.9 ppm) will show a ³J correlation to the chlorinated quaternary C-4 and a ²J correlation to the bridgehead C-4a.

  • H-2 → C-3 & C-4: The isolated proton H-2 (~8.6 ppm) will show correlations to the two chlorinated carbons C-3 and C-4, locking in the dichlorination pattern on the pyridine ring.

  • H-8 → C-4a: H-8 will show a ³J correlation to the bridgehead carbon C-4a, connecting the two ring systems.

Table 3: Comprehensive Data Integration and Final Assignments

Position¹³C δ (ppm)¹H δ (ppm)COSY Correlations (¹H δ)Key HMBC Correlations (¹³C δ)
2151.08.6NoneC-3, C-4, C-8a
3135.0--H-2
4148.0--H-2, H-5
4a125.0--H-5, H-6, H-8
5128.07.97.2 (H-6)C-4, C-4a, C-6, C-7
6118.07.27.9 (H-5), 7.4 (H-8)C-4a, C-5, C-8
7162.0--H-5, H-8, OCH₃
8105.07.47.2 (H-6)C-4a, C-6, C-7, C-8a
8a149.0--H-2, H-5, H-8
7-OCH₃56.03.9NoneC-7

Comparison with Alternative Methodologies

While the 2D NMR workflow is definitive, it's instructive to compare it with other techniques.

  • 1D Nuclear Overhauser Effect (NOE) Spectroscopy: A 1D NOE experiment could be used to probe spatial relationships. For instance, irradiation of the methoxy protons should produce an NOE enhancement for H-6 and H-8, supporting the C-7 position.

    • Comparison: NOE is powerful but can be ambiguous. The absence of an NOE does not prove the absence of proximity, and the effects can be small and difficult to quantify. The through-bond, covalent correlations seen in HMBC are irrefutable by comparison.

  • Computational NMR Prediction: Software can calculate theoretical NMR chemical shifts based on the proposed structure.[8]

    • Comparison: This in silico method is an excellent supportive tool and can help in forming an initial hypothesis. However, it is not a substitute for experimental verification. Prediction accuracy can be affected by solvent effects, conformational dynamics, and the level of theory used. Experimental 2D NMR data remains the authoritative proof.

Conclusion

The structural validation of 3,4-Dichloro-7-methoxyquinoline serves as a compelling case study for the power of modern 2D NMR spectroscopy. While 1D NMR provides a preliminary sketch, it is the integrated, multi-dimensional dataset from COSY , HSQC , and HMBC that furnishes the detailed, verifiable blueprint. The COSY experiment delineates the proton spin systems, the HSQC spectrum assigns the carbons they are attached to, and the HMBC experiment connects all the pieces, including the crucial quaternary carbons. This synergistic approach creates a self-validating system where each piece of data corroborates the others, providing the unambiguous structural proof required for high-impact research and development.

References

  • Gökçe, H., & Alpaslan, Y. B. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Magritek. (n.d.). Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek. [Link]

  • NMR Spectroscopy. (2023). Structure elucidation of quinoline| NMR Spectroscopy. YouTube. [Link]

  • Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Ţînţaru, E., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • Govindachari, T. R., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. [Link]

  • Galsin, D. G., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Comparative

efficacy comparison between 3,4-Dichloro-7-methoxyquinoline-based inhibitors and existing drugs

Introduction: The Quinoline Scaffold - A Versatile Tool in Modern Drug Discovery The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Versatile Tool in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and opportunities for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents. This guide provides a comparative analysis of emerging quinoline-based inhibitors against established drugs in two critical therapeutic areas: oncology and infectious diseases. We will delve into the mechanistic rationale behind these molecules, present comparative efficacy data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Quinoline-Based Inhibitors in Oncology

The challenge in oncology is to develop targeted therapies that are highly effective against cancer cells while minimizing toxicity to healthy tissues. Quinoline derivatives have emerged as promising candidates in this arena, particularly as inhibitors of fundamental cellular processes like DNA replication and angiogenesis.

Targeting DNA Replication: 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines as Topoisomerase I Inhibitors

Topoisomerase I (TOP1) is a critical enzyme that alleviates torsional stress in DNA during replication and transcription.[1][2] Its inhibition leads to the accumulation of DNA strand breaks and ultimately, cell death, making it a validated target for cancer therapy.[3]

A novel class of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has demonstrated potent TOP1 inhibitory activity.[3][4] These compounds act as "TOP1 poisons," stabilizing the transient covalent complex between TOP1 and DNA (the TOP1cc).[3] This stabilization prevents the re-ligation of the single-strand break, leading to stalled replication forks and the formation of lethal double-strand breaks.

TOP1_inhibition cluster_replication DNA Replication Fork cluster_inhibitors Inhibitor Action Supercoiled_DNA Supercoiled DNA TOP1 Topoisomerase I Supercoiled_DNA->TOP1 relieves torsional strain TOP1cc TOP1-DNA Cleavage Complex (TOP1cc) TOP1->TOP1cc creates single-strand nick Replication_Fork Stalled Replication Fork TOP1cc->Replication_Fork collision DSB Double-Strand Break (Apoptosis) Replication_Fork->DSB Quinoline_Inhibitor 4-Alkoxy-2-aryl-6,7- dimethoxyquinoline Quinoline_Inhibitor->TOP1cc stabilizes Existing_Drugs Irinotecan / Topotecan (Camptothecins) Existing_Drugs->TOP1cc stabilizes

Caption: Mechanism of Topoisomerase I Inhibition.

The established clinical TOP1 inhibitors are derivatives of camptothecin, such as Irinotecan and Topotecan .[1][2] These drugs share the same fundamental mechanism of trapping the TOP1cc.[5] However, their clinical utility can be limited by factors such as metabolic instability and significant side effects.[6]

The following table summarizes the preclinical efficacy of representative 4-alkoxy-2-aryl-6,7-dimethoxyquinolines compared to existing TOP1 inhibitors.

Compound/DrugTargetIn Vitro Efficacy (GI50)Key Advantages of Novel Inhibitors
4-alkoxy-2-aryl-quinolines (e.g., 14n, 14p) Topoisomerase ISub-micromolar range (0.141–13.9 μM) against various cancer cell lines[3]Potential for improved chemical stability and reduced side-effect profile
Irinotecan Topoisomerase IClinically approved for colorectal cancer[1][2]Established clinical efficacy
Topotecan Topoisomerase IClinically approved for ovarian and small-cell lung cancer[1][2]Established clinical efficacy
Targeting Angiogenesis: WXFL-152 - A Triple Angiokinase Inhibitor

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. This process is driven by signaling pathways mediated by vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).

WXFL-152 is a novel, orally bioavailable quinoline derivative that acts as a triple angiokinase inhibitor, simultaneously blocking the signaling of VEGFR, FGFR, and PDGFR.[7] This multi-targeted approach aims to overcome the resistance mechanisms that can arise when only a single pathway is inhibited.

Several multi-kinase inhibitors are approved for cancer therapy, targeting various combinations of kinases involved in angiogenesis and tumor progression.[8][9] Examples include Sorafenib and Lenvatinib , which also inhibit VEGFR, PDGFR, and other kinases.[10][]

Compound/DrugPrimary TargetsIn Vitro Efficacy (IC50)Clinical Development Stage
WXFL-152 VEGFR2, FGFRs, PDGFRβPotent inhibition of vascular endothelial and pericyte proliferation[7]Phase Ib clinical trials[7]
Sorafenib VEGFR, PDGFR, RAF, c-Kit, FLT-3, RETApproved for renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer[9][]Marketed Drug
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KITApproved for thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma[9][10]Marketed Drug

Part 2: Quinoline-Based Inhibitors in Infectious Diseases

The quinoline scaffold has a long and successful history in the fight against infectious diseases, most notably malaria.

Antimalarial Activity of 4,7-Dichloroquinoline Derivatives

4,7-dichloroquinoline is a key synthetic intermediate for several antimalarial drugs, including chloroquine and amodiaquine.[12][13][14][15] Novel derivatives based on this scaffold continue to be explored to combat drug-resistant malaria.

Quinoline-based antimalarials are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite.[16] Here, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. The build-up of free heme leads to oxidative stress and parasite death.

Antimalarial_Action cluster_parasite Malaria Parasite Food Vacuole cluster_inhibitors Inhibitor Action Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin detoxification Parasite_Death Parasite Death Heme->Parasite_Death accumulation leads to Quinoline_Derivative 4,7-Dichloroquinoline Derivative Quinoline_Derivative->Heme prevents detoxification Chloroquine Chloroquine Chloroquine->Heme prevents detoxification

Caption: Mechanism of Quinoline-Based Antimalarials.

Chloroquine was once the frontline treatment for malaria, but widespread resistance has diminished its effectiveness.[17][18] The current standard of care for uncomplicated Plasmodium falciparum malaria is Artemisinin-Based Combination Therapy (ACT) .[19][20] ACTs combine a fast-acting artemisinin derivative with a longer-acting partner drug to ensure complete parasite clearance and reduce the risk of resistance.[19]

Compound/DrugTarget/MechanismIn Vitro Efficacy (IC50)Key Considerations
4,7-dichloroquinoline derivative Heme detoxification6.7 nM (CQ-sensitive P. falciparum), 8.5 nM (CQ-resistant P. falciparum)[12]Potential to overcome existing chloroquine resistance
Chloroquine Heme detoxificationHighly effective against sensitive strains, but widespread resistance[17]Resistance is a major clinical challenge
Artemisinin-Based Combination Therapy (ACT) Multiple targetsStandard of care with high cure rates[20]Emergence of artemisinin resistance is a growing concern[19]

Part 3: Experimental Protocols for Efficacy Evaluation

The following protocols provide a framework for the preclinical evaluation of novel quinoline-based inhibitors.

In Vitro Efficacy Assessment

In_Vitro_Workflow Target_Based_Assay Target-Based Assay (e.g., Kinase or Topoisomerase Assay) IC50_Determination IC50/GI50 Determination Target_Based_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., MTT Viability Assay) Cell_Based_Assay->IC50_Determination Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling Lead_Candidate Lead Candidate Selectivity_Profiling->Lead_Candidate

Caption: General workflow for in vitro efficacy assessment.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by TOP1.

  • Reaction Setup: In a microcentrifuge tube, combine reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound (dissolved in DMSO). Include a no-enzyme control and a DMSO vehicle control.

  • Enzyme Addition: Add purified human Topoisomerase I to each reaction tube (except the no-enzyme control) to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Separate the DNA isoforms (supercoiled, relaxed, and nicked) by electrophoresis.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: Inhibition is indicated by the persistence of the supercoiled DNA band compared to the vehicle control, where the DNA should be fully relaxed.

This assay measures the inhibition of a specific kinase (e.g., VEGFR2, FGFR1) by quantifying the amount of ATP remaining after the kinase reaction.

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and varying concentrations of the test inhibitor.

  • Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a kinase-glo® reagent, which contains luciferase. The luciferase will utilize the remaining ATP to produce a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: A higher luminescent signal corresponds to less ATP consumed, indicating greater kinase inhibition.

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

  • Cell Seeding: Seed cancer cells (e.g., HT-29 for colorectal cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[21] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: The intensity of the purple color is directly proportional to the number of viable cells. Calculate the GI50 (concentration causing 50% growth inhibition) from the dose-response curve.

In Vivo Efficacy Assessment
  • Cell Implantation: Subcutaneously implant human tumor cells (e.g., a relevant cancer cell line) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dose.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Analysis: Compare the tumor growth inhibition in the treated group to the control group.

  • Infection: Infect mice (e.g., Swiss Webster) with a rodent malaria parasite, such as Plasmodium berghei.

  • Parasitemia Monitoring: Monitor the progression of infection by examining Giemsa-stained thin blood smears to determine the percentage of infected red blood cells (parasitemia).

  • Treatment: Once a consistent level of parasitemia is established, administer the test compound orally for a set number of days.

  • Efficacy Assessment: Continue to monitor parasitemia daily during and after treatment. Efficacy is determined by the reduction in parasitemia compared to a vehicle-treated control group.

  • Survival: Monitor the survival of the mice in each group.

Conclusion and Future Directions

The quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The emerging classes of quinoline-based inhibitors discussed in this guide demonstrate significant promise in addressing the limitations of existing drugs in both oncology and infectious diseases. The 4-alkoxy-2-aryl-6,7-dimethoxyquinolines offer a potential new generation of TOP1 inhibitors with an improved therapeutic window. Multi-targeted inhibitors like WXFL-152 represent a rational approach to combating the complexity of cancer signaling networks. In the realm of infectious diseases, novel 4,7-dichloroquinoline derivatives may provide a much-needed tool against drug-resistant malaria.

The successful translation of these promising preclinical findings into clinical therapies will depend on rigorous evaluation using the types of experimental frameworks outlined here. Further research into structure-activity relationships, pharmacokinetic properties, and long-term safety profiles will be crucial for advancing these novel quinoline-based inhibitors from the laboratory to the clinic.

References

  • Delhaes, L., Benoit-Vical, F., Camus, D., Capron, M., & Meunier, B. (2003). Chloroquine and artemisinin: six decades of research--what next? IDrugs, 6(7), 674-80. [Link]

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). Scientific Reports, 12(1), 4799. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475. [Link]

  • Topoisomerase Assays. (2013). Current Protocols in Pharmacology. [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (2023). Journal of Medicinal Chemistry. [Link]

  • Mathijssen, R. H., Loos, W. J., Verweij, J., & Sparreboom, A. (2002). Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan. Current cancer drug targets, 2(2), 103–123. [Link]

  • El-Sayed, M. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Current status of experimental models for the study of malaria. (2021). Frontiers in Cellular and Infection Microbiology, 11, 755321. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). European Journal of Medicinal Chemistry. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2020). Molecules, 25(23), 5707. [Link]

  • A Review of FDA-Approved Multi-Target Angiogenesis Drugs for Brain Tumor Therapy. (2023). International Journal of Molecular Sciences, 24(13), 10991. [Link]

  • List of Multikinase inhibitors. (n.d.). Drugs.com. [Link]

  • DNA cleavage assay for the identification of topoisomerase I inhibitors. (2010). Nature Protocols, 5(6), 1138-1150. [Link]

  • Resistance to Artemisinin Combination Therapies (ACTs): Do Not Forget the Partner Drug! (2019). Tropical Medicine and Infectious Disease, 4(1), 26. [Link]

  • Animal Models of Plasmodium Infection and Malaria. (n.d.). Miguel Prudêncio. [Link]

  • What is the mechanism of Irinotecan? (2024). Patsnap Synapse. [Link]

  • Artemisinin resistance and artemisinin-based combination therapy efficacy (December 2018). (2018). World Health Organization (WHO). [Link]

  • In vitro assays used to measure the activity of topoisomerases. (1993). Antimicrobial Agents and Chemotherapy, 37(3), 373-380. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2013). Journal of Proteome Research, 12(9), 3809-3817. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2022). Molecules, 27(19), 6265. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). SciSpace. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2021). Molecules, 26(1), 143. [Link]

  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. (2018). Molecules, 23(11), 2772. [Link]

  • Artemisinin-Based Combination Treatment of Falciparum Malaria. (2006). Malaria: Drugs, Disease and Post-genomic Biology. [Link]

  • 4,7-dichloroquinoline. (n.d.). Semantic Scholar. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Topoisomerase activity inhibition assays. (n.d.). ResearchGate. [Link]

  • Irinotecan. (2023). StatPearls. [Link]

  • A Protocol for Antimalarial Efficacy Testing in vivo. (n.d.). [Link]

  • Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. (2018). International Journal of Molecular Sciences, 19(9), 2564. [Link]

  • New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. (2022). Molecules, 27(13), 4289. [Link]

  • Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. (2011). Bioorganic & Medicinal Chemistry, 19(1), 489-503. [Link]

  • Animal models of efficacy to accelerate drug discovery in malaria. (2013). Parasitology, 140(14), 1735-1748. [Link]

  • Inhibitors Approved for Clinical Use. (n.d.). MRC PPU. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]

  • Pharmacology of Topoisomerase I Inhibitors Irinotecan (CPT-11) and Topotecan. (2025). Current Cancer Drug Targets. [Link]

  • Malaria treatment with artemisinin-based combination therapy. (n.d.). WWARN. [Link]

  • Overview of Irinotecan and Topotecan: The Topoisomerase I Inhibitors. (n.d.). RxPharmacist. [Link]

  • A comprehensive review of protein kinase inhibitors for cancer therapy. (2018). Expert Review of Clinical Pharmacology, 11(1), 43-65. [Link]

Sources

Safety & Regulatory Compliance

Safety

3,4-Dichloro-7-methoxyquinoline proper disposal procedures

As a Senior Application Scientist, it is my responsibility to ensure that you, my fellow researchers, scientists, and drug development professionals, have the critical information necessary for the safe handling and disp...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to ensure that you, my fellow researchers, scientists, and drug development professionals, have the critical information necessary for the safe handling and disposal of all laboratory chemicals. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3,4-dichloro-7-methoxyquinoline, a halogenated heterocyclic compound.

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon established principles for the management of hazardous halogenated organic compounds and data from closely related analogs, such as 4,7-dichloroquinoline.[1][2][3] This approach ensures a cautious and robust safety margin.

Hazard Assessment and Identification

Before any handling or disposal procedures begin, it is crucial to understand the potential hazards. Based on data from analogous chlorinated quinolines, 3,4-dichloro-7-methoxyquinoline should be treated as a hazardous substance.

Key Presumed Hazards:

  • Human Health: Assumed to cause skin and eye irritation.[2][3] May be harmful if swallowed, inhaled, or absorbed through the skin. Halogenated organic compounds can have mutagenic or teratogenic effects.[4]

  • Environmental Hazards: Likely to be toxic to aquatic life with long-lasting effects.[2] Due to the presence of chlorine, it is a halogenated organic compound, which requires specific disposal routes to prevent the formation of toxic byproducts like dioxins upon improper incineration.[5]

Hazard CategoryPresumed ClassificationPrecautionary Statements
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2][3]
Acute Aquatic Toxicity Category 2H401: Toxic to aquatic life.[2]
Chronic Aquatic Toxicity Category 2H411: Toxic to aquatic life with long lasting effects.[2]

This table is based on data for 4,7-dichloroquinoline as a representative analog.

Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the hazardous material.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) are mandatory. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a risk of splashing.

  • Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or gown is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE as described above.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid generating dust.

  • Clean the Spill:

    • Carefully sweep or scoop the absorbed material or the solid into a clearly labeled, sealable hazardous waste container.

    • Clean the spill area with a suitable decontamination solution. A common practice for many organic compounds is to use a detergent solution, followed by a rinse with water.[4]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and paper towels, must be placed in the designated hazardous waste container.[4]

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Workflow

The proper disposal of 3,4-dichloro-7-methoxyquinoline is not just a matter of laboratory safety, but also of environmental stewardship. Halogenated organic waste must be segregated from non-halogenated waste streams to ensure it is sent to a facility capable of handling it correctly, typically through high-temperature incineration with appropriate scrubbers to neutralize acidic gases.

Caption: Decision workflow for the proper disposal of 3,4-dichloro-7-methoxyquinoline.

Step-by-Step Disposal Protocol:

  • Waste Characterization and Segregation:

    • All waste containing 3,4-dichloro-7-methoxyquinoline, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be classified as halogenated organic waste .

    • Crucially, this waste stream must be kept separate from non-halogenated organic waste to prevent cross-contamination and ensure proper disposal, as the disposal costs and methods differ significantly.

  • Containerization and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.

    • The container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and a full list of its contents, including "3,4-dichloro-7-methoxyquinoline." Avoid using abbreviations or chemical formulas.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

    • Keep the container closed at all times except when adding waste.

  • Final Disposal:

    • Follow your institution's procedures for arranging a pickup by a certified hazardous waste disposal contractor.

    • Do not under any circumstances dispose of this chemical down the drain or in regular trash. This is to prevent potentially severe environmental damage.[8]

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible management of chemical waste and the protection of our environment.

References

  • Safety & Risk Services. (2017). Cytotoxic Spill Cleanup Procedure. Retrieved from [Link]

  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • ResearchGate. (2017). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

Sources

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